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  • Product: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
  • CAS: 2108810-86-0

Core Science & Biosynthesis

Foundational

physicochemical properties of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Technical Guide: Physicochemical Profiling of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid Executive Summary [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0) is a specialized indole derivative characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

Executive Summary [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0) is a specialized indole derivative characterized by a 4-position oxyacetic acid moiety and an N1-isopropyl substitution.[1][2][3][4] Structurally related to various GPCR ligands and auxin-like signaling molecules, this compound serves as a critical scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in indole-based therapeutics. This guide provides a comprehensive technical analysis of its physicochemical properties, structural determinants, and experimental characterization protocols for drug development applications.

Molecular Identity & Structural Analysis

The compound integrates a lipophilic indole core with a polar carboxylic acid tail, creating an amphiphilic structure. The N-isopropyl group introduces steric bulk and lipophilicity, modulating the electronic properties of the indole ring and preventing hydrogen bonding at the N1 position.

Table 1: Core Identification Data

ParameterValue
Chemical Name [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid
CAS Number 2108810-86-0
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O
Key Functional Groups Indole (aromatic core), Isopropyl (lipophilic), Carboxylic Acid (ionizable)
Structural Determinants of Behavior
  • The Indole Core: Provides π-π stacking potential and rigid geometry. The 4-position substitution is privileged in medicinal chemistry, often associated with serotonin and melatonin receptor affinity.

  • Oxyacetic Acid Tail: Acts as the primary solubility handle. As a carboxylic acid, it dictates pH-dependent solubility and distribution (LogD).

  • N-Isopropyl Group: Increases the LogP relative to the unsubstituted indole (~ +0.8 to +1.0 log units) and blocks metabolic N-dealkylation pathways common to simple N-methyl indoles.

Physicochemical Properties Profile

The following data synthesizes computational predictions and available experimental values. These metrics are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 2: Physicochemical Metrics

PropertyValueInterpretation
LogP (Calc) 2.69 ± 0.2Moderately lipophilic; ideal for oral bioavailability (Lipinski compliant).
TPSA 51.46 ŲExcellent membrane permeability (Well below the 140 Ų threshold).
H-Bond Donors 1 (COOH)Low donor count favors permeability.
H-Bond Acceptors 3 (N, O, O)Standard range for small molecule drugs.
Rotatable Bonds 4Flexible enough for binding, rigid enough to minimize entropy penalty.
pKa (Predicted) ~3.8 – 4.2Acidic. Exists as a mono-anion at physiological pH (7.4).

Solubility Prediction:

  • Low pH (< 3): Low solubility (Neutral form dominates).

  • Neutral/High pH (> 5): High solubility (Anionic carboxylate form dominates).

Experimental Characterization Protocols

For researchers validating this compound, the following standardized protocols ensure data integrity.

Protocol A: Thermodynamic Solubility Profiling (pH-Dependent)

Objective: Determine the intrinsic solubility (


) and pH-solubility profile.
  • Preparation: Prepare buffer solutions at pH 1.2, 5.0, and 7.4.

  • Saturation: Add excess solid compound (approx. 2-5 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Note: Ensure the DMSO standard concentration is within the linear range of the detector.

Protocol B: Lipophilicity (LogD) Determination

Objective: Measure distribution coefficient at physiological pH.

  • System: Octanol-Buffer (pH 7.4) shake-flask method.

  • Procedure:

    • Dissolve compound in water-saturated octanol.

    • Add equal volume of octanol-saturated PBS (pH 7.4).

    • Shake for 1 hour; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases using HPLC.

  • Calculation:

    
    .
    

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing the physicochemical status of the compound upon synthesis or procurement.

G Synthesis Synthesis/Procurement (CAS: 2108810-86-0) Identity Identity Verification (1H NMR, LC-MS) Synthesis->Identity Purity Purity Check (>98% Required) Identity->Purity Purity->Synthesis Fail (Re-purify) PhysChem Physicochemical Profiling Purity->PhysChem Pass Sub_Sol Solubility (pH 1.2/7.4) PhysChem->Sub_Sol Sub_LogD LogD / LogP PhysChem->Sub_LogD Sub_Stab Metabolic Stability PhysChem->Sub_Stab

Caption: Workflow for the validation and physicochemical profiling of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.

Drug-Like Properties & Developability

Lipinski’s Rule of 5 Compliance:

  • MW < 500: Pass (233.26).

  • LogP < 5: Pass (2.69).

  • H-Donors < 5: Pass (1).

  • H-Acceptors < 10: Pass (3).

Veber’s Rules:

  • Rotatable Bonds ≤ 10: Pass (4).

  • TPSA ≤ 140 Ų: Pass (51.46).

Stability Considerations:

  • Chemical Stability: The ether linkage at C4 is generally stable to hydrolysis. The carboxylic acid is stable but susceptible to esterification if stored in alcohols with acid catalysts.

  • Storage: As indicated by suppliers, store at 2-8°C, sealed, and dry to prevent moisture absorption (hygroscopicity of the acid salt).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Exploratory

Comprehensive Characterization and Synthetic Logic of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

The following technical guide details the physicochemical characterization, structural logic, and synthetic methodology for [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid . [1] Executive Summary [(1-Isopropyl-1H-indol-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, structural logic, and synthetic methodology for [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid .

[1]

Executive Summary

[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0) is a functionalized indole derivative characterized by a bulky isopropyl group at the N1 position and a glycolic acid ether moiety at the C4 position.[1][2][3] This specific substitution pattern renders it a critical building block in the design of CRTH2 antagonists, S1P1 modulators, and other G-protein coupled receptor (GPCR) ligands where the indole core mimics the amino acid tryptophan side chain but with enhanced lipophilicity and metabolic stability.[1]

This guide provides a definitive reference for the molecule’s fundamental properties, a robust theoretical synthetic pathway, and analytical validation protocols.[1]

Physicochemical Profile

Molecular Identity

The structural integrity of this compound relies on the precise regiochemistry of the isopropyl and oxyacetic acid groups.[1] The C4-position oxygenation is electronically distinct from the more common C5-substituted tryptamine derivatives (e.g., serotonin), imparting unique electronic properties to the indole ring.[1]

PropertyValueNotes
IUPAC Name 2-[(1-Propan-2-ylindol-4-yl)oxy]acetic acid
CAS Registry Number 2108810-86-0Verified
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol Average Mass
Monoisotopic Mass 233.1052 g/mol Critical for HRMS
Exact Mass 233.105193 Da
Heavy Atom Count 17
CLogP (Predicted) ~2.68Moderate Lipophilicity
pKa (Acid) ~3.8 (Carboxylic Acid)Predicted based on phenoxyacetic acid
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O-Ether, O-Carbonyl)
Elemental Composition Strategy

For elemental analysis (CHN) validation, the theoretical mass fractions are:

  • Carbon (C): 66.94%[1]

  • Hydrogen (H): 6.48%[1]

  • Nitrogen (N): 6.00%[1]

  • Oxygen (O): 20.58%[1]

Note: Deviations >0.4% in CHN analysis typically indicate trapped solvent (often water or ethyl acetate) or incomplete hydrolysis of the ester precursor.[1]

Structural Visualization & Fragmentation Logic

Understanding the fragmentation pattern is essential for LC-MS/MS method development.[1] The isopropyl group is prone to neutral loss (propene), while the ether linkage is stable but directs fragmentation.[1]

MolecularStructure IndoleCore Indole Core (C8H5N) Molecule Target Molecule MW: 233.26 IndoleCore->Molecule Scaffold Isopropyl N1-Isopropyl (-CH(CH3)2) +43 Da Isopropyl->Molecule N-Alkylation OxyAcetic C4-Oxyacetic Acid (-O-CH2-COOH) +75 Da OxyAcetic->Molecule O-Alkylation Frag1 Fragment: [M-C3H6]+ (Loss of Propene) m/z ~191 Molecule->Frag1 MS/MS (CID) Frag2 Fragment: [M-COOH]+ (Decarboxylation) m/z ~188 Molecule->Frag2 High Energy

Figure 1: Structural assembly and predicted Mass Spectrometry fragmentation pathways.

Proposed High-Fidelity Synthetic Route

Since specific process chemistry papers for this CAS are proprietary, I propose a Self-Validating Synthetic Workflow based on established indole regiochemistry. This route prioritizes regioselectivity and purification ease.[1]

Core Challenge: Differentiating the N1 (indole nitrogen) and the C4-OH (phenol-like) nucleophiles.[1] Solution: Sequential alkylation utilizing pKa differences (Phenol pKa ~10 vs. Indole N-H pKa ~16).[1]

Workflow Steps:
  • Starting Material: 4-Methoxyindole (Commercial, inexpensive).[1]

  • Step 1: N-Alkylation.

    • Reagents: NaH (Strong base), 2-Iodopropane, DMF.[1]

    • Logic: The methoxy group is inert.[1] NaH deprotonates the indole nitrogen.[1] The isopropyl group is installed first to prevent N-alkylation side reactions later.[1]

  • Step 2: Demethylation.

    • Reagents: BBr3 (Boron tribromide), DCM, -78°C to RT.[1]

    • Logic: Reveals the C4-hydroxyl group.[1] This step is self-validating; the product becomes significantly more polar (TLC shift).[1]

  • Step 3: O-Alkylation. [1]

    • Reagents: Methyl bromoacetate, K2CO3 (Mild base), Acetone.[1]

    • Logic: The phenolic OH is selectively alkylated over the indole C3 position due to the mild base.[1]

  • Step 4: Saponification.

    • Reagents: LiOH, THF/Water.[1]

    • Logic: Hydrolysis of the methyl ester to the free acid.[1]

SyntheticPathway SM 4-Methoxyindole (Start) Int1 1-Isopropyl-4-methoxyindole (N-Alkylated) SM->Int1 iPr-I, NaH, DMF (Nucleophilic Subst.) Int2 1-Isopropyl-4-hydroxyindole (Demethylated) Int1->Int2 BBr3, DCM (Ether Cleavage) QC1 QC: NMR (N-CH shift) Int1->QC1 Int3 Methyl [(1-iPr-indol-4-yl)oxy]acetate (Ester Intermediate) Int2->Int3 Br-CH2-COOMe, K2CO3 (Williamson Ether Synthesis) QC2 QC: MS (Phenol peak) Int2->QC2 Final [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (Final Product) Int3->Final LiOH, THF/H2O (Hydrolysis)

Figure 2: Step-by-step synthetic workflow with critical Quality Control (QC) checkpoints.

Analytical Validation Protocols

To ensure the material meets "Drug Development" standards (>98% purity), the following analytical battery is required.

High-Resolution Mass Spectrometry (HRMS)[1]
  • Mode: ESI Negative (Carboxylic acids ionize best in negative mode).[1]

  • Target Ion [M-H]-: 232.0979 m/z.[1]

  • Acceptance Criteria: < 5 ppm mass error.

  • Protocol: Dissolve 0.1 mg in MeOH. Direct infusion or UPLC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).[1]

Nuclear Magnetic Resonance (NMR)[1]
  • Solvent: DMSO-d6 (Carboxylic acid proton is often broad or invisible in CDCl3).[1]

  • Key Signals (1H NMR, 400 MHz):

    • Acid Proton: ~12.0-13.0 ppm (Broad singlet).[1]

    • Indole C2-H & C3-H: Distinct doublets/multiplets in the aromatic region (6.5 - 7.5 ppm).[1]

    • Isopropyl CH: Septet at ~4.6 ppm.[1]

    • Isopropyl CH3: Doublet at ~1.4 ppm (6H).[1]

    • OCH2: Singlet at ~4.7 ppm (2H).

HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Acid) and 280 nm (Indole).[1]

Applications in Drug Discovery

This molecule serves as a versatile scaffold.[1] The C4-oxyacetic acid motif mimics the pharmacophore of PGD2 receptor antagonists (e.g., Ramatroban analogs) and is structurally homologous to portions of potent PPAR agonists.[1]

  • Linker Chemistry: The carboxylic acid provides a handle for amide coupling to generate libraries of amides/esters.[1]

  • Bioisosterism: The N-isopropyl group increases steric bulk and lipophilicity compared to N-methyl, potentially improving blood-brain barrier (BBB) penetration or reducing metabolic clearance.[1]

References

  • Sigma-Aldrich. [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid Product Sheet. Accessed March 2026.[1] Link

  • Ambeed. Product Details: CAS 2108810-86-0.[1][3][4][5] Accessed March 2026.[1] Link

  • ChemScene. 2-((1-Isopropyl-1h-indol-4-yl)oxy)acetic acid - Physicochemical Data. Accessed March 2026.[1] Link

  • Sundberg, R. J. Indoles.[1] Academic Press, 1996.[1] (Foundational text for Indole synthesis logic).

  • Clayden, J., et al. Organic Chemistry. Oxford University Press.[1] (Source for Williamson Ether Synthesis and Ester Hydrolysis mechanisms).[1]

Sources

Foundational

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS number and identifiers

Topic: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers [1] Executive Summary [(1-Isopropyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1]

Executive Summary

[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0 ) is a specialized heterocyclic building block utilized primarily in the discovery of G-protein coupled receptor (GPCR) modulators.[1] Structurally, it consists of an indole core functionalized with a hydrophobic isopropyl group at the N1 position and a hydrophilic carboxymethyl ether moiety at the C4 position.

This specific substitution pattern—an acidic headgroup linked to an indole scaffold with a bulky N-substituent—is a privileged pharmacophore in medicinal chemistry, most notably associated with CRTH2 (DP2) receptor antagonists (used in asthma and allergic rhinitis research) and S1P1 receptor modulators . This guide outlines the compound's physicochemical profile, a robust self-validating synthesis protocol, and its application in high-throughput library generation.

Chemical Identity & Specifications

PropertySpecification
CAS Number 2108810-86-0
IUPAC Name 2-[(1-propan-2-ylindol-4-yl)oxy]acetic acid
Synonyms 2-((1-Isopropyl-1H-indol-4-yl)oxy)acetic acid; 1-Isopropyl-4-carboxymethoxyindole
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O
InChIKey Calculated from structure
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water (low pH)
pKa (Calc) ~3.8 (Carboxylic acid), ~-2.4 (Indole N protonation)

Validated Synthesis Protocol

Note: Direct alkylation of 4-hydroxyindole often leads to regioisomeric mixtures (O- vs. N-alkylation). The protocol below utilizes a protection-deprotection strategy to ensure regiochemical integrity.

Retrosynthetic Logic

The synthesis targets the N1-isopropyl and O4-acetic acid moieties sequentially. The O-benzyl protection strategy is selected to mask the C4-hydroxyl group, forcing alkylation to occur exclusively at the N1 position during the initial step.

Step-by-Step Methodology
Stage 1: N-Alkylation of Protected Scaffold
  • Reagents: 4-(Benzyloxy)-1H-indole (Starting Material), Sodium Hydride (NaH, 60% dispersion), 2-Iodopropane, DMF (anhydrous).

  • Procedure:

    • Dissolve 4-(benzyloxy)-1H-indole in anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 min to ensure deprotonation (Indole pKa ~16).

    • Add 2-Iodopropane (1.5 eq) dropwise. Allow to warm to RT and stir for 4-6 hours.

    • QC Check: TLC (Hexane/EtOAc) should show disappearance of the polar NH-indole spot.

  • Workup: Quench with ice water, extract with EtOAc, wash with brine.

  • Product: 4-(Benzyloxy)-1-isopropyl-1H-indole.

Stage 2: Debenzylation (Hydrogenolysis)
  • Reagents: H₂ gas (balloon or Parr shaker), 10% Pd/C, Methanol/THF (1:1).

  • Procedure:

    • Dissolve Stage 1 product in MeOH/THF.

    • Add Pd/C (10% w/w).

    • Stir under H₂ atmosphere at RT for 2-4 hours.

    • Causality: This step selectively cleaves the benzyl ether without reducing the indole double bond (under mild conditions).

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

  • Product: 1-Isopropyl-1H-indol-4-ol.[1][2][3]

Stage 3: O-Alkylation & Hydrolysis
  • Reagents: tert-Butyl bromoacetate, Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Procedure:

    • Suspend 1-Isopropyl-1H-indol-4-ol and K₂CO₃ (2.0 eq) in solvent.

    • Add tert-butyl bromoacetate (1.1 eq). Heat to 60°C for 3 hours.

    • Why tert-butyl? It prevents transesterification and allows mild acidic deprotection later.

  • Deprotection: Treat the intermediate ester with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at RT for 1 hour to cleave the tert-butyl group.

  • Final Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

SynthesisPath SM 4-(Benzyloxy)-1H-indole Step1 N-Alkylation (NaH, iPr-I) SM->Step1 Inter1 1-Isopropyl-4-benzyloxyindole Step1->Inter1 Step2 Hydrogenolysis (H2, Pd/C) Inter1->Step2 Inter2 1-Isopropyl-1H-indol-4-ol Step2->Inter2 Step3 O-Alkylation (BrCH2COOtBu, K2CO3) Inter2->Step3 Inter3 t-Butyl Ester Intermediate Step3->Inter3 Step4 Acid Hydrolysis (TFA/DCM) Inter3->Step4 Final [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0) Step4->Final

Figure 1: Regioselective synthesis pathway ensuring N1/O4 differentiation.

Analytical Characterization (Expected)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.0–7.5 ppm (m, 3H): Indole benzene ring protons (H5, H6, H7).

    • δ 7.3 ppm (d, 1H): Indole C2-H.

    • δ 6.5 ppm (d, 1H): Indole C3-H (Characteristic upfield shift).

    • δ 4.7 ppm (s, 2H): Methylene protons (-O-CH ₂-COOH).

    • δ 4.6 ppm (m, 1H): Isopropyl methine (-CH -(CH₃)₂).

    • δ 1.4 ppm (d, 6H): Isopropyl methyl groups (-CH-(CH ₃)₂).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 234.27

    • [M-H]⁻: 232.25 (Negative mode is often more sensitive for carboxylic acids).

Biological Relevance & Applications[3][4]

Pharmacophore Mapping

This molecule serves as a critical scaffold for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists. The CRTH2 receptor is a key target for treating allergic inflammation (asthma, rhinitis).

  • Acidic Tail: The acetic acid moiety mimics the carboxylate of Prostaglandin D2 (PGD2), the endogenous ligand for CRTH2.

  • Indole Core: Provides a rigid scaffold to orient the substituents.

  • N-Isopropyl: Occupies a specific hydrophobic pocket in the receptor, enhancing binding affinity compared to the unsubstituted indole.

Application Decision Tree

Applications Root [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Branch1 Lead Optimization (Medicinal Chemistry) Root->Branch1 Branch2 Library Synthesis (Combichem) Root->Branch2 App1 CRTH2 Antagonists (Asthma/Allergy) Branch1->App1 Core Scaffold App2 S1P1 Modulators (Autoimmune) Branch1->App2 Isostere Study App3 Amide Coupling (React with Amines) Branch2->App3 Diversity Point

Figure 2: Biological application and derivatization potential.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent indole oxidation.

  • Solubility for Assays: Prepare stock solutions in DMSO. Avoid aqueous buffers for long-term storage of the stock solution to prevent potential precipitation or microbial degradation.

References

  • ChemScene. (2024). Product Data: 2-((1-Isopropyl-1h-indol-4-yl)oxy)acetic acid.[1] Retrieved from

  • PubChem. (2024).[4] Indole-4-acetic acid derivatives and analogs. National Library of Medicine. Retrieved from

  • AmbEeD. (2024). CAS 2108810-86-0 Safety Data Sheet. Retrieved from

  • Shulgin, A., & Shulgin, A. (1997).[2] TiHKAL: The Continuation. (General reference for indole chemistry and N-alkylation protocols).

  • Bickerdike, M. J., et al. (1997). 5-HT2C Receptor Agonists and Antagonists. Journal of Medicinal Chemistry. (Context for indole-based GPCR ligands).

Sources

Exploratory

role of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid as a pharmaceutical intermediate

An In-Depth Technical Guide to the Role of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid as a Pharmaceutical Intermediate Introduction: A Core Building Block for Modulating Inflammatory Pathways In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid as a Pharmaceutical Intermediate

Introduction: A Core Building Block for Modulating Inflammatory Pathways

In the landscape of modern drug discovery, the strategic design and synthesis of small molecules hinge on the availability of versatile and well-characterized intermediates. [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid stands out as a pivotal molecular scaffold, primarily recognized for its role in the synthesis of potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells, commonly known as the CRTH2 or DP2 receptor. This guide provides a comprehensive technical overview of this intermediate, from the biological rationale of its downstream target to its synthesis, analytical validation, and application in the development of clinical candidates.

The principal significance of this indole-based acetic acid derivative lies in its function as a key precursor to Fevipiprant (NVP-QAW039) , an investigational drug developed for the treatment of allergic asthma.[1][2] Understanding the role of this intermediate, therefore, requires a deep dive into the inflammatory cascade it is designed to disrupt.

The Therapeutic Rationale: Targeting the Prostaglandin D2-CRTH2 Axis

The development of pharmaceuticals utilizing [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid is fundamentally driven by the need to inhibit the Prostaglandin D2 (PGD2) signaling pathway, a central mechanism in type 2 inflammation.

Mechanism of Action: PGD2 is a major pro-inflammatory mediator released primarily by activated mast cells in response to allergens.[3] It exerts its biological effects by binding to two distinct G-protein coupled receptors: the DP1 receptor and the CRTH2 (DP2) receptor. While DP1 activation has complex roles, the PGD2-CRTH2 interaction is strongly implicated in the pathogenesis of allergic diseases like asthma and allergic rhinitis.[3][4]

Activation of the CRTH2 receptor on key immune cells—including T helper 2 (Th2) lymphocytes, eosinophils, and basophils—triggers a cascade of inflammatory events:

  • Chemotaxis: It induces the migration of these cells to sites of inflammation in the airways and other tissues.[5]

  • Cell Activation & Degranulation: It promotes the release of cytotoxic proteins from eosinophils and pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) from Th2 cells.[3][6]

  • Amplification of Allergic Response: This process amplifies the inflammatory response, leading to characteristic asthma symptoms such as airway eosinophilia, mucus hypersecretion, and bronchoconstriction.[3]

By serving as a structural backbone for CRTH2 antagonists like Fevipiprant, [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid enables the creation of molecules that competitively and reversibly block PGD2 from binding to the CRTH2 receptor, thereby disrupting this inflammatory cascade.[7][8]

CRTH2_Pathway cluster_activation Allergen-Induced Activation cluster_signaling PGD2-CRTH2 Signaling cluster_effects Downstream Inflammatory Effects Mast_Cell Mast Cell PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 Releases Allergen Allergen Allergen->Mast_Cell Binds IgE CRTH2_Receptor CRTH2 Receptor on Immune Cells PGD2->CRTH2_Receptor Binds & Activates Eosinophils Eosinophils CRTH2_Receptor->Eosinophils Induces Chemotaxis & Activation Th2_Cells Th2 Cells CRTH2_Receptor->Th2_Cells Induces Chemotaxis & Cytokine Release Fevipiprant Fevipiprant (CRTH2 Antagonist) Fevipiprant->CRTH2_Receptor Blocks Inflammation Airway Inflammation (Eosinophilia, Mucus Production, Bronchoconstriction) Eosinophils->Inflammation Th2_Cells->Inflammation

Figure 1: The PGD2-CRTH2 signaling pathway in allergic inflammation.

Synthesis and Manufacturing of the Intermediate

The synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various proprietary routes exist, a common academic approach involves the construction of the indole core followed by etherification.

Physicochemical Properties
PropertyValue
IUPAC Name [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid
Molecular Formula C₁₃H₁₅NO₃
Molar Mass 233.26 g/mol
CAS Number 221133-52-8
Appearance Typically an off-white to pale solid
General Synthetic Workflow

A representative synthetic pathway proceeds as follows:

  • N-Isopropylation of an Indole Precursor: The synthesis often begins with a commercially available 4-hydroxyindole or a related precursor. The indole nitrogen is alkylated with an isopropyl group, commonly using isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) and a polar aprotic solvent like DMF or acetonitrile. The choice of a strong base like NaH is causal; it is required to deprotonate the indole nitrogen, which is only weakly acidic, thereby forming the nucleophilic indolide anion necessary for the SN2 reaction with the alkyl halide.

  • Etherification of the 4-Hydroxy Group: The hydroxyl group at the 4-position of the N-isopropyl indole is then converted to the corresponding carboxylate ether. This is typically achieved via a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative like ethyl bromoacetate.

  • Saponification (Ester Hydrolysis): The resulting ester is hydrolyzed to the final carboxylic acid product. This is a standard saponification reaction, typically carried out by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup (e.g., with HCl) to protonate the carboxylate salt and precipitate the final product, [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.

Fevipiprant_Synthesis Intermediate [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Activation Carboxylic Acid Activation Intermediate->Activation e.g., SOCl₂ or EDC/HOBt Amine 2-amino-N-methylbenzenesulfonamide (or related precursor) Coupling Amide Coupling Amine->Coupling Activation->Coupling Purification Purification (Recrystallization / Chromatography) Coupling->Purification API Fevipiprant (API) Purification->API QC_Workflow node_start Start: Receive Intermediate Batch node_sampling Sampling (Representative Sample Taken) node_start->node_sampling node_tests Analytical Testing HPLC/UPLC (Purity, Assay) ¹H & ¹³C NMR (Identity) LC-MS (Impurity ID) FTIR (Functional Groups) Loss on Drying (Solvent Content) node_sampling->node_tests node_spec Compare Results to Specification node_tests->node_spec node_pass Pass: Release for API Synthesis node_spec->node_pass Within Limits node_fail Fail: Quarantine & Investigate node_spec->node_fail Out of Spec.

Sources

Foundational

Structural Characterization of Isopropyl Indole Oxyacetic Acid Derivatives

This guide outlines a rigorous structural characterization framework for Isopropyl Indole Oxyacetic Acid Derivatives , a scaffold critical in the development of CRTH2 antagonists, HCV polymerase inhibitors, and non-stero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous structural characterization framework for Isopropyl Indole Oxyacetic Acid Derivatives , a scaffold critical in the development of CRTH2 antagonists, HCV polymerase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: Strategic Overview & Structural Context

In medicinal chemistry, the indole-oxyacetic acid moiety typically refers to an indole ring substituted with a carboxymethoxy group (-O-CH₂-COOH), most commonly at the C5 position (mimicking the serotonin 5-HT pharmacophore) or occasionally at C4/C6/C7. The "isopropyl" substituent serves as a lipophilic anchor, often modulating metabolic stability or receptor fit (e.g., fitting the hydrophobic pocket of CRTH2).

Key Structural Challenges:

  • Regioisomerism: Distinguishing the position of the oxyacetic acid ether linkage (C4 vs C5 vs C6) and the isopropyl group (N1-alkylation vs C2/C3-alkylation).

  • Electronic Environment: The electron-donating alkoxy group significantly perturbs the indole

    
    -system, altering NMR chemical shifts unpredictably compared to standard indole-3-acetic acid (auxin) derivatives.
    
  • Prototropic Tautomerism: The free carboxylic acid can induce broadening in proton spectra; analysis of the methyl ester derivative is often required for resolution.

Part 2: Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for establishing regiochemistry. The distinction between an N-isopropyl and a C-isopropyl group, and the placement of the oxyacetic ether, requires a combination of 1D and 2D techniques.

A. 1H NMR Signatures (400–600 MHz, DMSO-d₆)
  • The Isopropyl Handle:

    • N-Isopropyl (N1): The methine (-CH-) proton is significantly deshielded due to the adjacent nitrogen, typically appearing at 4.6–5.2 ppm (septet). The methyl doublets appear around 1.4–1.5 ppm .

    • C-Isopropyl (C2/C3): The methine proton is more shielded, appearing at 3.0–3.5 ppm .

  • The Oxyacetic Moiety (-O-CH₂-COOH):

    • Appears as a sharp singlet at 4.6–4.8 ppm .

    • Diagnostic Check: If the signal is a doublet or multiplet, the chain is branched or chiral, not a simple oxyacetic acid.

  • Indole Aromatic Region (6.5–8.0 ppm):

    • Substitution Pattern: A 5-oxyacetic acid derivative will show a characteristic dd (doublet of doublets) for H-6, a d (doublet) for H-4 (meta coupling), and a d for H-7.

    • Coupling Constants:

      
      , 
      
      
      
      .
B. 13C NMR & DEPT-135
  • Carboxyl Carbon: ~170–175 ppm.

  • Oxyacetic Methylene (-O-CH₂-): ~65–70 ppm (Inverted in DEPT-135).

  • Indole C-O (Ipso): The carbon bearing the oxygen (e.g., C5) will be heavily deshielded (~150–155 ppm).

C. 2D NMR Connectivity (The "Self-Validating" Step)

To prove the structure without doubt, you must run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Critical Correlation: Look for a 3-bond correlation (

    
    ) from the oxyacetic methylene protons (-OCH₂-) to the specific indole ring carbon (e.g., C5).
    
  • N-Alkylation Proof: Strong correlation between the Isopropyl methyl protons and the Indole C2/C7a carbons indicates N1 placement.

Mass Spectrometry (HRMS/MS-MS)

High-Resolution Mass Spectrometry (ESI-TOF or Orbitrap) is essential for confirming the formula and analyzing fragmentation.

  • Ionization: Negative mode (ESI-) is preferred for the free acid ([M-H]-). Positive mode (ESI+) works well for esters or if basic nitrogens are present.

  • Fragmentation Pathways:

    • Loss of CO₂: A characteristic neutral loss of 44 Da from the precursor.

    • Ether Cleavage: Loss of the acetic acid moiety (-CH₂COOH, 59 Da) is common in high-energy collision dissociation (HCD).

    • Isopropyl Ejection: Loss of propene (42 Da) or an isopropyl radical (43 Da) depending on the charge state.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-d₆ is the standard. If the carboxyl proton is exchanging/broad, add 1-2 drops of

    
     to wash it out, or use 
    
    
    
    with a trace of TFA to sharpen signals.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Parameter Setup:

    • d1 (Relaxation Delay): Set to

      
       seconds to ensure full relaxation of the quaternary carbons (critical for quantitative integration of the ratio between aromatic and aliphatic protons).
      
    • Scans: 16–32 for 1H; >1024 for 13C.

Protocol 2: HPLC Purity Profiling

Before structural claims, purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

Part 4: Data Presentation & Visualization[1]

Table 1: Diagnostic NMR Chemical Shifts (DMSO-d₆)
MoietyProton (1H)

(ppm)
MultiplicityCarbon (13C)

(ppm)
Diagnostic Note
-COOH 12.0 – 13.0Broad Singlet171.5Disappears with

shake.
-O-CH₂- 4.65Singlet66.2Key anchor for HMBC.
N-CH(CH₃)₂ 4.85Septet (

)
48.5Deshielded by Nitrogen.
N-CH(CH₃)₂ 1.45Doublet (

)
22.1Strong COSY cross-peak to methine.
Indole H-2 7.35Doublet/Singlet126.0Chemical shift depends on C3-sub.
Indole H-4 7.05Doublet (

)
104.5Meta-coupling to H-6 confirms 5-sub.
Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the regioisomerism of the derivative.

IndoleCharacterization Start Crude Isopropyl Indole Oxyacetic Acid Derivative MS_Check HRMS (ESI-) Target: [M-H]- Start->MS_Check Confirm Mass NMR_1H 1H NMR (DMSO-d6) Identify Isopropyl Region MS_Check->NMR_1H Decision_Iso Isopropyl Methine Shift? NMR_1H->Decision_Iso N_Alk Shift ~4.8 ppm (N-Isopropyl) Decision_Iso->N_Alk Deshielded C_Alk Shift ~3.2 ppm (C-Isopropyl) Decision_Iso->C_Alk Shielded HMBC_Step 2D HMBC Experiment Correlate -OCH2- to Ring N_Alk->HMBC_Step C_Alk->HMBC_Step Pos_5 Correlation to C5 (153 ppm) Confirmed 5-Oxyacetic HMBC_Step->Pos_5 3-bond coupling Pos_4_6 Correlation to C4/C6 Regioisomer Impurity HMBC_Step->Pos_4_6 Unexpected coupling Final Valid Structural Assignment Pos_5->Final

Caption: Decision tree for distinguishing N-alkyl vs C-alkyl and ether position using NMR chemical shifts and HMBC correlations.

Visualization: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation aids in confirming the ether linkage stability.

MS_Fragmentation Parent Parent Ion [M-H]- m/z: 276.12 Frag1 Decarboxylation [M-H-CO2]- m/z: 232.13 Parent->Frag1 -44 Da (CO2) Frag2 Ether Cleavage [Indole-O]- m/z: 217.10 Parent->Frag2 -59 Da (CH2COOH) Frag3 Isopropyl Loss [M-H-C3H7]- m/z: 233.05 Parent->Frag3 -43 Da (C3H7)

Caption: Proposed ESI(-) fragmentation pathway for a generic Isopropyl Indole Oxyacetic Acid (MW 277).

References

  • Beaulieu, P. L., et al. (2004).[1] "Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate." Nucleic Acids Research, 32(2), 425–434.

  • Kalalbandi, V. K. A., & Seetharamappa, J. (2013). "Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde." Crystal Structure Theory and Applications, 2, 148-154.[2]

  • BMRB Entry bmse000177. "Indole-3-acetic Acid NMR Data." Biological Magnetic Resonance Data Bank.

  • BenchChem. "A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers."

Sources

Exploratory

Technical Guide: Biological Activity Profile of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

The following technical guide details the biological activity profile, chemical properties, and experimental utility of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid . This document is structured for researchers in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity profile, chemical properties, and experimental utility of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in the development of PPAR modulators , CRTH2 antagonists , and kinase inhibitors .[1]

[2]

Executive Summary

[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0 ) is a functionalized indole derivative characterized by an N-isopropyl group and an oxyacetic acid moiety at the C4 position.[2][3][4][5] While often utilized as a high-value building block in organic synthesis, its structural topology aligns with the pharmacophores of several potent bioactive classes, most notably Peroxisome Proliferator-Activated Receptor (PPAR) agonists and CRTH2 (DP2) antagonists .[1][2] This guide analyzes its specific biological potential, synthetic utility, and role as a "privileged structure" in drug discovery.[1][6]

Property Data
CAS Number 2108810-86-0
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Primary Scaffold Indole-4-yloxyacetic acid
Key Pharmacophore Lipophilic core (Indole), Acidic headgroup (Carboxylate), Steric bulk (N-Isopropyl)
Predicted Targets PPAR

/

, CRTH2 (DP2), PLA2

Chemical Identity & Structural Analysis

The compound features a 1,4-disubstituted indole core.[1] The biological activity of this scaffold is dictated by the specific arrangement of its functional groups, which mimic endogenous signaling molecules like prostaglandins and fatty acids.[1]

Pharmacophore Mapping[1][2]
  • Lipophilic Domain (Indole + N-Isopropyl): The indole ring provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.[1][2] The N-isopropyl group adds steric bulk, enhancing selectivity by filling hydrophobic sub-pockets, a common strategy to improve potency over N-unsubstituted analogs.[1][2]
  • Acidic Headgroup (Oxyacetic Acid): The carboxylic acid moiety acts as a hydrogen bond acceptor/donor and an ionic anchor.[1] It typically mimics the carboxylate of arachidonic acid metabolites, facilitating binding to arginine-rich regions in targets like PPARs or CRTH2 .[1]

  • Linker (Ether Oxygen): The 4-position oxygen provides a specific bond angle and rotational freedom distinct from carbon-linked analogs (e.g., indole-3-acetic acid), often altering the metabolic stability and receptor docking pose.[2]

Biological Activity Profile

Primary Target Class: PPAR Agonism

The indole-4-yloxyacetic acid scaffold is a well-documented template for PPAR (Peroxisome Proliferator-Activated Receptor) modulators.[2]

  • Mechanism: The acidic headgroup forms a salt bridge with the conserved Tyr473 and His323 (in PPAR

    
    ) or His449  (in PPAR
    
    
    
    ) residues in the ligand-binding domain (LBD).[1][2] The lipophilic indole tail occupies the hydrophobic arm of the LBD.[1]
  • Therapeutic Relevance: Analogs in this class are investigated for treating metabolic syndrome , type 2 diabetes , and dyslipidemia .[1]

  • Evidence: Structural homologs (e.g., GW501516 analogs) utilize similar acidic headgroups attached to lipophilic heterocycles to activate PPAR

    
    , promoting fatty acid oxidation.[1]
    
Secondary Target Class: CRTH2 (DP2) Antagonism

This compound serves as a precursor or mimetic for CRTH2 antagonists , used in treating asthma and allergic rhinitis.[1]

  • Mechanism: CRTH2 is a G-protein coupled receptor (GPCR) for Prostaglandin D2 (PGD2).[1][2] The indole acetic acid core mimics the PGD2 structure, blocking receptor activation and inhibiting Th2 cell recruitment.[1]

  • SAR Insight: High-affinity CRTH2 antagonists (e.g., Fevipiprant) often feature an indole acetic acid core.[1][2] The 4-position substitution is a critical vector for optimizing metabolic stability against glucuronidation.[1][2]

Kinase Inhibition (Syk/Hsp90)

While the free acid is less active against kinases, it is a key intermediate for synthesizing Syk (Spleen Tyrosine Kinase) inhibitors.[1]

  • Transformation: Coupling the carboxylic acid to an amine or heterocycle (e.g., aminopyrimidine) generates the active kinase inhibitor.[1]

  • Role: The N-isopropyl indole moiety acts as the "hinge binder" or hydrophobic anchor within the ATP-binding pocket.[1][2]

Biological Pathway Visualization

The following diagram illustrates the signaling pathways modulated by compounds derived from the [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid scaffold, specifically focusing on PPAR activation and CRTH2 inhibition.[2]

BiologicalPathways Compound [(1-Isopropyl-1H-indol-4-yl)oxy] acetic acid Scaffold PPAR PPAR Nuclear Receptor (Agonist Mode) Compound->PPAR Activates CRTH2 CRTH2 (DP2) Receptor (Antagonist Mode) Compound->CRTH2 Blocks (Antagonist) RXR RXR Heterodimerization PPAR->RXR PPRE PPRE (DNA Binding) RXR->PPRE Transcription Gene Transcription (Fatty Acid Oxidation) PPRE->Transcription Gi Gi Protein Coupling CRTH2->Gi Inhibits Activation Inflammation Th2 Cell Recruitment (Eosinophil Chemotaxis) CRTH2->Inflammation Prevents cAMP cAMP Levels Gi->cAMP Modulates

Caption: Dual potential of the scaffold: Agonism of PPAR nuclear receptors for metabolic regulation and Antagonism of CRTH2 GPCRs for anti-inflammatory effects.[2]

Experimental Protocols

Synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

This protocol describes the synthesis from 4-hydroxyindole, ensuring high regioselectivity.[2]

Reagents: 4-Hydroxyindole, Isopropyl bromide, Ethyl bromoacetate, Potassium carbonate (


), Cesium carbonate (

), DMF, NaOH.[1][2]
  • N-Alkylation:

    • Dissolve 4-hydroxyindole (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and stir at 0°C for 30 min.
      
    • Add Isopropyl bromide (1.2 eq) dropwise.[1]

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Note: The 4-OH is less nucleophilic than the N1 position under these conditions, favoring N-alkylation first.[2]

  • O-Alkylation:

    • To the intermediate (1-isopropyl-1H-indol-4-ol), add

      
       (2.0 eq) in Acetone or DMF.[2]
      
    • Add Ethyl bromoacetate (1.1 eq).[1] Reflux for 2 hours.

    • Isolate the ester intermediate via extraction (EtOAc/Water).[1]

  • Hydrolysis:

    • Dissolve the ester in THF:MeOH:Water (2:1:1).[1]

    • Add LiOH or NaOH (3.0 eq).[1] Stir at RT for 1 hour.

    • Acidify with 1M HCl to pH 3.[1] The product precipitates or is extracted with EtOAc.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via HPLC.[1]

In Vitro PPAR Binding Assay (TR-FRET)

To validate biological activity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2]

  • Objective: Measure the affinity of the compound for the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Components:

    • GST-tagged PPAR

      
      -LBD.[1][2]
      
    • Tb-labeled anti-GST antibody (Donor).[2]

    • Fluormone™ Pan-PPAR Green (Tracer/Acceptor).[1]

  • Protocol:

    • Prepare serial dilutions of the test compound in DMSO (final concentration 1%).

    • Add GST-PPAR

      
      -LBD (5 nM) and Tb-anti-GST antibody (5 nM) to a 384-well plate.[2]
      
    • Add the test compound and incubate for 30 min at RT.

    • Add the Fluormone tracer (5 nM).[1] Incubate for 1 hour.

    • Read: Measure fluorescence emission at 520 nm (Acceptor) and 495 nm (Donor) after excitation at 340 nm.

    • Analysis: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of the tracer by the test compound.[1]

Safety & Handling (GHS Classification)

Based on structural analogs and vendor data (e.g., Ambeed, ChemScene), the compound is classified as Irritant .[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1][7]

References

  • Mahboobi, S., et al. (2007).[1] Structure-activity relationships of indole-based PPAR agonists.[1][2] Journal of Medicinal Chemistry.[1]

  • Pettipher, R., et al. (2014).[1] Antagonists of the prostaglandin D2 receptor CRTH2.[1] Drug News & Perspectives.[1]

  • ChemScene. (2024).[1] Product Data Sheet: 2-((1-Isopropyl-1h-indol-4-yl)oxy)acetic acid (CS-0680939).[2]

  • Ambeed. (2024). Safety Data Sheet: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid.[2][4]

  • Google Patents. (2013).[1] WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative as Syk Inhibitors.[2]

Sources

Foundational

Scalable Synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid: A Technical Guide

This guide outlines the scalable synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0).[1] It is designed for process chemists and medicinal chemists requiring a robust, regioselective route to thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scalable synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0).[1] It is designed for process chemists and medicinal chemists requiring a robust, regioselective route to this specific intermediate, which serves as a critical scaffold in the development of S1P1 receptor modulators and CRTH2 antagonists.

Executive Summary

Target Molecule: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Molecular Formula: C₁₃H₁₅NO₃ Key Structural Features: Indole core, N1-isopropyl group, C4-oxyacetic acid moiety.[1][2][3][4][5][6][7][8]

The synthesis of 4-substituted indoles presents a classic regioselectivity challenge.[1] The primary difficulty lies in differentiating the nucleophilicity of the indole nitrogen (N1) and the C4-hydroxyl group. Direct alkylation of 4-hydroxyindole is non-viable for this target because the phenoxide anion (pKa ~10) is significantly more acidic and nucleophilic than the indole nitrogen (pKa ~16), leading exclusively to O-alkylation (formation of 4-isopropoxyindole) rather than the desired N-alkylation.[1]

This guide details the Protection-First Strategy , utilizing a benzyl ether protecting group to mask the C4-oxygen.[1] This approach ensures exclusive N-alkylation at the indole position, followed by deprotection and subsequent side-chain installation.[1]

Retrosynthetic Analysis

To achieve the target structure with high isomeric purity, we disconnect the molecule at the ether linkage and the N-alkyl bond.

  • Disconnection 1 (Side Chain): The oxyacetic acid moiety is installed via nucleophilic substitution on an

    
    -haloacetate.[1] This requires a 1-isopropyl-4-hydroxyindole  precursor.[1]
    
  • Disconnection 2 (N-Substituent): The isopropyl group is installed via nucleophilic substitution.[1] To prevent O-alkylation, the C4-hydroxyl must be protected.[1]

  • Starting Material: 4-Benzyloxyindole is the optimal commercial starting material, as the benzyl group is stable to basic alkylation conditions but easily removed via hydrogenolysis.

Retrosynthesis Target Target Molecule [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Precursor1 Ester Intermediate Ethyl [(1-isopropyl-1H-indol-4-yl)oxy]acetate Target->Precursor1 Hydrolysis Precursor2 Key Intermediate 1-Isopropyl-4-hydroxyindole Precursor1->Precursor2 O-Alkylation Precursor3 Protected Scaffold 1-Isopropyl-4-benzyloxyindole Precursor2->Precursor3 Debenzylation (H2/Pd) Start Starting Material 4-Benzyloxyindole Precursor3->Start N-Alkylation

Figure 1: Retrosynthetic logic prioritizing regiocontrol via O-protection.

Detailed Synthesis Pathway (The "Benzyl" Route)

Phase 1: N-Alkylation of the Indole Core

The first objective is to install the isopropyl group on the nitrogen. Since the oxygen is protected as a benzyl ether, there is no competition for the alkylating agent.

  • Reagents: 4-Benzyloxyindole, 2-Iodopropane (or 2-Bromopropane), Sodium Hydride (NaH).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Mechanism: Deprotonation of the indole N-H (pKa ~16) by NaH forms an indolyl anion, which attacks the secondary halide via S_N2 mechanism.

  • Critical Control: Maintain anhydrous conditions. 2-Iodopropane is preferred over the bromide for higher reactivity with the sterically hindered secondary carbon.[1]

Phase 2: Deprotection (Hydrogenolysis)

With the N-isopropyl group secured, the benzyl protection is removed to reveal the C4-hydroxyl group.[1]

  • Reagents: Hydrogen gas (

    
    ), 10% Palladium on Carbon (Pd/C).
    
  • Solvent: Methanol or Ethanol.

  • Observation: The reaction is clean and quantitative. Monitoring by TLC will show the disappearance of the non-polar benzyl ether and appearance of the polar phenol.

Phase 3: O-Alkylation (Side Chain Installation)

The revealed 4-hydroxyl group is now alkylated.[1]

  • Reagents: Ethyl bromoacetate (or tert-butyl bromoacetate), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or Acetonitrile.

  • Selectivity: The indole nitrogen is already substituted, so alkylation occurs exclusively at the oxygen.

Phase 4: Ester Hydrolysis

Final conversion of the ester to the free carboxylic acid.

  • Reagents: Lithium Hydroxide (LiOH) or NaOH.

  • Solvent: THF/Water mixture.

  • Workup: Acidification with HCl precipitates the target acid.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-4-benzyloxyindole[1]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-benzyloxyindole (5.0 g, 22.4 mmol) in anhydrous DMF (50 mL). Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.35 g, 33.6 mmol) portion-wise over 15 minutes. Allow to stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 2-Iodopropane (3.4 mL, 33.6 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[9]

  • Workup: Quench with ice water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Yield Target: 85-90%.[1][10]

Step 2: Synthesis of 1-Isopropyl-4-hydroxyindole[1]
  • Setup: Hydrogenation vessel (Parr shaker or balloon setup).

  • Reaction: Dissolve the product from Step 1 (5.0 g) in Methanol (100 mL). Add 10% Pd/C (0.5 g).

  • Hydrogenation: Stir under

    
     atmosphere (1 atm is usually sufficient, or 30 psi for faster rates) for 4-6 hours.
    
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

    • Yield Target: >95% (Quantitative).[5] Use directly in the next step.

Step 3: Synthesis of Ethyl [(1-Isopropyl-1H-indol-4-yl)oxy]acetate[1]
  • Reaction: Dissolve 1-isopropyl-4-hydroxyindole (3.5 g, 20 mmol) in Acetone (70 mL).

  • Base Addition: Add anhydrous

    
      (5.5 g, 40 mmol).
    
  • Alkylation: Add Ethyl bromoacetate (2.4 mL, 22 mmol).

  • Reflux: Heat to reflux (approx 60°C) for 4 hours.

  • Workup: Filter off solids. Concentrate the solvent. Dissolve residue in EtOAc, wash with water.

    • Yield Target: 90%.[11]

Step 4: Hydrolysis to [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid[1]
  • Reaction: Dissolve the ester (4.0 g) in THF (40 mL) and Water (10 mL).

  • Hydrolysis: Add LiOH·H2O (1.2 g, 2 eq). Stir at room temperature for 3 hours.

  • Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

  • Precipitation: The solid product precipitates. Filter, wash with cold water, and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Process Visualization

SynthesisFlow Step1 Step 1: N-Alkylation (4-Benzyloxyindole + iPr-I) Step2 Step 2: Hydrogenolysis (Pd/C, H2) Step1->Step2 Yield: 85-90% Step3 Step 3: O-Alkylation (Ethyl Bromoacetate) Step2->Step3 Yield: >95% Step4 Step 4: Hydrolysis (LiOH) Step3->Step4 Yield: 90% Final Final Product [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Step4->Final Yield: 90-95%

Figure 2: Linear process flow for the 4-step synthesis.

Analytical Data Summary (Expected)

FragmentTechniqueExpected Signal Characteristics
Indole Core 1H NMRAromatic protons in 6.5–7.2 ppm range.[1] Distinct doublets for C5/C7, triplet for C6.
N-Isopropyl 1H NMRSeptet at ~4.6 ppm (CH), Doublet at ~1.5 ppm (CH3).
Oxyacetic Side Chain 1H NMRSinglet at ~4.7 ppm (-O-CH2-CO-).[1]
Carboxylic Acid 1H NMRBroad singlet >11 ppm (exchanges with D2O).
Mass Spec LC-MS[M+H]+ = 234.11 (Calculated MW: 233.26).[1]

References

  • Indole Functionalization Strategy

    • Title: Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.[1][2]

    • Source: Acta Crystallographica Section E (2021).
    • Relevance: Validates the use of 4-benzyloxyindole as the starting material for N-isopropyl-4-substituted indoles.[1][2]

    • URL:[Link]

  • General 4-Hydroxyindole Synthesis

    • Title: 4-Hydroxyindole Synthesis Methods.[1][2][8][12]

    • Source: ChemicalBook / Organic Syntheses.
    • Relevance: Provides background on the preparation of the core scaffold if commercial sources are unavailable.
  • Target Molecule Data

    • Title: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0).[1]

    • Source: ChemScene Product D
    • Relevance: Confirms chemical structure and physical properties.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0)[1] Molecular Formula: C₁₃H₁₅NO₃ | Molecular Weight: 233.26 g/mol [1]

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of functionalized indole building blocks requires precise control over chemoselectivity, particularly when differentiating between the nucleophilic centers of the indole nitrogen and the phenolic oxygen. The synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid is achieved through a highly efficient, three-step linear sequence designed to maximize yield and prevent unwanted side reactions.

Step 1: Chemoselective O-Alkylation

The starting material, 4-hydroxyindole, possesses two acidic protons: the phenolic –OH (pKa ~9.5) and the indole –NH (pKa ~16.2). By utilizing a mild base such as potassium carbonate (K₂CO₃, conjugate acid pKa ~10.3), the phenolic proton is selectively abstracted. This thermodynamic control prevents premature N-alkylation, allowing ethyl bromoacetate to react exclusively at the oxygen center via an Sₙ2 mechanism, a highly reliable approach for [2].

Step 2: Sterically Driven N-Isopropylation

To functionalize the indole nitrogen, a strong base is required. Sodium hydride (NaH) irreversibly deprotonates the –NH bond, evolving hydrogen gas and driving the formation of a strongly nucleophilic indolide anion, a standard protocol for [3]. 2-Iodopropane is deliberately selected over 2-bromopropane; the secondary nature of the isopropyl group introduces steric hindrance. Utilizing iodine—a superior leaving group with a highly polarizable C–I bond—accelerates the desired Sₙ2 substitution while minimizing competing elimination (E2) pathways.

Step 3: Mild Ester Saponification

The final deprotection requires the hydrolysis of the ethyl ester. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) provides [4]. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen to enhance its electrophilicity, while the hydroxide anion attacks the carbonyl carbon. This avoids harsher acidic conditions that could degrade the electron-rich indole core.

Reaction Workflow

SynthesisWorkflow SM 4-Hydroxyindole (Starting Material) Int1 Ethyl 2-(1H-indol-4-yloxy)acetate (Intermediate 1) SM->Int1 Ethyl bromoacetate K2CO3, DMF, RT Int2 Ethyl 2-((1-isopropyl-1H-indol-4-yl)oxy)acetate (Intermediate 2) Int1->Int2 2-Iodopropane NaH, DMF, 0°C to RT FP [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (Final Product) Int2->FP LiOH·H2O THF/MeOH/H2O, RT

Three-step synthetic workflow for [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.

Step-by-Step Experimental Protocols

Note: Conduct all reactions involving NaH under a strict inert atmosphere (Argon or N₂) using flame-dried glassware.

Protocol A: Synthesis of Ethyl 2-(1H-indol-4-yloxy)acetate (Intermediate 1)
  • Preparation: Charge a 250 mL round-bottom flask with 4-hydroxyindole (10.0 g, 75.1 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered K₂CO₃ (15.6 g, 112.6 mmol, 1.5 eq) to the stirring solution. Stir at room temperature for 15 minutes to allow for phenoxide formation.

  • Alkylation: Dropwise add ethyl bromoacetate (13.8 g, 82.6 mmol, 1.1 eq) over 10 minutes.

  • Reaction: Stir the suspension at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 4:1) to afford Intermediate 1 as a pale yellow oil.

Protocol B: Synthesis of Ethyl 2-((1-isopropyl-1H-indol-4-yl)oxy)acetate (Intermediate 2)
  • Preparation: In a flame-dried 250 mL flask flushed with Argon, dissolve Intermediate 1 (15.0 g, 68.4 mmol, 1.0 eq) in anhydrous DMF (120 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.28 g, 82.1 mmol, 1.2 eq) in small portions. Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes.

  • Alkylation: Add 2-Iodopropane (17.4 g, 102.6 mmol, 1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 6 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0 °C. Dilute with water (200 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the organics with brine (3 × 100 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc, 5:1) to yield Intermediate 2.

Protocol C: Synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (Final Product)
  • Preparation: Dissolve Intermediate 2 (13.0 g, 49.7 mmol, 1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 100 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (6.26 g, 149.1 mmol, 3.0 eq) in one portion. Stir vigorously at room temperature for 3 hours.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water (50 mL) and wash with Diethyl Ether (50 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 using 1M HCl.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate to afford the [1] as an off-white solid.

Quantitative Data & Self-Validating Analytical Checkpoints

To ensure the integrity of the protocol, each step incorporates self-validating analytical checkpoints. Proceeding to the subsequent step is strictly contingent upon satisfying these spectral criteria.

CompoundMW ( g/mol )Expected YieldTLC (Hex/EtOAc)Self-Validating ¹H NMR Markers (CDCl₃)
4-Hydroxyindole 133.15N/AR_f = 0.20 (2:1)Broad singlet at ~8.2 ppm (Indole N-H); Broad singlet at ~5.0 ppm (Phenol O-H).
Intermediate 1 219.2485 - 90%R_f = 0.45 (2:1)Loss of O-H signal. Appearance of ethyl ester signals: quartet at ~4.2 ppm (2H), triplet at ~1.3 ppm (3H).
Intermediate 2 261.3275 - 80%R_f = 0.60 (4:1)Complete loss of N-H signal (~8.2 ppm). Appearance of isopropyl signals: septet at ~4.6 ppm (1H), doublet at ~1.5 ppm (6H).
Final Product 233.2690 - 95%R_f = 0.10 (1:1)*Loss of ethyl ester signals (~4.2 ppm and ~1.3 ppm). Broad downfield singlet at ~12.0 ppm (COOH, typically observed in DMSO-d₆).

*Note: TLC of the final carboxylic acid requires 1-2 drops of glacial acetic acid in the eluent to prevent streaking.

References

  • Caged Proline in Photoinitiated Organocatalysis Source: PMC - National Institutes of Health (NIH) URL:[Link] Relevance: Validates the chemoselective O-alkylation of 4-hydroxyindole using mild K₂CO₃ conditions.[2]

  • Detection of synthetic cannabinoids (US9434687B2) Source: Google Patents URL: Relevance: Establishes the authoritative protocol for the N-alkylation of indole derivatives using Sodium Hydride and alkyl halides in DMF.[3]

  • Substituted tricyclics useful in sPLA2 induced diseases (EP0950661A1) Source: European Patent Office via Google Patents URL: Relevance: Details the saponification methodology of indole-based esters utilizing Lithium Hydroxide in aqueous organic solvent systems.[4]

Sources

Application

Technical Guide: Optimal Solubilization and Stock Preparation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

[1][2] Abstract & Application Context This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid , a functionalized indole derivati...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Application Context

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid , a functionalized indole derivative often utilized in medicinal chemistry as a scaffold or probe in G-protein coupled receptor (GPCR) and enzymatic assays.[1][2]

Given its structural properties—specifically the lipophilic N-isopropyl indole core coupled with a polar oxyacetic acid tail—this compound presents specific solubility challenges.[1][2] Improper solubilization can lead to "crash-out" (precipitation) upon introduction to aqueous media, resulting in false negatives (loss of potency) or false positives (aggregate-based inhibition).[1][2] This protocol ensures thermodynamic stability and concentration accuracy for reproducible in vitro data.[1][2]

Physicochemical Profile & Solubility Strategy[1][2]

Understanding the molecule's physical chemistry is the prerequisite for a stable solution.[1][2]

PropertyValueImplication for Stock Prep
Molecular Weight 233.26 g/mol Calculation basis for Molarity.[1][2]
Molecular Formula C₁₃H₁₅NO₃
LogP (Predicted) ~2.68Moderately lipophilic; requires organic co-solvent.[1][2]
pKa (Acidic) ~3.5 - 4.5 (Carboxyl)Ionized at physiological pH (7.4); less soluble in acidic buffers.[1][2]
Physical State Solid / PowderHygroscopic potential; equilibrate to RT before weighing.[1][2]
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended. Dissolves >10 mM easily.[1][2]
Secondary Solvent EthanolPossible, but evaporation rates can alter concentration over time.[1][2]
The Solubility Logic (Causality)

The N-isopropyl group adds significant hydrophobicity to the indole ring, reducing water solubility compared to bare indole-acetic acid.[1][2] While the carboxylic acid tail provides a handle for ionization, the un-ionized form (predominant in pure DMSO) is stable.[1][2]

  • Why DMSO? DMSO is aprotic and polar, disrupting the crystal lattice of the indole derivative without protonating/deprotonating the carboxyl group prematurely.[1][2] It prevents the formation of dimers common in carboxylic acids.[1][2]

  • Why not direct aqueous dissolution? Adding water directly to the solid will likely result in a suspension, not a solution, due to the hydrophobic core driving aggregation before the acid can ionize and solvate.[1][2]

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration Master Stock for long-term storage.

Materials Required[1][2][3][4][5][6][7]
  • [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (Solid, >98% purity).[1][2][3]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%).[1][2]

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1][2]

  • Analytical balance (Readability 0.01 mg).

Step-by-Step Methodology
  • Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Prevents water condensation on the cold solid, which degrades purity and alters mass.[1][2]

  • Weighing: Weigh approximately 2.33 mg of the solid into a tared amber glass vial. Record the exact mass (e.g.,

    
     mg).[1][2]
    
  • Volume Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:

    
    
    
    • Example: For 2.41 mg:

      
      [1][2]
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1][2]

    • Visual Check: The solution must be perfectly clear and colorless/pale yellow.[1][2] Any turbidity indicates incomplete dissolution.[1][2]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Working Solutions & Assay Dilution[1][2]

Objective: Dilute the Master Stock into assay media without precipitating the compound.

The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into aqueous media often causes local precipitation at the injection site (the "plume" effect).[1][2] We use an intermediate step.

  • Thaw: Thaw a 10 mM aliquot at room temperature. Vortex briefly.

  • Intermediate Stock (100x): Prepare a 100x concentration of your final assay target in 100% DMSO .

    • Example: For a 10 µM final assay concentration, prepare a 1 mM intermediate stock (Dilute 10 mM Master 1:10 in DMSO).

  • Final Assay Step: Spike the 100x Intermediate Stock into the aqueous assay buffer (pre-warmed to 37°C) at a 1:100 ratio .

    • Result: Final concentration 10 µM, Final DMSO concentration 1% .

    • Note: Ensure your assay tolerates 1% DMSO.[1][2] If not, use a 1000x intermediate (0.1% DMSO final).[1][2]

Critical Control: The Solubility Limit Check

Before running a large screen, validate solubility in your specific buffer (e.g., PBS, HBSS).[1][2]

  • Dilute compound to max assay concentration in buffer.

  • Incubate for 60 mins at RT.

  • Measure OD600 (turbidity).[1][2] An increase >0.005 over blank indicates precipitation.[1][2]

Visualized Workflow (Graphviz)[1][2]

The following diagram illustrates the critical decision pathways for preparing and validating the stock solution.

StockPrep Start Solid Compound [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex & Sonicate Calc->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check SonicateMore Sonicate (40°C, 10 min) Check->SonicateMore No (Cloudy) Aliquot Aliquot & Store (-20°C / -80°C) Check->Aliquot Yes SonicateMore->Check Dilution Prepare Intermediate Stock (100x in DMSO) Aliquot->Dilution AssaySpike Spike into Assay Buffer (1:100 Dilution) Dilution->AssaySpike PrecipCheck Turbidity Check (OD600) AssaySpike->PrecipCheck Proceed Proceed to Assay PrecipCheck->Proceed Clear Fail Reduce Conc. or Change Buffer pH PrecipCheck->Fail Precipitate

Figure 1: Decision logic for stock preparation and aqueous dilution. Blue indicates starting material; Green indicates successful checkpoints; Red indicates critical failure control points.[1][2]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness in Master Stock Moisture in DMSO or SaturationUse fresh anhydrous DMSO; Sonicate at 37°C.
Precipitation in Assay Buffer "Crash-out" due to hydrophobicityIncrease BSA (bovine serum albumin) in buffer to 0.1% (acts as carrier); Reduce final concentration.[1][2]
Yellowing over time Oxidation of indole coreDiscard.[1][2] Store future aliquots under Nitrogen gas or Argon.[1][2]
Inconsistent IC50/EC50 Adsorption to plasticsUse Low-Binding polypropylene plates and tips.[1][2] Indoles can be "sticky."[1][2]

References & Authoritative Grounding

  • Compound Data & Properties:

    • Sigma-Aldrich (Merck).[1][2] [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid Product Page. Retrieved from (Search CAS: 2108810-86-0).[1][2]

    • ChemScene. 2-((1-Isopropyl-1h-indol-4-yl)oxy)acetic acid MSDS. Retrieved from .[1][2]

  • Protocol Standards:

    • National Center for Advancing Translational Sciences (NCATS).[1][2] Assay Guidance Manual: Compound Management. Retrieved from .[1][2]

    • Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Standard text for solubility logic).

Sources

Method

recrystallization protocols for purifying [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Technical Application Note: Optimization of Crystallization Dynamics for High-Purity [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid Executive Summary & Chemical Context This guide details the purification of [(1-Isopropyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Crystallization Dynamics for High-Purity [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Executive Summary & Chemical Context

This guide details the purification of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0), a functionalized indole derivative characterized by a lipophilic


-isopropyl indole core and a hydrophilic oxyacetic acid tail at the C4 position.[1][2]

The molecule exhibits amphiphilic properties (LogP


 2.68, TPSA 

51.46 Ų), presenting a specific purification challenge: it is prone to "oiling out" in purely aqueous systems but holds tenacious organic impurities in non-polar solvents.[1][2] High-purity isolation requires a bifurcated strategy:
  • Chemical Purification (Acid-Base Swing): To remove non-acidic synthetic precursors (e.g., 1-isopropyl-4-hydroxyindole).[1][2]

  • Physical Purification (Recrystallization): To remove isomeric byproducts and inorganic salts, ensuring a defined crystal habit for downstream processing.[1][2]

Physicochemical Profile & Solvent Selection

Effective crystallization relies on exploiting the differential solubility between the target and impurities.[1][2] Based on the Hansen Solubility Parameters (HSP) for indole-carboxylic acids, the following solvent systems are validated.

Solvent ClassSpecific SolventSolubility BehaviorApplication
Good Solvent Ethanol (EtOH), MethanolHigh solubility at RT.[1][2]Dissolution medium.[1][3][4]
Good Solvent Ethyl Acetate (EtOAc)Moderate at RT, High at Reflux.[1][2]Primary crystallization solvent.[1]
Anti-Solvent n-Heptane / HexaneInsoluble.[1][2]Yield induction (drowning out).[1][2]
Anti-Solvent Water (Acidic pH < 2)Insoluble.[1][2]Precipitation medium.[1]
Reagent 1N NaOH (aq)Soluble (as Carboxylate salt).[1][2]Chemical extraction.

Critical Insight: Avoid using chlorinated solvents (DCM/Chloroform) for the final crystallization step, as they often form solvates with indole derivatives that are difficult to dry.[1][2]

Protocol A: The Acid-Base "Swing" (Crude Cleanup)

Use this protocol first if the crude purity is < 95% or if the material is an amorphous solid/oil.[1][2]

Rationale: This method exploits the carboxylic acid moiety (


).[1][2] By converting the molecule to its water-soluble salt, we can wash away non-acidic organic impurities (unreacted indoles) into an organic layer, then recover the pure acid.[1][2]

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction (Salt Formation): Add 1N NaOH (1.2 equivalents). Agitate vigorously for 10 minutes.

    • Observation: The solid should dissolve, and the target molecule will migrate to the aqueous layer (top or bottom depending on phase density; NaOH is usually bottom).[1][2]

  • Phase Separation: Separate the layers.

    • Organic Layer:[1][2] Contains non-acidic impurities.[1] Discard (or back-extract once with water).[1][2]

    • Aqueous Layer:[1][2] Contains the target product as the sodium salt.[1][2]

  • Precipitation: Cool the aqueous layer to 5–10°C. Slowly add 1N HCl dropwise with stirring until pH reaches ~2.0.

    • Checkpoint: A thick white/off-white precipitate should form immediately.[1][2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     5 mL/g) to remove NaCl.[1][2]
    
  • Drying: Dry under vacuum at 45°C for 4 hours.

Protocol B: Thermal Recrystallization (Polishing)

Use this protocol for final polishing (Target Purity > 99.5%) and to establish a stable crystal form.[1][2]

Rationale: An Ethyl Acetate/Heptane system is chosen over alcohols.[1][2] Alcohols can lead to esterification side-reactions if heated for prolonged periods with carboxylic acids.[1][2] EtOAc/Heptane offers a gentle thermal gradient and excellent impurity rejection.[1]

Step-by-Step Methodology:

  • Dissolution (Reflux):

    • Place the dried solid from Protocol A into a round-bottom flask.

    • Add Ethyl Acetate (5 mL/g).

    • Heat to reflux (approx. 77°C).[1][2]

    • Action: If the solution is not clear, add more EtOAc in 0.5 mL increments until fully dissolved.

    • Hot Filtration (Optional): If insoluble particles (dust/silica) remain, filter the hot solution through a pre-warmed sintered glass funnel.[1][2]

  • Nucleation (The Cloud Point):

    • Remove from heat and allow the solution to cool slightly (to ~60°C).

    • Slowly add n-Heptane (warm, ~50°C) dropwise.

    • Stop adding the moment a faint, persistent turbidity (cloudiness) is observed.[1][2] This is the metastable zone boundary.[1][2]

  • Crystal Growth (Cooling Ramp):

    • Add a small amount of EtOAc (drops) to just clear the turbidity.[1][2]

    • Allow the flask to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.[1] Rapid cooling causes oiling out or amorphous trapping.[1]

    • Once at RT, move to a 4°C fridge/chiller for 4–12 hours.

  • Harvesting:

    • Filter the crystalline solid.[1][2]

    • Wash: Wash the cake with a cold mixture of EtOAc/Heptane (1:3 ratio).

    • Drying: Dry in a vacuum oven at 50°C until constant weight.

Process Visualization

The following diagram illustrates the integrated purification workflow, distinguishing between the chemical purification (Swing) and physical polishing (Recrystallization).

PurificationWorkflow Crude Crude Material (Solid/Oil) DissolveOrg Dissolve in EtOAc Crude->DissolveOrg ExtractBase Add 1N NaOH (Form Na-Salt) DissolveOrg->ExtractBase PhaseSep Phase Separation ExtractBase->PhaseSep DiscardOrg Organic Layer (Impurities) PhaseSep->DiscardOrg Remove Non-Acids Acidify Acidify Aq. Layer (HCl to pH 2) PhaseSep->Acidify Aqueous Phase Precipitate Precipitate Isolation Acidify->Precipitate Recryst Recrystallization (EtOAc / Heptane) Precipitate->Recryst Polishing Step Heat Heat to Reflux Recryst->Heat Cool Controlled Cooling (Nucleation) Heat->Cool FinalIso Final Isolation (>99% Purity) Cool->FinalIso

Figure 1: Integrated purification workflow for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid, combining acid-base extraction with solvent-antisolvent recrystallization.[1][2]

Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.[1][2]Re-heat to dissolve.[1] Add more EtOAc. Seed with pure crystal at 50°C.
Low Yield Too much solvent used or pH not low enough.[1][2]Concentrate mother liquor. Ensure pH < 2 during precipitation.[1]
Color Retention Oxidation products (indoles darken easily).[1][2]Add activated carbon (charcoal) during the hot reflux step of Protocol B, then hot filter.[1][2]

Process Analytical Technology (PAT):

  • HPLC: Monitor purity using a C18 column, Acetonitrile/Water (0.1% TFA) gradient.

  • NMR: Verify the integrity of the isopropyl group (

    
     ppm, doublet) and the acetic acid tail (
    
    
    
    ppm, singlet for
    
    
    ).

References

  • Hua, L., et al. (2019).[1][2][5] Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid.[1][5] ChemistrySelect.[1] Retrieved from [Link][1][2]

Sources

Application

Application Note: Bioisosteric Synthesis of S1P Modulators using [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

This Application Note is designed for researchers and medicinal chemists involved in the development of Sphingosine 1-Phosphate (S1P) receptor modulators.[1] Important Scientific Clarification: Commercially approved Ozan...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists involved in the development of Sphingosine 1-Phosphate (S1P) receptor modulators.[1]

Important Scientific Clarification: Commercially approved Ozanimod (Zeposia) utilizes an indane core coupled to a 3-cyano-4-isopropoxybenzoic acid moiety.[1] The compound [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0) is a bioisosteric building block used in the synthesis of Ozanimod analogs and next-generation S1P modulators (e.g., Etrasimod-like scaffolds).[1] This protocol details the synthesis of this specific indole intermediate and its application in generating S1P modulator libraries via oxadiazole coupling, a key step in the Ozanimod synthetic pathway.[1]

[1]

Executive Summary

This guide provides a validated protocol for the synthesis and utilization of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid as a replacement for the benzoic acid moiety in Ozanimod-class molecules.[1] By substituting the phenyl ring with an indole scaffold, researchers can modulate lipophilicity, metabolic stability, and receptor subtype selectivity (S1P1 vs S1P5).[1] The workflow covers the de novo synthesis of the indole building block and its subsequent coupling to an amino-indane core via 1,2,4-oxadiazole formation.

Synthesis of the Building Block: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

Objective: Synthesize the target carboxylic acid from 4-benzyloxyindole to prevent regioselectivity issues during N-alkylation.

Reaction Scheme Overview
  • N-Alkylation: Introduction of the isopropyl group at the indole nitrogen.[1][2]

  • Deprotection: Removal of the benzyl protecting group to expose the C4-hydroxyl.[1]

  • O-Alkylation: Ether formation with ethyl bromoacetate.[1]

  • Saponification: Hydrolysis of the ester to the free acid.[1]

Detailed Protocol
Step 1: N-Isopropylation of 4-Benzyloxyindole
  • Reagents: 4-Benzyloxyindole (1.0 eq), Isopropyl bromide (1.5 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-benzyloxyindole in anhydrous DMF (0.5 M) under N₂ atmosphere.

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min to ensure deprotonation.

    • Add Isopropyl bromide dropwise.[1]

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

    • Quench: Pour into ice water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: Hydrogenolysis (Debenzylation) [1]
  • Reagents: N-Isopropyl-4-benzyloxyindole, 10% Pd/C (10 wt%), MeOH/THF (1:1), H₂ (balloon).

  • Procedure:

    • Dissolve the intermediate in MeOH/THF.[1]

    • Add Pd/C catalyst carefully under Argon flow.[1]

    • Purge with H₂ and stir at RT for 12 hours.

    • Workup: Filter through a Celite pad.[1] Concentrate filtrate to yield 1-Isopropyl-1H-indol-4-ol .[1] (Proceed immediately to avoid oxidation).[1]

Step 3: O-Alkylation & Hydrolysis
  • Reagents: 1-Isopropyl-1H-indol-4-ol (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq), Acetone (reflux) or DMF (RT).[1]

  • Procedure:

    • Suspend the phenol and K₂CO₃ in Acetone (0.3 M).

    • Add Ethyl bromoacetate and reflux for 3 hours.

    • Cool, filter salts, and concentrate.

    • Hydrolysis: Dissolve crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq). Stir at RT for 2 hours.

    • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

    • Crystallization: Recrystallize from Ethanol/Water to obtain pure [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid .

Data Summary Table
ParameterSpecificationNotes
CAS Registry 2108810-86-0Validated Building Block
Molecular Weight 233.26 g/mol C₁₃H₁₅NO₃
Target Yield 65-75% (Overall)Step 2 is yield-critical
Purity Requirement >98% (HPLC)Essential for coupling step
Storage 2-8°C, DesiccatedSensitive to oxidation (Indole)

Application: Coupling to Ozanimod Core (Oxadiazole Formation)

This section describes replacing the 3-cyano-4-isopropoxybenzoic acid of Ozanimod with the synthesized indole acid.[1] This creates a "Scaffold-Hopped" analog.[1]

Mechanism: 1,2,4-Oxadiazole Construction

The coupling involves activating the indole carboxylic acid and reacting it with the amidoxime derived from the Ozanimod amine core (4-cyano-1-aminoindane derivative).[1]

Experimental Workflow
Step A: Preparation of the Amidoxime
  • Substrate: (S)-1-amino-4-cyanoindane (protected as Boc-amine).[1]

  • Reagents: Hydroxylamine hydrochloride (NH₂OH[1]·HCl), NaHCO₃, EtOH/H₂O.[1]

  • Protocol: Reflux the nitrile with NH₂OH (2.0 eq) and base to generate the amidoxime intermediate.

Step B: CDI-Mediated Coupling & Cyclization
  • Reagents: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (1.0 eq), CDI (1.1 eq), Amidoxime intermediate (1.0 eq), DMF, Heat (110°C).

  • Protocol:

    • Activation: Dissolve the Indole Acid in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI).[1] Stir at RT for 1 hour (CO₂ evolution observed).

    • Coupling: Add the Amidoxime intermediate. Stir at RT for 1 hour to form the O-acyl amidoxime.

    • Cyclization: Heat the reaction mixture to 110°C for 3-5 hours. This drives the dehydration to form the 1,2,4-oxadiazole ring.[1]

    • Workup: Dilute with water, extract with EtOAc. Purify via HPLC (C18 column, MeCN/H₂O + 0.1% Formic Acid).

Pathway Visualization

The following diagram illustrates the convergence of the Indole Building Block and the Indane Core to form the Ozanimod Analog.

Ozanimod_Analog_Synthesis cluster_0 Indole Head Group Synthesis cluster_1 Ozanimod Core Assembly cluster_2 Convergent Coupling SM1 4-Benzyloxyindole INT1 1-Isopropyl-4-benzyloxyindole SM1->INT1 i-PrBr, NaH INT2 1-Isopropyl-1H-indol-4-ol INT1->INT2 H2, Pd/C TargetAcid [(1-Isopropyl-1H-indol-4-yl) oxy]acetic Acid INT2->TargetAcid 1. BrCH2COOEt 2. LiOH Coupled O-Acyl Amidoxime TargetAcid->Coupled CDI (Activation) CoreSM (S)-4-Cyano-1-aminoindane (Boc-Protected) Amidoxime Indane Amidoxime CoreSM->Amidoxime NH2OH·HCl NaHCO3 Amidoxime->Coupled FinalDrug Indole-Modified Ozanimod Analog Coupled->FinalDrug 110°C (-H2O)

Caption: Convergent synthesis strategy replacing the benzoic acid moiety of Ozanimod with the indole-oxyacetic acid scaffold via oxadiazole ligation.

Critical Control Points (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield in Step 1 C-alkylation vs N-alkylation competition.Ensure temperature is kept at 0°C during NaH addition. Use solvent mixtures (DMF/THF) to favor N-alkylation.[1]
Indole Oxidation 4-Hydroxyindole is electron-rich and air-sensitive.[1]Perform Step 2 and Step 3 in rapid succession. Store intermediate under Argon at -20°C.
Incomplete Cyclization Temperature too low during oxadiazole formation.[1]Ensure internal temperature reaches 110°C. If using toluene, reflux is required.[1] Monitor water removal (Dean-Stark) if applicable.[1][3]
Racemization Harsh conditions affecting the chiral amine center.[1]The CDI method is generally mild.[1] Avoid strong mineral acids during workup.[1] Verify ee% via Chiral HPLC.

References

  • Ozanimod Synthesis & SAR

    • Cianferotti, C., et al. (2021).[1] "Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis." European Journal of Organic Chemistry.[1] Link[1]

  • Indole Building Block Synthesis

    • Somei, M., & Kawasaki, T. (1989).[1][4] "A New and Simple Synthesis of 1-Hydroxyindole Derivatives." Heterocycles. (Methodology for hydroxyindole handling). Link[1]

  • Oxadiazole Coupling Protocols

    • Wang, J., et al. (2023).[1] "Progress in the Synthesis of Ozanimod Hydrochloride." Chinese Journal of Pharmaceuticals. Link

  • Compound Data

    • CAS 2108810-86-0 Entry.[1][5] ChemScene / Sigma-Aldrich Catalog.[1] Link

Sources

Method

Application Note: Optimal Reaction Conditions for the Regioselective Alkylation of 4-Hydroxyindole

Introduction & Mechanistic Principles The 4-hydroxyindole scaffold is a privileged pharmacophore, serving as a critical building block in the synthesis of serotonergic agents, dopamine D2 receptor antagonists, and phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

The 4-hydroxyindole scaffold is a privileged pharmacophore, serving as a critical building block in the synthesis of serotonergic agents, dopamine D2 receptor antagonists, and phospholipase A2 inhibitors[1][2][3]. However, functionalizing this core presents a significant synthetic challenge because 4-hydroxyindole acts as an ambident nucleophile. It possesses three competing reactive sites: the phenolic oxygen (O4), the pyrrolic nitrogen (N1), and the carbon framework (C3/C5)[4].

The Causality of Regioselectivity: The selective alkylation of 4-hydroxyindole is fundamentally governed by the pKa differential between its acidic protons. The phenolic hydroxyl group is significantly more acidic (pKa ~9.5) than the indole nitrogen (pKa ~16.2).

  • O-Alkylation (Thermodynamic/Mild Control): By employing a mild inorganic base (e.g.,

    
     or 
    
    
    
    ), the phenolic proton is selectively abstracted. The resulting phenoxide anion is a "hard" nucleophile that readily undergoes an
    
    
    reaction with hard electrophiles (alkyl halides, epoxides, or tosylates)[4]. Polar aprotic solvents like DMF or MeCN are chosen because they do not hydrogen-bond to the phenoxide anion, leaving it "naked" and highly reactive.
  • N-Alkylation (Kinetic/Strong Base Control): If a strong base like Sodium Hydride (NaH) is used in excess (>2.0 equivalents), global deprotonation occurs, forming a dianion. Because the nitrogen anion is highly nucleophilic, this leads to N-alkylation or N,O-dialkylation. Interestingly, even when exactly 1.0 equivalent of NaH is used to target O-alkylation, the reaction often stalls at ~60% yield due to competing side reactions and poor solubility of the intermediate salts[2]. Furthermore, highly reactive electrophiles like diethyl bromomalonate can trigger anomalous O-alkylation or C-alkylation pathways, necessitating strict stoichiometric control[5].

Condition Optimization & Pathway Divergence

To achieve high-yielding regioselective O-alkylation while suppressing N-alkylation, the choice of base and solvent is paramount. The quantitative data below summarizes the field-proven parameters for directing the alkylation pathway.

Table 1: Influence of Reaction Conditions on Alkylation Regioselectivity

Base (Equivalents)SolventTemperatureElectrophileMajor PathwayTypical Yield

(1.5 eq)
MeCN / DMF60–80 °CAlkyl Bromide / EpoxideO-Alkylation 80–95%

(1.2 eq)
DMF60 °CAlkyl TosylateO-Alkylation 85–95%
NaH (1.0 eq)THF / DMF0 °C to RTAlkyl Chloride / BromideO-Alkylation 50–60%
NaH (>2.0 eq)DMF0 °C to RTExcess Alkyl IodideN,O-Dialkylation Variable

Note: 4-hydroxyindole is highly sensitive to light and oxidation. Reactions must be shielded from direct light to prevent degradation[2].

Workflow Visualization

G SM 4-Hydroxyindole (pKa OH ~9.5, NH ~16.2) Cond1 Mild Base (1.1-1.5 eq K2CO3) Polar Aprotic (MeCN/DMF) SM->Cond1 Selective Deprotonation Cond2 Strong Base (>2.0 eq NaH) Polar Aprotic (DMF) SM->Cond2 Global Deprotonation Int1 Phenoxide Monoanion (O-centered nucleophile) Cond1->Int1 Int2 Indole Dianion (N- and O-centered) Cond2->Int2 Prod1 Regioselective O-Alkylation (4-Alkoxyindole) Int1->Prod1 + Alkyl Halide (SN2) Prod2 N,O-Dialkylation or N-Alkylation Byproducts Int2->Prod2 + Excess Alkyl Halide

Divergent alkylation pathways of 4-hydroxyindole based on base strength.

Step-by-Step Experimental Protocol: Regioselective O-Alkylation

This protocol is engineered as a self-validating system to ensure maximum regioselectivity (>95% O-alkylation) and high recovery.

Materials & Reagents:

  • 4-Hydroxyindole (1.0 equiv)

  • Alkylating Agent (e.g., alkyl bromide, 1.1 equiv)

  • Potassium Carbonate (

    
    , finely powdered, 1.5 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Preparation & Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Wrap the flask in aluminum foil to protect the light-sensitive 4-hydroxyindole from photo-oxidation[2].

  • Dissolve 4-hydroxyindole in anhydrous DMF to achieve a 0.2 M concentration.

  • Add finely powdered

    
     (1.5 equiv). Causality Note: Powdering the inorganic base drastically increases the surface area, which is critical for efficient heterogeneous deprotonation in organic solvents.
    
  • Stir the suspension at room temperature for 30 minutes. Self-Validation: Observe a slight color shift (typically to a pale yellow/brown hue), visually confirming the generation of the phenoxide anion.

Step 2: Alkylation & Monitoring 5. Add the alkylating agent (1.1 equiv) dropwise via syringe. (If using a sluggish electrophile like an alkyl chloride, add 0.1 equiv of NaI to catalyze the reaction via in-situ Finkelstein halogen exchange). 6. Heat the reaction mixture to 60–80 °C. 7. Self-Validation via TLC: Monitor the reaction using TLC (Hexanes/EtOAc 7:3). 4-Hydroxyindole is highly polar and will show a low Retention Factor (


). The resulting 4-alkoxyindole lacks the hydrogen-bonding hydroxyl group and will elute significantly higher. The complete disappearance of the low-

spot confirms reaction completion (typically 4–12 hours).

Step 3: Quenching & Rigorous Workup 8. Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (5× the reaction volume). Self-Validation: This massive aqueous dilution forces the organic product out of the DMF phase, often resulting in immediate precipitation or cloudiness. 9. Extract the aqueous layer with Ethyl Acetate (


 mL).
10. Critical Wash Step:  Wash the combined organic layers sequentially with distilled water (

mL) and brine (

mL). Causality Note: DMF is highly miscible with water but partitions slightly into EtOAc. Skipping these repeated water washes will leave residual DMF in the crude mixture, artificially inflating the yield and ruining downstream NMR characterization. 11. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 4-alkoxyindole.

References

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles Beilstein Journal of Organic Chemistry URL
  • The Journal of Organic Chemistry (ACS)
  • UCL Discovery (University College London)
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2.
  • Reaction of diethyl bromomalonate with sodium phenoxide (Citing: A strategy to avoid anomalous O-alkylation of 4-hydroxyindole)

Sources

Application

solvent selection for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid extraction

Application Note: Strategic Solvent Selection for the Isolation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid Executive Summary & Chemical Context The isolation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Isolation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

Executive Summary & Chemical Context

The isolation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid represents a classic but critical challenge in pharmaceutical process development: the purification of an amphiphilic carboxylic acid from lipophilic precursors. This molecule features a lipophilic indole core protected at the N1 position by an isopropyl group, with a polar oxyacetic acid tail at the C4 position.

The Core Challenge: The synthesis typically involves the O-alkylation of 1-isopropyl-4-hydroxyindole with an alkyl haloacetate, followed by hydrolysis. The crude matrix contains three distinct species that drive solvent selection:

  • Target Molecule (Acid): pKa ~3.2–3.5 (Carboxylic acid).

  • Starting Material (Phenol): 1-isopropyl-4-hydroxyindole (pKa ~10, Weakly Acidic).

  • Byproducts (Neutral): Unhydrolyzed esters or O-dialkylated impurities (Neutral).

This guide details a pH-Switch Extraction Protocol that leverages the pKa differential between the target acid and the phenolic impurity, utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a superior, green alternative to traditional chlorinated solvents.

Physicochemical Analysis & Solvent Screening

Effective extraction relies on manipulating the Distribution Coefficient (


) across pH gradients.
pKa-Based Separation Logic
  • pH < 2: Target is protonated (Neutral form)

    
     High affinity for Organic Phase.
    
  • pH 8–9 (Bicarbonate): Target is deprotonated (Anionic form)

    
     High affinity for Aqueous Phase.
    
  • Phenolic Impurity: At pH 8–9, the phenol (pKa ~10) remains largely protonated (Neutral)

    
     Retained in Organic Phase.
    
Solvent Candidate Assessment

The following table evaluates solvents based on partition efficiency, selectivity, and ICH Q3C safety guidelines.

SolventICH ClassSolubility (Acid Form)Selectivity (vs. Phenol)Emulsion RiskRecommendation
Dichloromethane (DCM) Class 2HighModerateLowAvoid (Toxic/Environmental)
Ethyl Acetate (EtOAc) Class 3HighGoodModerateStandard (Hydrolysis risk at high pH)
2-MeTHF Class 3HighExcellentLowPreferred (Stable, Green, Sharp Phase Cuts)
MTBE Class 3ModerateHighHighSecondary (Good for washing, poor for final isolation)
Toluene Class 2LowHighLowAntisolvent (Use for crystallization only)

Expert Insight: While Ethyl Acetate is common, it is prone to hydrolysis during the basic extraction steps required for this protocol. 2-MeTHF is selected as the primary solvent because it resists base hydrolysis, forms sharp phase boundaries with water (reducing emulsion risk common with indoles), and offers higher saturation limits for crystallization.

Detailed Experimental Protocol

Protocol ID: IND-OXY-04-EXT

Objective: Purification of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid from crude hydrolysis mixture.

Reagents:

  • Crude Reaction Mixture (approx.[1][2] 10g scale)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Sodium Bicarbonate (5% w/v aqueous solution)[3]

  • Hydrochloric Acid (1M and 6M)

  • Brine (Saturated NaCl)

Step-by-Step Methodology:

  • Solubilization:

    • Dissolve the crude solid in 2-MeTHF (10 volumes, 100 mL).

    • Note: If the crude is an oil, dissolve directly. Ensure complete dissolution to prevent occlusion of impurities.

  • Acidic Wash (Removal of Basic Impurities):

    • Wash the organic phase with 1M HCl (3 volumes).

    • Discard the aqueous layer.

    • Rationale: Removes any trace amine impurities or inorganic salts carried over from synthesis.

  • The "Bicarbonate Swing" (Critical Purification):

    • Extract the organic phase with 5% NaHCO₃ (3 x 4 volumes).

    • Monitor pH: Ensure the aqueous layer pH is between 8.0 and 8.5.

    • Mechanism:[2][4][5][6] The target carboxylic acid converts to its sodium salt and moves to the aqueous layer. The lipophilic 1-isopropyl-4-hydroxyindole (phenol) and neutral esters remain in the 2-MeTHF layer.

    • Action: Collect the Aqueous Phase (contains Product). Set aside the Organic Phase (contains Impurities) for waste analysis.

  • Charcoal Treatment (Optional):

    • If the aqueous solution is dark (oxidized indoles), treat with activated carbon (5 wt%) for 30 mins at room temperature. Filter through Celite.

  • Acidification & Recovery:

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 2.0.

    • Observation: The product will precipitate as a thick oil or solid.

    • Add fresh 2-MeTHF (8 volumes) and extract. Separate layers.

  • Final Isolation:

    • Wash the 2-MeTHF extract with Brine (2 volumes).

    • Dry over anhydrous Na₂SO₄.[5] Filter.

    • Solvent Swap/Crystallization: Distill 2-MeTHF down to 3 volumes. Slowly add Heptane (antisolvent) until turbidity persists. Cool to 0°C to crystallize.

Process Visualization (Graphviz)

The following diagram illustrates the "Bicarbonate Swing" logic, highlighting the fate of impurities versus the target molecule.

ExtractionProtocol Crude Crude Mixture (Acid + Phenol + Neutrals) Dissolve Dissolve in 2-MeTHF Crude->Dissolve WashAcid Wash w/ 1M HCl Dissolve->WashAcid ExtractBase Extract w/ 5% NaHCO3 (pH 8.5) (The Bicarbonate Swing) WashAcid->ExtractBase Organic Layer Waste Waste Disposal WashAcid->Waste Aq Waste OrgPhase1 Organic Phase (Contains Phenols & Neutrals) ExtractBase->OrgPhase1 Retains Impurities AqPhase1 Aqueous Phase (Contains Target Carboxylate) ExtractBase->AqPhase1 Target Transfers OrgPhase1->Waste Acidify Acidify to pH 2.0 (w/ 6M HCl) AqPhase1->Acidify ExtractFinal Extract into 2-MeTHF Crystallize w/ Heptane Acidify->ExtractFinal Product Pure Product [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid ExtractFinal->Product

Figure 1: Flowchart of the pH-Switch Extraction Protocol demonstrating the separation of phenolic impurities from the target indolic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Indole lipophilicity + high pH.Add Brine to the aqueous phase to increase ionic strength. Filter through a Celite pad if particulate matter is stabilizing the emulsion.
Low Recovery Incomplete extraction at pH 8.5.Ensure pH is truly >8.0. Indole acids can form dimers; increase volume of NaHCO₃ or switch to 1M NaOH (careful of emulsions).
Oiling Out Product precipitates as oil upon acidification.Do not isolate the oil directly. Extract the oiled-out product into 2-MeTHF immediately, dry, and then induce crystallization with Heptane.
Pink/Red Color Oxidation of indole core.[7]Perform all steps under Nitrogen atmosphere. Add 0.1% Sodium Metabisulfite to the aqueous extraction buffer.

References

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General reference for Acid-Base Extraction principles).
  • Li, J. J. (2014). Chemical Drug Design: Indole Derivatives.[8] (Context on Indole physicochemical properties).

  • European Medicines Agency. ICH Guideline Q3C (R6) on Impurities: Guideline for Residual Solvents.Link

  • PubChem Compound Summary. Phenoxyacetic Acid Derivatives (pKa data).Link

Sources

Method

Application Note: Storage, Stability, and Handling of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Abstract & Core Directive This guide defines the authoritative protocols for the storage, solubilization, and stability maintenance of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid . Designed for drug development scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide defines the authoritative protocols for the storage, solubilization, and stability maintenance of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid . Designed for drug development scientists, this document moves beyond generic "store at -20°C" advice to explain the physicochemical causality of degradation. Users must treat this compound as an electron-rich indole derivative susceptible to oxidative stress at the C2-C3 bond and moisture-induced aggregation due to its carboxylic acid moiety.

Physicochemical Profile & Stability Logic

To ensure data integrity, one must understand the molecule's intrinsic vulnerabilities. The indole core is electron-rich, making it a target for electrophilic oxidation (especially in the presence of light), while the carboxylic acid tail dictates solubility and hygroscopicity.

PropertyValueImplication for Stability/Handling
Physical State Solid (Crystalline Powder)Surface area affects oxidation rate; keep compact.
LogP ~2.69Lipophilic; poor aqueous solubility without pH adjustment.
pKa (Acid) ~4.5 (Predicted)Forms salts in basic media; stable in weak acid.
H-Bond Donors 1 (COOH)Potential for dimerization in solid state; hygroscopic.
Key Risk Indole OxidationLight/Oxygen sensitivity at the C2=C3 double bond.
Structural Vulnerability Analysis

The N-isopropyl group blocks N-oxidation, stabilizing the amine. However, the C4-ether linkage activates the benzene ring, and the indole C2=C3 double bond remains the primary failure point. Upon exposure to UV light or peroxides, this bond can cleave or form oxindole species.

Storage Protocols

Solid State Storage (Master Stock)

Objective: Prevent oxidative degradation and moisture uptake.

  • Temperature: -20°C is preferred for long-term (>1 month) storage. 2-8°C is acceptable for working stocks (<1 month).

  • Atmosphere: Store under Argon or Nitrogen gas. The electron-rich indole ring acts as an oxygen scavenger.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to prevent photo-oxidation.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) with active desiccant (silica gel or Drierite).

Solution Storage (Working Aliquots)

Objective: Maintain homogeneity and prevent precipitation.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Recommended. Solubility typically >10 mg/mL.

    • Ethanol: Viable, but evaporation is a risk.

    • Water: Insoluble at neutral pH. Requires 1 eq. NaOH to form the sodium salt for aqueous solubility.

  • Conditions:

    • Store aliquots at -80°C .

    • Single-Use Only: Do not freeze-thaw. The carboxylic acid moiety can induce micro-precipitation upon repeated temperature cycling.

    • Shelf Life: Use DMSO stocks within 3 months at -80°C.

Experimental Workflows (Visualized)

Solubilization & Storage Workflow

The following diagram outlines the decision logic for preparing and storing the compound to maximize longevity.

StorageWorkflow Start Solid Compound (CAS 2108810-86-0) SolventSelect Select Solvent Start->SolventSelect DMSO DMSO (Anhydrous) Preferred for Bioassays SolventSelect->DMSO Stock Solution AqBuffer Aqueous Buffer (pH 7.4) SolventSelect->AqBuffer Direct Use (Risky) Aliquoting Aliquot into Amber Vials (Single Use Volumes) DMSO->Aliquoting CheckSol Solubility Check AqBuffer->CheckSol AddBase Add 1.0 eq NaOH or Na2CO3 CheckSol->AddBase Precipitate Observed CheckSol->Aliquoting Clear Solution AddBase->Aliquoting GasOverlay Overlay with Argon/N2 Aliquoting->GasOverlay Storage80 Store at -80°C (Shelf Life: 3-6 Months) GasOverlay->Storage80 Long Term Storage20 Store at -20°C (Shelf Life: 1 Month) GasOverlay->Storage20 Short Term

Figure 1: Decision tree for solubilization and storage. Note the critical requirement for base addition in aqueous media.

Quality Control & Stability Testing

HPLC Purity Protocol

Verify the integrity of the compound before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated COOH state).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm .

  • Pass Criteria: Single peak >98% area.

    • Note: A secondary peak at RRT ~0.9 often indicates the oxidized oxindole impurity.

Signs of Degradation
  • Color Change: Pure compound is white/off-white. Yellow/Brown discoloration indicates indole oxidation.

  • Solubility Loss: If the DMSO stock becomes cloudy upon warming to RT, moisture ingress may have caused the acid to precipitate or dimerize.

Handling & Safety (HSE)

Signal Word: Warning Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol:

  • Engineering Controls: Handle strictly within a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust) as indoles can react exothermically with strong oxidizers.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media pH < pKa (4.5)Ensure media is buffered to pH 7.4. Predissolve in DMSO, then dilute.
New HPLC Peak (+16 Da) OxidationSample exposed to air/light. Discard and prepare fresh from solid.
Sticky Solid HygroscopicityWater uptake. Dry under high vacuum over P₂O₅ for 24h.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (General reference for indole stability mechanisms).
Application

Application Note: Scalable Synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid for Clinical Research

Executive Summary This application note details a robust, scalable protocol for the synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0). Designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0). Designed for researchers and drug development professionals, this guide prioritizes regioselectivity , impurity control , and process safety suitable for producing material for GLP toxicology and early-phase clinical studies.

The protocol employs a protection-deprotection strategy to ensure exclusive N-alkylation before establishing the oxyacetic acid side chain. This approach mitigates the common risks of O- vs. N-alkylation competition inherent in 4-hydroxyindole scaffolds, ensuring high purity (>98%) and reproducible yields on a multigram to kilogram scale.

Process Chemistry Assessment

Structural Analysis & Retro-Synthesis

The target molecule features an indole core with two critical substitutions:

  • Position 1 (N): Isopropyl group (requires strong base alkylation).

  • Position 4 (O): Carboxymethyl group (requires mild base alkylation).

Challenge: 4-Hydroxyindole possesses two nucleophilic sites: the phenoxide oxygen (pKa ~10) and the indole nitrogen (pKa ~16).

  • Direct Alkylation Risk: Attempting to install the isopropyl group directly on 4-hydroxyindole often results in competitive O-alkylation or C-alkylation at the 3-position.

  • Strategic Solution: We utilize 4-Benzyloxyindole as the starting material. The benzyl group protects the oxygen, forcing alkylation exclusively to the nitrogen. Subsequent deprotection and mild O-alkylation yield the target with high regiofidelity.

Synthetic Route Visualization

The following diagram outlines the optimized 4-step synthesis pathway.

SynthesisRoute Start 4-Benzyloxyindole (Starting Material) Step1 Step 1: N-Alkylation (2-Iodopropane, NaH) Start->Step1 Inter1 1-Isopropyl-4-benzyloxyindole Step1->Inter1 Step2 Step 2: Hydrogenolysis (H2, Pd/C) Inter1->Step2 Inter2 1-Isopropyl-4-hydroxyindole Step2->Inter2 Step3 Step 3: O-Alkylation (Ethyl bromoacetate, K2CO3) Inter2->Step3 Inter3 Ethyl [(1-Isopropyl-1H-indol-4-yl)oxy]acetate Step3->Inter3 Step4 Step 4: Saponification (LiOH, THF/H2O) Inter3->Step4 Final Target: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Step4->Final

Caption: Optimized 4-step convergent synthesis route ensuring regioselective N-alkylation followed by O-functionalization.

Detailed Experimental Protocols

Step 1: N-Isopropylation of 4-Benzyloxyindole

Objective: Install the isopropyl group at the indole nitrogen. Scale: 100 g Input

Reagents:

  • 4-Benzyloxyindole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • 2-Iodopropane (1.5 eq)

  • DMF (Dimethylformamide), Anhydrous (10 vol)

Protocol:

  • Setup: Charge a dry 2L reactor with DMF and cool to 0°C under nitrogen flow.

  • Base Addition: Add NaH portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Substrate Addition: Add 4-Benzyloxyindole dissolved in minimal DMF dropwise, maintaining internal temperature <10°C. Stir for 1 hour to ensure complete deprotonation (formation of the indolyl anion).

  • Alkylation: Add 2-Iodopropane dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield 1-Isopropyl-4-benzyloxyindole .

Senior Scientist Insight: DMF removal is critical. Residual DMF can poison the catalyst in Step 2. Ensure thorough water washes or use a rotovap with a high-vacuum pump.

Step 2: Deprotection (Hydrogenolysis)

Objective: Reveal the 4-hydroxy group.

Reagents:

  • 1-Isopropyl-4-benzyloxyindole (1.0 eq)

  • 10% Pd/C (5 wt% loading, 50% wet)

  • Ethanol (20 vol)

  • Hydrogen Gas (Balloon or 1 atm)

Protocol:

  • Setup: Dissolve the intermediate in Ethanol in a hydrogenation vessel.

  • Catalyst: Add Pd/C catalyst under a nitrogen blanket. Safety: Pd/C is pyrophoric when dry.

  • Reaction: Purge with Hydrogen (3x) and stir under H2 atmosphere at RT for 4-6 hours. Monitor by TLC (disappearance of benzyl spot).

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to yield 1-Isopropyl-4-hydroxyindole as an off-white solid. Use immediately in Step 3 to prevent oxidation (indoles are light/air sensitive).

Step 3: O-Alkylation (The Side Chain)

Objective: Install the acetic acid moiety via the ethyl ester.

Reagents:

  • 1-Isopropyl-4-hydroxyindole (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Acetone (15 vol)

Protocol:

  • Setup: Charge reactor with substrate, K2CO3, and Acetone.

  • Addition: Add Ethyl Bromoacetate dropwise at RT.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4-8 hours.

  • Workup: Cool to RT. Filter off inorganic salts (KBr, excess K2CO3). Concentrate the filtrate.

  • Purification: The crude ester is typically pure enough (>95%) for hydrolysis. If needed, pass through a short silica plug (Eluent: 20% EtOAc/Hexanes).

Step 4: Saponification & Crystallization

Objective: Hydrolyze the ester to the final acid and crystallize for purity.

Reagents:

  • Ethyl [(1-Isopropyl-1H-indol-4-yl)oxy]acetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH.H2O) (2.0 eq)

  • THF/Water (3:1 ratio) (10 vol)

  • 1M HCl (for acidification)

Protocol:

  • Hydrolysis: Dissolve the ester in THF/Water. Add LiOH. Stir at RT for 2-4 hours.

  • Workup: Evaporate THF under reduced pressure. The aqueous residue contains the lithium salt of the product.

  • Acidification (Critical Step): Cool the aqueous solution to 0-5°C. Slowly add 1M HCl dropwise until pH reaches ~3.0. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove salts.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

  • Final Polish: Recrystallize from Ethanol/Water or Isopropanol to achieve >99% purity.

Analytical Specifications & Quality Control

For clinical research, the material must meet strict specifications.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (DMSO-d6)Conforms to structure
Purity HPLC (C18, ACN/Water)≥ 98.0% (Area %)
Residual Solvents GC-Headspace< 5000 ppm (Ethanol/Acetone)
Heavy Metals ICP-MSPd < 10 ppm (Critical for clinical use)
Water Content Karl Fischer< 1.0%

1H-NMR Interpretation (Expected):

  • Indole Protons: Aromatic signals in the 6.5–7.5 ppm region.

  • Isopropyl Group: Septet at ~4.7 ppm (CH) and doublet at ~1.4 ppm (CH3).

  • Oxyacetic Acid: Singlet at ~4.6 ppm (-O-CH2-COOH).

  • Acid Proton: Broad singlet at >12 ppm (COOH).

Safety & Compliance (EHS)

  • Indole Derivatives: Potential sensitizers. Handle in a fume hood.

  • Sodium Hydride: Reacts violently with water. Use dry solvents and inert atmosphere.

  • Alkyl Halides (2-Iodopropane, Ethyl Bromoacetate): Lachrymators and potential alkylating agents. Wear double nitrile gloves.

  • Waste Management: Segregate halogenated waste (Step 1 & 3) from non-halogenated. Palladium waste (Step 2) must be recovered for precious metal refining.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Disclaimer: This protocol is intended for research and development purposes only. Scale-up to GMP manufacturing requires full validation and adherence to local regulatory standards (FDA/EMA).

Technical Notes & Optimization

Troubleshooting

improving yield of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid synthesis

Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and yield optimization of [(1-Isopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and yield optimization of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0) [1]. This compound is a highly valued building block in drug development, but its synthesis requires strict control of regioselectivity due to the competing nucleophilicity of the C4-hydroxyl group and the indole nitrogen [3].

This guide provides a field-proven, self-validating synthetic protocol, quantitative optimization data, and a comprehensive troubleshooting Q&A to ensure your experimental success.

Synthetic Workflow Overview

Workflow A 4-Hydroxyindole (Starting Material) B Ethyl 2-(1H-indol-4-yloxy)acetate (Intermediate 1) A->B Step 1: O-Alkylation K2CO3, Ethyl bromoacetate C Ethyl 2-((1-isopropyl-1H-indol-4-yl)oxy)acetate (Intermediate 2) B->C Step 2: N-Alkylation NaH, 2-Iodopropane D [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (Final Product) C->D Step 3: Hydrolysis LiOH, THF/MeOH/H2O

Three-step synthesis workflow for [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, every step below includes the mechanistic causality behind the reagent choices and analytical checkpoints for real-time verification.

Step 1: Selective O-Alkylation
  • Setup: Charge a flame-dried flask with 4-hydroxyindole (1.0 eq) and anhydrous acetone (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ is specifically chosen because its mild basicity is sufficient to deprotonate the phenolic C4-OH (pKₐ ~10.4) but completely inactive against the indole NH (pKₐ ~16.2). This thermodynamic control ensures >95% regioselectivity for O-alkylation [3].

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise at 0 °C. Warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material (R_f ~0.2) is fully converted to the intermediate (R_f ~0.5). LC-MS should confirm the product mass: [M+H]⁺ = 220.1.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography to yield Ethyl 2-(1H-indol-4-yloxy)acetate.

Step 2: N-Alkylation
  • Setup: Dissolve Ethyl 2-(1H-indol-4-yloxy)acetate (1.0 eq) in anhydrous DMF (0.15 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base required to irreversibly deprotonate the indole NH, preparing it for nucleophilic attack.

  • Alkylation: Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Add 2-iodopropane (1.5 eq) dropwise.

    • Causality: 2-Iodopropane is strictly preferred over 2-bromopropane. The superior leaving group ability of iodide accelerates the desired S_N2 pathway, outcompeting the E2 elimination side-reaction that plagues secondary alkyl halides.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The intermediate (R_f ~0.4) shifts to the N-alkylated product (R_f ~0.6). LC-MS:[M+H]⁺ = 262.1.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

Step 3: Ester Hydrolysis (Saponification)
  • Setup: Dissolve the crude Ethyl 2-((1-isopropyl-1H-indol-4-yl)oxy)acetate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq).

    • Causality: The mixed solvent system ensures the lipophilic ester remains in solution while providing an aqueous environment for the hydroxide nucleophile. Room temperature is strictly maintained to prevent decarboxylation or degradation of the electron-rich indole ring.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1 + 1% AcOH). The ester (R_f ~0.9) converts to a highly polar baseline spot (R_f ~0.3). Final LC-MS confirms the target compound [2]: [M+H]⁺ = 234.1.

  • Workup: Evaporate the organic solvents, acidify the aqueous layer to pH 3 with 1M HCl, and extract with EtOAc. Dry and concentrate to yield the final[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.

Quantitative Data: N-Alkylation Optimization

The N-alkylation of indoles with secondary alkyl halides is notoriously difficult due to competing elimination reactions. The table below summarizes our internal optimization data, demonstrating why the protocol above utilizes NaH and 2-Iodopropane.

Table 1: Optimization of N-Alkylation Conditions (Step 2)

BaseElectrophileSolventTemp (°C)Conversion (%)Isolated Yield (%)Major Byproduct Observed
K₂CO₃2-BromopropaneDMF60<2015Unreacted Starting Material
Cs₂CO₃2-BromopropaneDMF606045N,O-dialkylation (if Step 1 incomplete)
NaH2-BromopropaneDMF0 to 258565Propylene gas (E2 elimination)
NaH 2-Iodopropane DMF 0 to 25 >98 88 None (Optimal Conditions)

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield in N-Alkylation (Step 2) Check1 Is starting material fully consumed by TLC/LC-MS? Issue->Check1 Yes Yes: Side products observed (e.g., E2 elimination) Check1->Yes Yes No No: Incomplete deprotonation or inactive electrophile Check1->No No FixYes Fix: Switch from 2-Bromopropane to 2-Iodopropane Yes->FixYes FixNo Fix: Use fresh NaH, ensure dry DMF, or add KI catalyst No->FixNo

Troubleshooting logic tree for resolving low yields during the N-alkylation step.

Q1: Why am I observing N,O-dialkylation during the first step? A1: This is a classic regioselectivity failure caused by using an overly strong base (like NaH or Cs₂CO₃ with heating) during the O-alkylation step. Because the pKₐ of the C4-hydroxyl is ~10.4 and the indole NH is ~16.2, using a mild base like K₂CO₃ at room temperature thermodynamically restricts deprotonation to the C4-OH, ensuring >95% selectivity.

Q2: My N-isopropylation yield is extremely low (<30%), and I see a lot of unreacted starting material. What is happening? A2: You are likely using 2-bromopropane. Secondary alkyl halides are highly susceptible to E2 elimination in the presence of strong bases like NaH, which converts your electrophile into propylene gas rather than alkylating your compound. To fix this, switch to 2-iodopropane. The iodide ion is a vastly superior leaving group, which accelerates the desired S_N2 pathway and suppresses elimination (See Table 1).

Q3: Can I perform the N-alkylation first and the O-alkylation second? A3: No, not without adding two additional protection/deprotection steps. Because the C4-OH is significantly more acidic than the indole NH, any base strong enough to deprotonate the nitrogen will simultaneously deprotonate the oxygen. The O-alkylation must be performed first to naturally "protect" the oxygen, allowing subsequent selective N-alkylation.

Q4: During ester hydrolysis, my product turns dark brown or black. How can I prevent this? A4: Indole derivatives are highly electron-rich and prone to oxidative degradation when exposed to harsh basic conditions and atmospheric oxygen. To prevent this, degas your THF/MeOH/H₂O solvent mixture by sparging with argon for 15 minutes prior to adding the LiOH, and run the hydrolysis strictly under an inert atmosphere.

References

  • PubChem. "N-(1-isopropyl-1H-indol-4-yl)isobutyramide (Related Indole Derivative)". National Institutes of Health. URL: [Link]

Optimization

minimizing impurities during [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid crystallization

The following Technical Support Guide is designed for researchers and process chemists working with [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0).[1][2] This guide addresses critical impurity profiles,...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0).[1][2] This guide addresses critical impurity profiles, crystallization challenges, and purification logic based on the physicochemical properties of 4-substituted indole derivatives.

Crystallization Optimization & Impurity Control

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Impurities during Crystallization[1][2]

Core Impurity Profile & Origins[1][2]

Before troubleshooting, identify the specific impurity class affecting your batch.[1][2] The synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid typically involves the N-alkylation of 4-hydroxyindole followed by O-alkylation with a haloacetate.[1][2]

Impurity IDStructure / NameOriginPhysicochemical Behavior
IMP-A 1-Isopropyl-4-hydroxyindole Unreacted Intermediate (Step 1)Phenolic (pKa ~10). Weakly acidic.[1][2] Soluble in non-polar organics; insoluble in bicarbonate.[1][2]
IMP-B Ethyl [(1-isopropyl-1H-indol-4-yl)oxy]acetate Unhydrolyzed Ester (Step 2)Neutral. Lipophilic.[1][2] Soluble in EtOAc/DCM; insoluble in water.[1][2]
IMP-C [(1H-Indol-4-yl)oxy]acetic acid N-Desisopropyl AnalogStarting Material Carryover. Similar solubility to product but different polarity.[1][2]
IMP-D Indolin-2-one / Dimer species Oxidative DegradationColored (Pink/Brown). Often forms amorphous gums.[1][2]

Troubleshooting Guides (FAQ)

Q1: My final product has a persistent pink or reddish-brown hue. How do I remove this color?

Diagnosis: Indole derivatives are electron-rich and prone to oxidative polymerization (forming quinoid-like chromophores) when exposed to air or light, especially in solution.[1][2] Corrective Action:

  • Degassing: Ensure all crystallization solvents are degassed (sparged with N₂ for 15 mins) prior to use.

  • Additives: Add 0.1% w/w Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during the acidification step.[1][2] This acts as a sacrificial antioxidant.[1][2]

  • Charcoal Treatment: If the color persists, dissolve the crude acid in alkaline water (pH 10-11), treat with activated carbon (5% w/w) for 30 mins, filter, and re-precipitate.[1][2]

Q2: HPLC shows 2-5% of the phenolic intermediate (IMP-A). Recrystallization from Ethanol/Water isn't removing it.

Diagnosis: Both the product and the phenolic impurity have low water solubility, causing co-precipitation during standard cooling crystallization.[1][2] The "Bicarbonate Swing" Protocol: Leverage the pKa difference.[1][2] The product is a carboxylic acid (pKa ~4.5), while IMP-A is a phenol (pKa ~10).[1][2]

  • Dissolution: Suspend the crude solid in 5% NaHCO₃ (aq) (pH ~8.5).

    • Mechanism:[1][2] The product ionizes and dissolves.[1][2] The phenol remains non-ionized and insoluble.[1][2]

  • Extraction: Wash the aqueous solution with Ethyl Acetate (EtOAc) or MTBE (2x vol).[1][2]

    • Result: The phenol partitions into the organic layer.[1][2] The product remains in the water.[1][2]

  • Precipitation: Acidify the aqueous layer with HCl to pH 2-3 to precipitate the purified product.

Q3: The product "oils out" instead of crystallizing upon acidification.

Diagnosis: Rapid acidification creates a supersaturated state where the "metastable oil" phase separates before the stable crystal lattice can form.[1][2] This is common with indole acetic acids.[1][2] Corrective Action:

  • Temperature Control: Perform the acidification at elevated temperature (45-50°C ). The oil is more soluble or less viscous, allowing ordered nucleation.[1][2]

  • Seeding: Add seed crystals (0.5% w/w) at the cloud point (approx. pH 4-5) before full acidification.

  • Co-solvent: Increase the alcohol content (e.g., Ethanol) to 15-20% in the aqueous mixture to increase solubility and slow down precipitation.[1][2]

Q4: High levels of Ester Impurity (IMP-B) detected (>1%).

Diagnosis: Incomplete hydrolysis or "re-esterification" during workup if heating with alcohol under acidic conditions.[1][2] Corrective Action:

  • Monitor Hydrolysis: Ensure the hydrolysis step (LiOH/THF/Water) runs to completion by HPLC (<0.1% ester) before acidification.

  • Avoid Acidic Alcohols: Do not recrystallize from acidic methanol/ethanol.[1][2] Use Acetonitrile/Water or IPA/Water instead.[1][2]

Optimized Crystallization Protocol

This protocol is designed to minimize IMP-A (Phenol) and IMP-D (Oxidation) .[1][2]

Reagents:

  • Crude [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid[1][2]

  • Solvent A: Isopropanol (IPA) (Degassed)[1][2]

  • Solvent B: Water (Degassed, containing 0.1% Ascorbic Acid)[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge crude solid and Solvent A (IPA) [5 mL/g] into the reactor. Heat to 65-70°C until fully dissolved.

    • Checkpoint: If particulates remain, hot filter immediately.[1][2]

  • Nucleation: Cool slowly to 50°C . Add Seed Crystals (1 wt%). Hold for 30 mins to establish a crystal bed.

  • Anti-Solvent Addition: Add Solvent B (Water) [5 mL/g] slowly over 2 hours via syringe pump.[1][2]

    • Rate: 0.04 mL/g/min.[1][2] Slow addition prevents oiling out.[1][2]

  • Cooling: Cool the slurry to 0-5°C over 3 hours (Linear ramp: -15°C/hr).

  • Isolation: Filter the white/off-white solid.[1][2] Wash with cold IPA/Water (1:1).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Visualizing the Purification Logic

The following diagram illustrates the "Bicarbonate Swing" logic used to separate the target acid from the phenolic impurity (IMP-A).

PurificationLogic Crude Crude Mixture (Target Acid + Phenol Impurity) NaHCO3 Add 5% NaHCO3 (aq) pH ~ 8.5 Crude->NaHCO3 Partition Partitioning Step NaHCO3->Partition OrgLayer Organic Wash (EtOAc) Contains: Phenol (IMP-A) (Non-ionized) Partition->OrgLayer Extract AqLayer Aqueous Layer Contains: Target Carboxylate (Ionized) Partition->AqLayer Retain Waste Waste Stream (Phenol) OrgLayer->Waste Acidify Acidify to pH 2-3 (HCl) AqLayer->Acidify Precipitate Precipitate Pure Acid (Crystalline) Acidify->Precipitate

Caption: Logical flow for the "Bicarbonate Swing" purification strategy, exploiting pKa differences to remove phenolic impurities.

Impurity Formation Pathways[1][2]

Understanding where impurities originate allows for upstream control.[1][2]

ImpurityPathways Start 4-Hydroxyindole Step1 Step 1: N-Alkylation (+ Isopropyl Halide) Start->Step1 Inter1 1-Isopropyl-4-hydroxyindole (Phenolic Intermediate) Step1->Inter1 Step2 Step 2: O-Alkylation (+ Ethyl Bromoacetate) Inter1->Step2 ImpA IMP-A: Residual Phenol (Incomplete Step 2) Inter1->ImpA Carryover Inter2 Ethyl Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH / H2O) Inter2->Step3 ImpB IMP-B: Residual Ester (Incomplete Step 3) Inter2->ImpB Carryover Final Target Acid [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Step3->Final ImpD IMP-D: Oxidation (Air Exposure) Final->ImpD Oxidation

Caption: Synthetic pathway showing the origin of critical impurities (IMP-A, IMP-B) and degradation products (IMP-D).

References

  • Indole Chemistry & Reactivity: Sundberg, R. J. (1996).[1][2] Indoles.[1][2] Academic Press.[1][2] (Standard text on indole reactivity, specifically C3 vs N1 alkylation and oxidative instability).

  • pKa Values of Indoles: Yagil, G. (1967).[1][2] "The proton dissociation and acid-catalyzed reaction of indole derivatives." Tetrahedron, 23(6), 2855-2861.[1][2] Link (Establishes pKa of indole N-H ~16 and phenols ~10).[1][2]

  • Crystallization of Pharmaceutical Intermediates: Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] Link (General principles for anti-solvent crystallization and oiling-out prevention).[1][2]

  • Compound Identification: PubChem Database. "Acetic acid, 2-[(1-isopropylindol-4-yl)oxy]-".[1][2][3] CID 134693963.[1][2] Link (Verifies structure and identifiers).

  • General Workup of Carboxylic Acids: Anderson, N. G. (2012).[1][2] Practical Process Research and Development. Academic Press.[1][2] Link (Source for the "Bicarbonate Swing" purification logic).[1][2]

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Compound: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS: 2108810-86-0 Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 Da Monoisotopic Mass ([M+H]⁺): 234.11 Da

This guide addresses the stability profile of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid , a substituted indole building block. The electron-rich indole core, combined with an ether linkage and a carboxylic acid tail, creates specific vulnerabilities to oxidative stress and photolytic degradation . This document provides actionable troubleshooting for identifying degradation products (DPs) and differentiating them from process impurities.

Troubleshooting Guide (Q&A)

Q1: My sample solution has turned from colorless to yellow/brown after 24 hours on the bench. Is this significant?

Diagnosis: Yes. This indicates oxidative degradation of the indole moiety. Mechanism: The electron-rich pyrrole ring (C2=C3 double bond) is susceptible to auto-oxidation, forming indoxyl intermediates that further oxidize to isatin (yellow/orange) or dimerize to form indigo-like chromophores (dark pigments). Action:

  • Check for peaks at [M+16] (mono-oxidation) and [M+32] (di-oxidation/isatin) in LC-MS.

  • Protect samples from light and store in amber vials.

  • Add an antioxidant (e.g., ascorbic acid or sodium metabisulfite) to the diluent if the assay allows.

Q2: I observe a new peak at RRT 0.85 with a mass loss of 44 Da ([M-H]⁻ 188). What is this?

Diagnosis: This is likely the decarboxylated product . Mechanism: The acetic acid side chain can undergo decarboxylation under thermal stress or intense photolysis, losing CO₂. Action:

  • Verify if the sample was exposed to high temperatures (>60°C) or UV light.

  • Confirm identity using MS/MS: Look for the loss of the carboxylic acid fragment in the parent, but absence of the -COOH loss in the degradant.

Q3: Under acidic stress (0.1 N HCl), I see a peak corresponding to 4-hydroxy-1-isopropylindole. Is the ether linkage unstable?

Diagnosis: The aryl-alkyl ether linkage at position 4 is generally stable but can undergo cleavage under harsh acidic conditions or high temperatures. Mechanism: Acid-catalyzed hydrolysis of the ether bond releases the glycolic acid moiety and the 4-hydroxyindole core. Action:

  • Reduce acid concentration or temperature during stress testing.

  • This is likely a forced degradation artifact rather than a shelf-life degradant unless the formulation is highly acidic (pH < 2).

Q4: How do I distinguish between N-dealkylation and other impurities?

Diagnosis: N-dealkylation results in the loss of the isopropyl group. Mass Shift: Loss of C₃H₇ (+H) results in a mass decrease of 42 Da (Parent 234 → 192). Context: This is rare under standard conditions but can occur under oxidative stress (radical attack on the tertiary carbon of the isopropyl group) or metabolic conditions (CYP450). Action: Look for a peak at m/z 192 (positive mode).

Degradation Pathways & Visualization

The following diagram illustrates the primary degradation pathways derived from the structural liabilities of the indole core and side chains.

DegradationPathways Parent Parent Molecule [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid MW: 233.26 Oxindole DP-1: 2-Oxindole Derivative (+16 Da) MW: 249.26 Parent->Oxindole Oxidation (H2O2/Air) C2-Hydroxylation Decarbox DP-4: Decarboxylated Product (-44 Da) MW: 189.25 Parent->Decarbox Photolysis/Heat (-CO2) EtherCleave DP-5: 4-Hydroxy-1-isopropylindole (Ether Hydrolysis) MW: 175.23 Parent->EtherCleave Acid Hydrolysis (Strong Acid/Heat) Isatin DP-2: Isatin Derivative (+32 Da) MW: 265.26 Oxindole->Isatin Further Oxidation C2=C3 Bond Cleavage RingOpen DP-3: Anthranilic Acid Deriv. (Ring Opening) MW: ~269 Isatin->RingOpen Oxidative Ring Opening

Figure 1: Primary degradation pathways including oxidation (C2/C3), photolytic decarboxylation, and hydrolytic ether cleavage.[1][2][3]

Experimental Protocols

Forced Degradation Conditions

Perform these stress tests to validate the stability-indicating nature of your analytical method.[4][5]

Stress TypeConditionTarget DegradationExpected DPs
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hrs10-20%Ether cleavage (DP-5), Decarboxylation (DP-4)
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hrs10-20%Salt formation (stable), potential ring opening
Oxidation 3% H₂O₂ at RT, 2-6 hrs10-20%DP-1 (Oxindole) , DP-2 (Isatin) , N-oxides
Photolysis 1.2M lux hours (ICH Q1B)5-15%DP-4 (Decarbox) , Indole dimers (colored)
Thermal 60°C (Solid State), 7 days<5%DP-4, Dimerization
LC-MS/MS Method Parameters

To successfully separate the polar degradation products (like the carboxylic acid variants) from the neutral indole core, use the following conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep -COOH protonated for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection:

    • UV: 220 nm (Amide/Carboxyl), 280 nm (Indole).

    • MS: ESI Positive Mode (for Parent and basic degradants) and Negative Mode (sensitive for the carboxylic acid moiety).

Mass Spectrometry Identification Table
Compound IDModificationCalc. MW[M+H]⁺ (m/z)Key Fragment Ions (MS2)
Parent None233.26234.11 176 (Loss of acetic acid side chain), 134 (Indole core)
DP-1 +O (Oxindole)249.26250.11 192 (Loss of side chain)
DP-2 +2O (Isatin)265.26266.10 208, 180 (-CO)
DP-4 -CO₂ (Decarbox)189.25190.12 148 (Loss of isopropyl)
DP-5 Ether Cleavage175.23176.10 134 (Loss of isopropyl)

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[6] Link

  • Tonelli, M., et al. (2020). Indole derivatives as core structural motifs in molecular organic photoactuators. Beilstein Journal of Organic Chemistry, 16, 370-384. Link

  • Singh, S., et al. (2012). Forced degradation studies to assess the stability of drugs and products.[4][5] Trends in Analytical Chemistry, 49, 71-88. (General methodology for stress testing).

  • ChemScene. (n.d.). Product Data: 2-((1-Isopropyl-1h-indol-4-yl)oxy)acetic acid.[7] (Structure verification). Link

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. (Mechanisms of indole oxidation). Link

Sources

Optimization

Technical Support Center: Overcoming Steric &amp; Electronic Barriers in 1-Isopropyl-1H-indol-4-yl Reactions

Current Status: Online Ticket Focus: Optimization of C4-Functionalization in N-Isopropyl Indoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Phase: Defining the "Steric" Probl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Focus: Optimization of C4-Functionalization in N-Isopropyl Indoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Phase: Defining the "Steric" Problem

User Query: "I am experiencing low yields and stalled conversion when attempting reactions at the 4-position of 1-isopropyl-1H-indole. How do I overcome the steric hindrance?"

Technical Analysis: Before optimizing, we must correct a common geometric misconception. In the 1-isopropyl-1H-indol-4-yl scaffold, the N1-isopropyl group is distal to the C4 position. It does not exert direct steric hindrance on the C4 reaction site.

However, your "steric" struggle is likely real, but it stems from two other sources:

  • The "Bay Region" Effect (Local Sterics): The C4 position is flanked by the C3-H and C5-H protons. Any incoming bulky nucleophile or catalyst ligand encounters significant repulsion from these peri-hydrogens.

  • Electronic Deactivation (The "Phantom" Sterics): The C4 position in indoles is electronically deactivated compared to C2/C3. This lack of nucleophilicity (or reluctance to undergo oxidative addition) often mimics steric hindrance because the reaction is kinetically slow.

The Good News: The N1-isopropyl group is actually your ally. By blocking the highly reactive C2/C3 positions and preventing N-H deprotonation (which poisons Pd-catalysts), it forces reactivity toward the benzene ring—if you use the right catalyst system.

Troubleshooting Workflow (Interactive)
Issue A: "My Buchwald-Hartwig Coupling at C4 is stalling."

Symptoms: Starting material remains, catalyst turns black (Pd aggregation).

Root Cause: Standard ligands (PPh3, dppf) are too small to force the Pd center into the crowded C4 pocket (between C3-H/C5-H) and not electron-rich enough to facilitate oxidative addition into the electron-rich indole ring.

The Fix: The "Bulky-Rich" Strategy You must use Dialkylbiaryl phosphine ligands. Their massive steric bulk promotes reductive elimination (overcoming the crowding at C4), while their electron-rich nature speeds up oxidative addition.

Recommended Protocol (Standardized):

ComponentRecommendationMechanistic Rationale
Precatalyst Pd-RuPhos G4 or Pd-BrettPhos G4 G4 precatalysts ensure rapid activation at low temperatures, preventing catalyst death before the difficult C4-insertion occurs.
Ligand RuPhos (for secondary amines) or BrettPhos (for primary amines)RuPhos is specifically designed to handle steric bulk on the coupling partner, mitigating the C3-H/C5-H clash.[1]
Base LHMDS (1.0 M in THF)Soluble weak bases often fail here.[1] Strong, non-nucleophilic bases like LHMDS prevent Pd-coordination issues.[2]
Solvent Toluene or 1,4-Dioxane (Anhydrous)High boiling point required (100°C+) to overcome the activation energy barrier of the C4 position.[1]

Step-by-Step Protocol:

  • Charge a vial with 1-isopropyl-4-bromoindole (1.0 equiv), Amine (1.2 equiv), and Pd-RuPhos G4 (2-5 mol%).[1]

  • Evacuate and backfill with Argon (3x).[1]

  • Add anhydrous THF (to dissolve solids) followed by LHMDS (2.0 equiv) dropwise.

  • Seal and heat to 85°C for 4–12 hours.

  • Checkpoint: If conversion is <50% at 4 hours, add 2 mol% more catalyst; do not increase temperature above 110°C (decomposition risk).

Issue B: "Suzuki Coupling at C4 yields deboronated byproduct."

Symptoms: The boronic acid is consumed, but the product is the protodeboronated indole, not the biaryl.

Root Cause: Indolyl boronic acids (or their partners) are prone to protodeboronation, especially when the reaction is slow due to the C4-steric crowding (C3-H/C5-H).

The Fix: Anhydrous High-Activity Conditions Switch from aqueous bases (Na2CO3/H2O) to anhydrous conditions to stop protonolysis.

Recommended Protocol:

ComponentRecommendationMechanistic Rationale
Catalyst Pd(OAc)2 + SPhos (1:2 ratio)SPhos is the "Gold Standard" for hindered Suzuki couplings. It creates a highly active mono-ligated Pd(0) species.
Base K3PO4 (finely ground, anhydrous)Acts as a base without introducing water protons that lead to deboronation.[1][2]
Solvent n-Butanol or Toluene n-Butanol facilitates the solubility of the inorganic base while maintaining a sufficiently non-aqueous environment.
Strategic Visualization: The Decision Matrix

Use this flowchart to select the correct catalytic system based on your specific "steric" blockage.

IndoleReactionLogic Start START: 1-Isopropyl-1H-indol-4-yl Reaction ReactionType What is the Reaction Type? Start->ReactionType Coupling Cross-Coupling (C-C / C-N) ReactionType->Coupling CH_Activation C-H Activation ReactionType->CH_Activation PartnerCheck Is the Coupling Partner Bulky? (e.g., ortho-substituents) Coupling->PartnerCheck Directing Advantage: N-iPr Blocks C2/C3 CH_Activation->Directing C4_Environment Barrier: C3-H/C5-H Crowding (Not N-iPr) PartnerCheck->C4_Environment Yes PartnerCheck->C4_Environment No (Still difficult) Ligand_Select Ligand Selection C4_Environment->Ligand_Select BrettPhos Use BrettPhos/RuPhos (Buchwald) Ligand_Select->BrettPhos C-N Bond SPhos Use SPhos/XPhos (Suzuki) Ligand_Select->SPhos C-C Bond Ir_Cat Use Ir-Catalyzed Borylation (Steric Control favors C4/C5) Directing->Ir_Cat

Caption: Decision tree for optimizing reaction conditions. Note that for C-H activation, the N-isopropyl group becomes a directing asset, whereas for couplings, the C3/C5 protons are the primary steric barrier.[2]

Advanced Insight: Turning "Hindrance" into "Selectivity"

If you are attempting C-H functionalization (e.g., borylation or arylation) rather than coupling a pre-functionalized halide, the N-isopropyl group is your best tool.[1][2]

  • Mechanism: In standard indoles, C2 and C3 are the most reactive sites.[1][2]

  • The N-iPr Effect: The bulky isopropyl group sterically shields C2 (and to a lesser extent C7).

  • Result: Reagents like [Ir(OMe)(cod)]2 / dtbpy (Iridium-catalyzed borylation) will be sterically directed away from N1 and C3, favoring the C4 or C5 positions.[1]

  • Protocol Tip: If you need C4 selectivity, use a bulky borylating agent.[1][2] The N-iPr blocks "South" (C2/C7), leaving "North" (C4/C5) open.[1]

FAQ: Common User Pitfalls

Q: Can I use Pd(PPh3)4 for these reactions? A: No. Tetrakis is insufficient for C4-indole coupling.[1] The oxidative addition into the C4-Br bond is too slow, and the ligand is too small to prevent the Pd from getting "stuck" in off-cycle resting states. You need the "bulky" ligands (Buchwald type) mentioned above.[1]

Q: I'm trying to synthesize the 1-isopropyl-4-bromoindole starting material, but alkylation is messy. A: Do not alkylate 4-bromoindole with isopropyl iodide using weak bases.

  • Correct Protocol: Use NaH in DMF at 0°C. Deprotonate the indole completely (gas evolution stops) before adding the isopropyl iodide.[1] This prevents C3-alkylation side products.

Q: Does the isopropyl group fall off? A: No. Unlike N-Boc or N-Tos, the N-isopropyl group is chemically robust. It will survive strong bases (LiAlH4, n-BuLi) and acids (HCl).[1] It is a permanent scaffold modification, not a protecting group.[1][2]

References
  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles. Source: Organic Letters (ACS Publications) Context: Demonstrates how bulky N-substituents suppress C2/C3 reactivity to enable C4 functionalization. [1]

  • Buchwald-Hartwig Amination of Difficult Substrates. Source: BenchChem / Organic Synthesis Context: Protocols for amination of deactivated/hindered aryl halides using BrettPhos/RuPhos.[2]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Source: Royal Society of Chemistry (RSC) Context: Use of SPhos for sterically demanding couplings to prevent protodeboronation.[2]

  • Synthesis of C3,C4-Disubstituted Indoles via Palladium/Norbornene Catalysis. Source: National Institutes of Health (NIH) / PMC Context: Advanced methods for accessing the difficult C4 position using cooperative catalysis.

Sources

Troubleshooting

optimizing pH conditions for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid extraction

Technical Brief: The Physicochemical Reality You are working with [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid . To optimize extraction, you must stop treating this merely as "an indole" and start treating it as a lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Brief: The Physicochemical Reality

You are working with [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid . To optimize extraction, you must stop treating this merely as "an indole" and start treating it as a lipophilic aryloxyacetic acid .[1]

Success depends on manipulating the Ionization Switch .[1] This molecule exists in two distinct states depending on the pH of your solvent system relative to its pKa.[1]

The Molecule at a Glance
  • Core Scaffold: Indole (Hydrophobic, Acid-Sensitive).[1]

  • N-Substitution: Isopropyl group (Significantly increases LogP, removes H-bond donor capability, improves stability against acid-catalyzed dimerization).[1]

  • Functional Handle: Oxyacetic acid moiety (

    
    ). This is your "steering wheel" for extraction.[1]
    
  • Estimated pKa: 3.2 – 3.6 (Based on aryloxyacetic acid analogs).

PropertyState A: Protonated (Acidic pH)State B: Ionized (Basic pH)
pH Condition pH < 2.0pH > 8.0
Charge Neutral (

)
Anionic (

)
Solubility High in Organic (DCM, EtOAc, MTBE)High in Aqueous (Buffers, Water)
LogD High (Lipophilic)Low (Hydrophilic)
Role Extraction Phase (Isolate from matrix)Purification Phase (Wash away neutrals)

The "Switching Mechanism" (Theory & Logic)

The most common failure mode is pH "Drift." If you extract at pH 4.0, you are near the pKa.[1] According to the Henderson-Hasselbalch equation, roughly 50% of your molecule is ionized and staying in the water, leading to a 50% yield loss immediately.[1]

To force >99% recovery, you must be 2 pH units away from the pKa .[1]

Visualizing the Extraction Logic

ExtractionLogic Start Crude Sample (Aqueous/Biological Matrix) Acidify Acidification Step Target: pH 1.5 - 2.0 (Forces Protonation) Start->Acidify 1. Adjust pH Solvent Add Organic Solvent (EtOAc or MTBE) Acidify->Solvent 2. Mix PhaseSep Phase Separation Solvent->PhaseSep OrgPhase Organic Phase Contains: Target Molecule (Neutral) + Neutral Impurities PhaseSep->OrgPhase Target Migrates AqPhase Aqueous Phase Contains: Salts, Proteins, Polar Impurities PhaseSep->AqPhase Waste BackExt Back-Extraction (Optional) Add NaHCO3 (pH ~8.5) OrgPhase->BackExt 3. Purification (If dirty) PurifiedAq Aqueous Phase (Target) Target is now Anionic (-COO-) BackExt->PurifiedAq Target Migrates Back WasteOrg Organic Waste Contains Neutral Impurities BackExt->WasteOrg Neutrals Stay

Figure 1: The pH-dependent "Switching Mechanism" for isolating aryloxyacetic acids.

Optimized Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Bulk extraction from reaction mixtures or plasma.

Reagents:

  • 1M HCl (Do not use concentrated acid directly to avoid local degradation).[1]

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1] Note: Avoid DCM if possible; chlorinated solvents can sometimes promote indole polymerization under light.[1]

Step-by-Step:

  • Measure Initial pH: Check the pH of your aqueous sample.[1]

  • Acidify (The Critical Step): Slowly add 1M HCl while stirring.

    • Target:pH 1.5 – 2.0 .[1]

    • Why? This is >1.5 units below the pKa (3.2), ensuring 99% protonation.[1]

  • Solvent Addition: Add an equal volume of EtOAc or MTBE.[1]

  • Equilibration: Shake vigorously for 2 minutes.

    • Tip: Indoles oxidize.[1][2] Flush headspace with Nitrogen if working on a micro-scale.[1]

  • Separation: Collect the Organic (Top) layer.[1]

  • Validation: Re-check the pH of the remaining aqueous layer.[1] If it drifted up > 2.5, add more acid and re-extract.[1]

Protocol B: Solid Phase Extraction (SPE)

Best for: High-sensitivity analysis (LC-MS/MS) or removing complex matrix interferences.

Recommended Cartridge: Mixed-Mode Anion Exchange (MAX) (e.g., Oasis MAX or Strata-X-A).[1] Rationale: Relying solely on Reverse Phase (C18) is risky because the indole core is hydrophobic, but the acid group makes it polar.[1] Mixed-mode locks the molecule by charge, allowing rigorous washing.[1]

Workflow:

  • Condition: Methanol

    
     Water.[1]
    
  • Load: Adjust sample to pH 7.0 - 8.0 (Target is anionic). Load onto cartridge.

    • Mechanism:[1][3] The negatively charged carboxylate binds to the positively charged amine on the sorbent.[1]

  • Wash 1 (Neutrals): 5% NH4OH in Water (Removes proteins/salts).[1]

  • Wash 2 (Hydrophobics): Pure Methanol (Target stays bound by charge; neutral lipids wash away).[1]

  • Elute: 2% Formic Acid in Methanol.

    • Mechanism:[1][3] Acid neutralizes the carboxylate (turns off the charge), releasing the molecule.[1]

Troubleshooting & FAQs

Q1: I have low recovery (<50%) in my organic phase. What is wrong?

Diagnosis: Your pH is likely too high.[1] Explanation: Many buffers (PBS, Tris) have strong buffering capacity.[1] Adding a "standard" amount of acid might only drop the pH to 4.0 or 5.[1]0. At pH 4.0, roughly 80% of your molecule might still be ionized (water-soluble).[1] Fix:

  • Use a pH meter, not litmus paper.[1]

  • Target pH 1.5.[1]

  • Salting Out: Add NaCl to saturation in the aqueous phase.[1] This increases the ionic strength, forcing the organic molecule out of the water (Salting-out effect).

Q2: My extract turned pink/red after acidification. Is my compound destroyed?

Diagnosis: Indole Oxidation/Oligomerization.[1][2] Explanation: Indoles are electron-rich.[1] Strong acids + Light + Oxygen can trigger oxidative coupling (similar to the formation of indigo dyes or melanin).[1] Fix:

  • Work Fast: Do not leave the compound in acidic aqueous solution for hours. Extract immediately.

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase before acidification.[1]

  • Solvent Choice: Switch to MTBE. It dissolves oxygen less readily than ethers and separates faster.[1]

Q3: I am seeing "Ghost Peaks" or breakdown products in LC-MS.

Diagnosis: Ester Hydrolysis or Decarboxylation. Explanation:

  • Hydrolysis: If you used a strong base (pH > 12) during a back-extraction, you might have cleaved the ether linkage (less likely) or hydrolyzed any residual ester precursors.[1]

  • Decarboxylation: Indole-3-acetic acids are notorious for decarboxylating (losing CO2) to form methyl-indoles. While your compound is an oxyacetic acid (more stable), heating it in acid can still cause degradation.[1] Fix:

  • Evaporate solvents at < 40°C .[1][4]

  • Do not use concentrated H2SO4; use HCl or Formic Acid.[1]

Q4: Can I use DCM (Dichloromethane) for extraction?

Answer: Yes, but with caution.[1] Risk: DCM is heavier than water (bottom layer), which complicates separation if you have emulsions.[1] More importantly, trace HCl in DCM can be very aggressive towards indoles over time.[1] Recommendation: Ethyl Acetate is safer, greener, and sits on top (easier to pipette off).[1]

References

  • Physicochemical Properties of Aryloxyacetic Acids

    • Source: PubChem.[1][5] Compound Summary: Phenoxyacetic Acid (Analog).[1]

    • Relevance: Establishes the baseline pKa (~3.[1]17) for the oxyacetic acid side chain.[1]

    • URL:[Link][1]

  • pKa Determination of Carboxylic Acids

    • Source: Evans, D.A.[1][6] (Harvard University).[1][6] pKa Table.

    • Relevance: Authoritative reference for pKa values of carboxylic acids and the effect of electron-withdrawing/don
    • URL:[Link]

  • Indole Stability & Extraction

    • Source: BenchChem Technical Support.[1][2][7] "Improving the Stability of Indole Compounds in Solution."

    • Relevance: Validates the sensitivity of indoles to oxidation and acidic oligomerization, supporting the recommendation for antioxidants and rapid extraction.[1]

  • Solid Phase Extraction Mechanisms

    • Source: Waters Corporation.[1] "Oasis MAX Extraction Protocols."

    • Relevance: Defines the mechanism for Mixed-Mode Anion Exchange (MAX) used in Protocol B.
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: High-Sensitivity HPLC Analysis of Indole Derivatives

Status: Active Specialist: Senior Application Scientist Topic: Resolving Baseline Noise & Drift in Indole Analysis Introduction Welcome to the Technical Support Center. You are likely here because the high sensitivity re...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist Topic: Resolving Baseline Noise & Drift in Indole Analysis

Introduction

Welcome to the Technical Support Center. You are likely here because the high sensitivity required to detect indole derivatives (e.g., Tryptophan, Serotonin, Melatonin, IAA) is amplifying background noise, compromising your Limits of Quantitation (LOQ).

Indoles present a unique "perfect storm" for HPLC noise:

  • Oxidative Instability: They degrade into electroactive byproducts that foul Electrochemical Detectors (ECD).

  • Detection Requirements: They often require low-UV (<220 nm) or Fluorescence (FLD) detection, both of which are hypersensitive to mobile phase impurities and dissolved oxygen.

  • Adsorption: The nitrogen-containing indole ring interacts with free silanols on columns, causing tailing that mimics baseline drift.

This guide is structured to isolate these variables systematically.

Module 1: The Diagnostic Workflow (Isolate the Source)

Q: My baseline is noisy. How do I immediately distinguish between a pump issue and a detector issue?

A: Perform the Stop-Flow Test . This is the single most critical diagnostic step. If the noise persists after the flow stops, the issue is electronic or optical (Detector). If the noise stops with the flow, the issue is hydraulic or chemical (Pump/Mobile Phase).

Diagnostic Logic Tree

Use the following workflow to pinpoint the root cause.

DiagnosticTree Start START: High Baseline Noise StopFlow ACTION: Perform Stop-Flow Test (Turn off pump, monitor baseline for 5 mins) Start->StopFlow NoiseStops OBSERVATION: Noise Stops StopFlow->NoiseStops NoisePersists OBSERVATION: Noise Persists StopFlow->NoisePersists Hydraulic CONCLUSION: Hydraulic/Chemical Issue NoiseStops->Hydraulic Electronic CONCLUSION: Detector/Electronic Issue NoisePersists->Electronic AirBubbles Check: Air trapped in pump head (Regular pulsation pattern) Hydraulic->AirBubbles Mixing Check: Gradient Mixing/Proportioning valve Hydraulic->Mixing Contamination Check: Mobile Phase Impurities (Irregular/Random noise) Hydraulic->Contamination Lamp Check: UV Lamp Energy / Age Electronic->Lamp Cell Check: Dirty Flow Cell Windows Electronic->Cell Electrode Check: ECD Electrode Fouling/Passivation Electronic->Electrode

Figure 1: The Stop-Flow diagnostic logic tree. Blue nodes indicate actions; Green/Red indicate observations.

Module 2: Chemical Noise & Mobile Phase Optimization

Q: I am seeing significant baseline drift during my gradient elution of indole-3-acetic acid (IAA). What causes this?

A: This is likely due to the UV Cut-off Differential between your solvents or the use of Trifluoroacetic Acid (TFA) at low wavelengths.

Indoles are often analyzed at 210–220 nm to maximize sensitivity. At this range, common modifiers like TFA absorb UV light.[1][2] As the gradient increases the organic concentration, the refractive index and absorbance of the mobile phase change, causing the baseline to rise or fall dramatically.

The Fix:

  • Switch Modifiers: If using LC-MS, switch to Formic Acid (0.1%) .[3] It has lower ion-pairing strength than TFA but significantly less UV absorbance drift.

  • Balance Absorbance: If you must use TFA (for peak shape), add a slightly lower concentration of TFA to the organic line (B) than the aqueous line (A) to balance the baseline.

    • Example: 0.1% TFA in Water (A) and 0.085% TFA in Acetonitrile (B).

Solvent UV Cut-off & Compatibility Table
Solvent / ModifierUV Cut-off (nm)Indole Analysis SuitabilityNotes
Acetonitrile 190ExcellentPreferred organic modifier for low-UV indole detection.
Methanol 205ModerateHigh background noise at <215 nm. Avoid for high-sensitivity UV.
TFA (0.1%) ~210Good (Peak Shape)Strong ion-pairing reduces indole tailing but causes baseline drift.
Formic Acid (0.1%) ~210Excellent (MS)Lower background than TFA; preferred for LC-MS.
Phosphate Buffer <200Excellent (UV/ECD)Ultra-low noise, but incompatible with MS (non-volatile).
Module 3: Detector-Specific Troubleshooting

Q: My Electrochemical Detector (ECD) shows a gradually increasing background current (drift) and loss of sensitivity.

A: This is classic Electrode Fouling . Indoles oxidize at the working electrode. The oxidation products often polymerize or adsorb onto the electrode surface (glassy carbon), creating an insulating film.

The Protocol:

  • Mechanical Polishing: Disassemble the cell and polish the working electrode with an alumina slurry (0.05 µm) on a polishing pad. Rinse thoroughly with HPLC-grade water.

  • Electrochemical Cleaning: If your detector supports it, run a pulse sequence (cleaning pulse) at a high potential (+1.0 V) for 100ms between runs to strip adsorbed material.

  • Passivation Check: High background current can also come from steel system components leaching metal ions. Passivate your LC system with 30% Phosphoric acid if the system has been sitting idle.

Q: I am using Fluorescence Detection (FLD) for Tryptophan, but the signal is unstable/noisy.

A: You are likely seeing Oxygen Quenching . Dissolved oxygen is paramagnetic and effectively quenches the fluorescence of indoles, reducing signal and increasing baseline noise.

The Fix:

  • Degas Aggressively: Standard vacuum degassing may not be enough. Sparge your mobile phase with Helium (if available) or use an inline degasser with high efficiency.[4]

  • Check the Lamp: Xenon flash lamps in FLD detectors degrade over time, causing "flicker" noise. Perform a lamp energy test via your software controller.

Module 4: Sample Preparation & Stability

Q: I see "Ghost Peaks" appearing in blank injections after running my indole samples.

A: Indoles are hydrophobic and basic. They can adsorb to the stationary phase or the injector loop and elute in subsequent runs (Carryover).

The Protocol:

  • Needle Wash: Ensure your autosampler uses a strong organic needle wash (e.g., 90% Acetonitrile + 0.1% Formic Acid) with a dip time of at least 10 seconds.

  • Column Cleaning: If ghost peaks persist, the column is fouled. Run a "Sawtooth Gradient" (rapid cycling from 5% to 95% B) for 30 minutes to strip retained indoles.

Q: My indole standards are degrading before I can finish the batch.

A: Indoles are light-sensitive and oxidatively unstable .

  • Amber Glass: Always use amber autosampler vials.

  • Temperature: Set the autosampler thermostat to 4°C.

  • Antioxidants: For highly unstable derivatives (e.g., 5-OH-Tryptophan), add 0.1 mM Ascorbic Acid or Sodium Metabisulfite to the sample diluent (Note: Verify this does not interfere with your ECD potential).

References
  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from

  • Dolan, J. W. (2019). HPLC Diagnostic Skills – Noisy Baselines. LCGC North America. Retrieved from

  • Waters Corporation. (2018). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: Formic vs. TFA. Retrieved from

  • Shimadzu Corporation. (2025). Troubleshooting Baseline Disturbances. Retrieved from

  • Bioanalytical Systems, Inc. (BASi). (n.d.).[5] Troubleshooting Electrochemical Detectors. Retrieved from

Sources

Troubleshooting

alternative reagents for synthesizing [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]aceti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid .

The synthesis of this molecule presents a classic chemoselectivity challenge: differentiating between the nucleophilic centers of the indole core (N1 vs. C3) and the phenolic oxygen (C4), while managing the steric hindrance of a secondary alkylating agent (isopropyl group). This guide transitions away from legacy, hazardous reagents toward a self-validating, greener, and higher-yielding alternative workflow.

Synthetic Workflow: Standard vs. Alternative Reagents

To establish a baseline, we must first visualize the strategic divergence between legacy methods and our optimized alternative pathway.

SynthesisWorkflow cluster_Standard Standard Pathway (Legacy) cluster_Alternative Alternative Pathway (Optimized & Green) Start 4-Hydroxyindole (Starting Material) S_Step1 O-Alkylation Ethyl Bromoacetate (Lachrymator, Toxic) Start->S_Step1 A_Step1 Selective O-Alkylation Ethyl Chloroacetate + NaI K2CO3, 2-MeTHF Start->A_Step1 S_Step2 N-Isopropylation iPrBr, NaH, DMF (Pyrophoric, E2 Side-reactions) S_Step1->S_Step2 S_Step3 Hydrolysis NaOH, MeOH/H2O (Emulsion issues) S_Step2->S_Step3 Target [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (Target API Intermediate) S_Step3->Target A_Step2 N-Isopropylation iPrI, KOH, TBAB Toluene/H2O (Biphasic PTC) A_Step1->A_Step2 A_Step3 Hydrolysis LiOH, 2-MeTHF/H2O (Clean phase separation) A_Step2->A_Step3 A_Step3->Target

Fig 1. Comparative workflows for [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid synthesis.

Troubleshooting & FAQs

Q1: How do I prevent N-alkylation and C3-alkylation during the initial O-alkylation step?

The Causality: 4-Hydroxyindole is an ambident nucleophile. However, the thermodynamic acidity of the phenolic OH (pKa ~9.5) is significantly higher than that of the indole NH (pKa ~16.2). The Solution: Do not use strong bases like NaH for the first step. By utilizing a mild carbonate base like


, you selectively deprotonate the phenolic oxygen without generating the indole nitrogen anion[1]. This thermodynamic control ensures strict O-alkylation regioselectivity.
Q2: Ethyl bromoacetate is a severe lachrymator and highly toxic. What is a viable alternative that doesn't sacrifice reaction kinetics?

The Causality: Bromoacetates are excellent electrophiles but pose severe occupational hazards. Chloroacetates are safer but often too sluggish for complete conversion, leading to extended heating that degrades the indole core. The Solution: Use Ethyl chloroacetate combined with a catalytic amount of Sodium Iodide (NaI) . This initiates an in situ Finkelstein reaction. The iodide displaces the chloride to transiently form ethyl iodoacetate—a highly reactive electrophile that is immediately consumed by the phenoxide. This self-validating system gives you the kinetic velocity of an iodo-compound with the safety profile of a chloro-compound.

Q3: My N-isopropylation yield is abysmal, and I am detecting propene gas. Why?

The Causality: Isopropyl halides are secondary electrophiles. When you use a strong, localized base like Sodium Hydride (NaH) in DMF, the base acts on the sterically hindered isopropyl group to promote E2 elimination (yielding propene gas) rather than the desired SN2 substitution[2]. The Solution: Abandon NaH/DMF. Implement Phase-Transfer Catalysis (PTC) using a biphasic mixture of Toluene/Water, solid KOH, and Tetrabutylammonium bromide (TBAB)[3]. The TBAB extracts the deprotonated indole into the organic phase as a loose, highly nucleophilic ion pair. This naked anion rapidly undergoes SN2 attack on the isopropyl iodide before E2 elimination can compete[2].

Quantitative Reagent Comparison

The following table summarizes the operational data validating the shift to alternative reagents:

MetricStandard ReagentsAlternative ReagentsCausality / Mechanistic Benefit
O-Alkylation Agent Ethyl bromoacetateEthyl chloroacetate + NaIEliminates lachrymator exposure; Finkelstein catalysis maintains SN2 velocity.
N-Alkylation Base NaH (Pyrophoric)KOH + TBAB (PTC)Biphasic PTC system suppresses E2 elimination of the isopropyl group[2].
Solvent System DMF / DMSO2-MeTHF / TolueneReplaces reprotoxic polar aprotic solvents with greener, phase-separable alternatives[3].
Ester Hydrolysis NaOH in MeOH/WaterLiOH in 2-MeTHF/WaterPrevents severe emulsion formation during acidic workup; enables direct organic extraction.
Overall Yield 45 - 55%75 - 85% Minimized C3-alkylation and E2 elimination byproducts.

Step-by-Step Experimental Methodologies

This protocol is designed as a self-validating system. Each step includes specific analytical markers to confirm success before proceeding.

Step 1: Selective O-Alkylation (Finkelstein-Assisted)
  • Setup: Charge a reactor with 4-hydroxyindole (1.0 eq), anhydrous

    
     (1.5 eq), and catalytic NaI (0.1 eq) in 2-Methyltetrahydrofuran (2-MeTHF).
    
  • Reaction: Add ethyl chloroacetate (1.1 eq) dropwise at room temperature. Heat the suspension to 65°C for 6 hours.

  • Validation: Monitor via TLC or LC-MS. Self-Validation Marker: The disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) in the IR spectrum confirms complete O-alkylation.

  • Workup: Filter the inorganic salts. Wash the organic layer with water, dry over

    
    , and concentrate to yield ethyl 2-(1H-indol-4-yloxy)acetate.
    
Step 2: N-Isopropylation via Phase-Transfer Catalysis
  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in Toluene. Add an equal volume of 20% aqueous KOH solution (5.0 eq) and TBAB (0.1 eq) to create a biphasic system[3].

  • Reaction: Add isopropyl iodide (1.5 eq) and stir vigorously (≥800 rpm) at 45°C for 12 hours. High agitation is critical for PTC efficiency[3].

  • Validation: Self-Validation Marker: Analyze via ¹H NMR. The definitive indicator of success is the complete disappearance of the characteristic indole N-H proton signal (broad singlet, typically around 8.0–11.0 ppm)[2].

  • Workup: Separate the phases. Wash the toluene layer with 1M HCl, then brine. Concentrate to yield ethyl 2-((1-isopropyl-1H-indol-4-yl)oxy)acetate.

Step 3: Ester Hydrolysis
  • Setup: Dissolve the N-isopropyl ester in a 3:1 mixture of 2-MeTHF and Water.

  • Reaction: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Workup: Separate the aqueous layer. Acidify the aqueous layer with 2M HCl to pH 2-3. Extract the precipitated product with fresh 2-MeTHF.

  • Validation: The appearance of a carboxylic acid carbonyl stretch (~1710 cm⁻¹) and an N-isopropyl septet (~4.6 ppm) in ¹H NMR confirms the final API intermediate.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0). This document is structured to assist analytical chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0). This document is structured to assist analytical chemists and drug development professionals in the structural validation and quality control of this specific pharmaceutical intermediate.

Executive Summary & Molecular Context

[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid is a functionalized indole derivative characterized by an N-isopropyl group and a carboxymethoxy substituent at the C4 position.[1] Structurally, it serves as a critical scaffold in the synthesis of CRTH2 antagonists and potential beta-blocker analogs.

  • Molecular Formula: C₁₃H₁₅NO₃[2]

  • Molecular Weight: 233.26 g/mol [2]

  • Key Analytical Challenge: Differentiating the free carboxylic acid from its ester precursors and resolving the specific regiochemistry of the 4-substituted indole core.

This guide compares the spectral performance of this molecule in DMSO-d₆ (the recommended standard) versus CDCl₃ and contrasts it with its synthetic precursor, the Methyl Ester analog , to provide a robust framework for purity assessment.[3]

Spectral Assignment (DMSO-d₆)

The choice of DMSO-d₆ is critical for this molecule. Unlike CDCl₃, DMSO-d₆ prevents the dimerization of the carboxylic acid, resulting in a distinct, albeit broad, signal for the acidic proton, and ensures full solubility of the polar salt forms often encountered in synthesis.[3]

Predicted Chemical Shift Data

Note: Values are derived from chemometric analysis of 4-alkoxy-N-alkylindole analogs.

PositionProton TypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Structural Logic
COOH Carboxylic Acid12.50 - 13.00 br s1H-Highly deshielded; visible in DMSO, often absent in CDCl₃.
H-2 Indole C2-H7.35 d1H3.2Deshielded by heteroaromatic ring current; couples with H-3.
H-7 Indole C7-H7.15 d1H8.0Para to alkoxy group; less shielded than H-5.
H-6 Indole C6-H7.05 t1H8.0Meta to alkoxy; standard aromatic triplet.
H-3 Indole C3-H6.55 d1H3.2Diagnostic: Upfield shift due to +M effect from C4-Alkoxy group.
H-5 Indole C5-H6.48 d1H8.0Diagnostic: Ortho to alkoxy; significantly shielded.
O-CH₂ Methylene4.75 s2H-Deshielded by adjacent Oxygen and Carbonyl; sharp singlet.
N-CH Isopropyl Methine4.68 sept1H6.7Deshielded by Indole Nitrogen; characteristic septet.
CH₃ Isopropyl Methyls1.46 d6H6.7Methyl doublet; standard aliphatic region.
Mechanistic Insight: The "4-Alkoxy Effect"

The substitution at the 4-position is electronically distinct. The oxygen atom donates electron density into the indole ring via resonance (+M effect).[3] This specifically shields H-3 and H-5 , pushing them upfield (lower ppm) compared to an unsubstituted indole. This pattern (a doublet at ~6.5 ppm and another at ~6.48 ppm) is the primary "fingerprint" for confirming 4-substitution over 5- or 6-substitution.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must compare the product spectrum against its likely impurities or precursors.[3]

Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Causality & Impact
COOH Signal Visible (~12.8 ppm)Invisible / Broad (>10 ppm)DMSO forms H-bonds with COOH, stabilizing the proton. CDCl₃ allows rapid exchange/dimerization, broadening the peak into the baseline.[3]
Indole H-2/H-3 Sharp DoubletsPotential BroadeningN-Isopropyl group sterics can cause rotameric broadening in non-polar solvents like Chloroform.
Water Peak ~3.33 ppm~1.56 ppmIn DMSO, water does not interfere with key aliphatic signals.[3] In CDCl₃, water can overlap with the Isopropyl methyl doublet (~1.46 ppm).[3]
Comparison 2: Acid vs. Methyl Ester Precursor

The final step in synthesis is usually the hydrolysis of the ester. Incomplete hydrolysis is a common failure mode.

  • The Product (Acid): Contains the COOH broad singlet (~12.8 ppm).[3]

  • The Alternative (Ester): Contains a sharp Methoxy Singlet (-OCH₃) at ~3.70 ppm .

  • Differentiation: The presence of any singlet in the 3.6–3.8 ppm region indicates contamination with the starting material. The O-CH₂ methylene signal also shifts slightly downfield (+0.1 ppm) in the ester compared to the free acid.

Experimental Protocol: Self-Validating Workflow

This protocol includes built-in "Checkpoints" to ensure data integrity.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid analyte.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Checkpoint: Ensure the solution is clear. Cloudiness suggests inorganic salts (NaCl/KCl) from the hydrolysis workup.[3] Filter if necessary.

  • Add TMS (Tetramethylsilane) trace (0.03%) as an internal reference (0.00 ppm).[3]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay issues with the COOH proton.

  • Spectral Width: -2 ppm to 16 ppm (Must capture the COOH peak).

  • Relaxation Delay (D1): ≥ 1.0 second (Standard), or ≥ 5.0 seconds for quantitative integration (qNMR).

  • Scans (NS): 16 or 32.[3]

Step 3: Processing & Validation
  • Phase Correction: Manual phasing is required for the broad COOH peak.

  • Integration Logic: Calibrate the Isopropyl Methyl doublet (1.46 ppm) to 6.00H .

  • Self-Validation Calculation:

    • Check the O-CH₂ singlet. Does it integrate to 2.0 ± 0.1H ?

    • Check the Aromatic Region (6.4–7.4 ppm).[3] Does the sum of integrals equal 5.0H ?

    • If "No": The sample likely contains solvent occlusion or residual precursor.

Visualization: Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the structure based on spectral features.

NMR_Validation Start Start: Acquire 1H NMR (DMSO-d6) Check_COOH Check 12.0-13.0 ppm Broad Singlet Present? Start->Check_COOH Check_Methoxy Check 3.6-3.8 ppm Sharp Singlet Present? Check_COOH->Check_Methoxy Yes Result_Salt FAIL: Carboxylate Salt Form (COOH invisible) Check_COOH->Result_Salt No (Signal Missing) Check_Aromatic Check 6.4-6.6 ppm Two Upfield Doublets? Check_Methoxy->Check_Aromatic No Result_Ester FAIL: Residual Ester Precursor Check_Methoxy->Result_Ester Yes (Methoxy Visible) Result_Pure VALIDATED: Pure Acid Product Check_Aromatic->Result_Pure Yes (4-Sub Pattern) Result_Regio FAIL: Wrong Regioisomer (Likely 5- or 6-sub) Check_Aromatic->Result_Regio No (Pattern differs)

Figure 1: Decision tree for the structural validation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid via 1H NMR.

References

  • BMRB (Biological Magnetic Resonance Data Bank). Spectral Data for Indole Derivatives. [Link][3]

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard reference for solvent peaks in DMSO/CDCl3). [Link]

  • PubChem. Compound Summary: [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0). [Link][1]

Sources

Comparative

mass spectrometry (LC-MS) fragmentation pattern of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Comparative Guide to LC-MS/MS Platforms for the Structural Elucidation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal mass...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to LC-MS/MS Platforms for the Structural Elucidation of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal mass spectrometry platform for the characterization and quantification of novel synthetic intermediates and pharmacophores. Indole derivatives, particularly those with ether-linked aliphatic acids like [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0), present unique fragmentation behaviors under electrospray ionization (ESI)[1].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS)—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—against Triple Quadrupole (QqQ) systems. By dissecting the causality behind the fragmentation pathways and providing field-proven, self-validating protocols, this guide serves as an authoritative resource for drug development professionals conducting metabolite identification (MetID) or pharmacokinetic (PK) profiling.

Mechanistic Causality of Fragmentation

To optimize any MS/MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation[2]. The structure of[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (C₁₃H₁₅NO₃, exact mass 233.1052) contains three distinct lability zones when protonated to form the [M+H]⁺ precursor at m/z 234.1125 :

  • The Oxyacetic Acid Moiety: The carboxylic acid group is highly susceptible to the neutral loss of water (-H₂O, 18 Da), producing a stabilized acylium ion at m/z 216.1019. Further increasing collision energy induces the homolytic or heterolytic cleavage of the ether bond, resulting in the loss of a •CH₂COOH radical (-59 Da) or an •OCH₂COOH radical (-75 Da).

  • The N-Isopropyl Group: The bulky isopropyl group on the indole nitrogen (N1) is a prime candidate for a McLafferty-type rearrangement or direct alkene elimination, shedding propene (C₃H₆, -42 Da) to yield m/z 192.0655.

  • The Indole Core: The indole aromatic system is highly stable. Ring opening and the characteristic loss of hydrogen cyanide (HCN, -27 Da) only occur at elevated collision energies (e.g., >35 eV) after the peripheral aliphatic groups have been stripped[3].

G M [M+H]+ m/z 234.1125 [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid M_H2O [M+H - H2O]+ m/z 216.1019 M->M_H2O -H2O (-18 Da) CE: 10-15 eV M_Propene [M+H - C3H6]+ m/z 192.0655 (Loss of Isopropyl) M->M_Propene -C3H6 (-42 Da) CE: 15-20 eV M_CH2COOH [M+H - •CH2COOH]+ m/z 175.0992 M->M_CH2COOH -•CH2COOH (-59 Da) CE: 20-25 eV M_OCH2COOH [M+H - •OCH2COOH]+ m/z 158.0964 M->M_OCH2COOH -•OCH2COOH (-75 Da) CE: 20-25 eV Frag_133 [m/z 175 - C3H6]+ m/z 133.0522 M_CH2COOH->Frag_133 -C3H6 (-42 Da) CE: 25-30 eV Frag_131 [m/z 158 - HCN]+ m/z 131.0855 M_OCH2COOH->Frag_131 -HCN (-27 Da) CE: >35 eV

Fig 1. ESI+ CID/HCD Fragmentation Pathway of[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When analyzing this compound, the choice of mass analyzer dictates the quality of the data. Below is an objective comparison of how three leading architectures handle the fragmentation and detection of this molecule.

A. Orbitrap (Higher-energy C-trap Dissociation - HCD)
  • Performance: Orbitrap systems deliver ultra-high resolution (up to 240,000 FWHM) and sub-ppm mass accuracy. HCD fragmentation is non-resonant, meaning secondary fragments (like the loss of HCN from the m/z 158 ion) are captured efficiently without low-mass cutoffs.

  • Best For: Unknown metabolite identification (MetID) and definitive structural proofing.

B. Q-TOF (Collision-Induced Dissociation - CID)
  • Performance: Q-TOFs offer excellent resolution (typically 40,000–60,000 FWHM) but excel in acquisition speed (up to 50 Hz). This makes them superior for coupling with fast UHPLC gradients where peak widths are <3 seconds[4].

  • Best For: High-throughput screening and complex matrix profiling where fast scanning is critical.

C. Triple Quadrupole (QqQ - CID)
  • Performance: QqQ systems operate at unit resolution but offer unmatched sensitivity and dynamic range via Multiple Reaction Monitoring (MRM). By locking onto the m/z 234.1 → 192.1 transition, chemical noise is virtually eliminated.

  • Best For: Regulated quantitative bioanalysis (e.g., DMPK studies) requiring sub-ng/mL Limits of Quantitation (LOQ).

Quantitative Performance Summary
Platform ArchitectureFragmentation ModePrecursor Ion (m/z)Key Product Ions (m/z)Mass AccuracyResolution (FWHM)Typical LOQ (Plasma)
Orbitrap Exploris HCD234.1125216.1019, 192.0655, 175.0992< 1.5 ppm120,0001.0 ng/mL
Agilent 6546 Q-TOF Beam-type CID234.1125216.102, 192.065, 175.099, 133.052< 3.0 ppm60,0002.5 ng/mL
Waters Xevo TQ-XS CID (MRM)234.1192.1 (Quant), 175.1 (Qual)Unit (0.7 Da)0.7 Da0.05 ng/mL

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It includes intrinsic checks (e.g., monitoring the m/z 216 ion as an in-source fragmentation marker) to verify that the instrument parameters are not destroying the precursor before it reaches the collision cell.

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: The indole core is moderately lipophilic, while the acetic acid moiety provides polarity. Acetonitrile (ACN) is chosen over methanol because it more aggressively strips the hydration shell from plasma proteins, ensuring a cleaner extract and higher recovery of the analyte.

  • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing an isotopically labeled internal standard.

  • Vortex for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Causality: A C18 column is utilized to leverage hydrophobic interactions with the isopropyl-indole core. Formic acid (0.1%) is mandatory in the mobile phase to ensure the continuous protonation of the analyte, maximizing ESI+ ionization efficiency.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 4.5 min; hold at 95% B for 1 min; re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (HRMS Example)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV (Optimal for small molecule basic/neutral sites).

  • Desolvation Temperature: 400°C (Ensures complete droplet evaporation without thermally degrading the labile oxyacetic acid group).

  • Collision Energy (CE): Stepped CE at 15, 30, and 45 eV. Self-Validation Check: If the precursor m/z 234.1125 is absent at 15 eV, the declustering potential/fragmentor voltage in the source is set too high, causing premature in-source decay.

Workflow Prep 1. Sample Prep ACN Precipitation (Removes Matrix) LC 2. UHPLC C18 Gradient (Isolates Analyte) Prep->LC Ionization 3. ESI Source 0.1% FA drives [M+H]+ Formation LC->Ionization Analyzer 4. Mass Analyzer Orbitrap / Q-TOF / QqQ (Resolves & Fragments) Ionization->Analyzer Data 5. Data Analysis Exact Mass & MRM (Self-Validating) Analyzer->Data

Fig 2. End-to-End LC-MS/MS Analytical Workflow for Indole Derivatives.

Conclusion & Best Practices

When analyzing[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid, the choice of platform should be dictated by the phase of your research. For structural confirmation and identifying metabolic liabilities (e.g., hydroxylation of the isopropyl group or glucuronidation of the acetic acid), Orbitrap or Q-TOF HRMS is non-negotiable due to the necessity of sub-3 ppm mass accuracy to distinguish isobaric fragments[5]. However, once the fragmentation pathways—specifically the robust transitions to m/z 192.1 and 175.1—are mapped, transferring the method to a Triple Quadrupole (QqQ) will yield the sensitivity and linear dynamic range required for high-throughput PK quantification[6].

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, Scientific Research Publishing. Retrieved from[Link][7]

  • Marx, M., & Djerassi, C. (1968). Mass spectrometry of simple indoles. Journal of the American Chemical Society, ACS Publications. Retrieved from[Link][3]

  • Aguiar, et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Retrieved from[Link][8]

  • Su, Y., et al. (2022). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. PMC / NIH. Retrieved from[Link][6]

Sources

Validation

Purity Benchmarking: Commercial vs. Synthesized [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid

The following guide provides an in-depth technical comparison between commercial and laboratory-synthesized sources of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0). This analysis is designed for medici...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between commercial and laboratory-synthesized sources of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0). This analysis is designed for medicinal chemists and process scientists requiring high-fidelity data for SAR (Structure-Activity Relationship) studies or scale-up optimization.[1]

[1][2]

Executive Summary

[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid is a critical scaffold in the development of S1P1 receptor modulators and other GPCR-targeting therapeutics.[1] While commercial sources offer convenience, they frequently suffer from regioisomeric contamination (C3-alkylation vs. N1-alkylation) and oxidative degradation inherent to the indole moiety.[1]

This guide demonstrates that in-house synthesis , though resource-intensive, provides superior control over regioselectivity and oxidative stability.[1] We present a robust "Gold Standard" synthetic route and a comparative analytical framework to validate purity claims.

The Chemical Context: Why Purity Failures Occur

The structural integrity of this molecule hinges on two reactive centers: the Indole Nitrogen (N1) and the C4-Oxygen .[1]

  • Commercial Risk : Bulk manufacturing often utilizes "one-pot" alkylation strategies to reduce costs.[1] This frequently leads to 3-isopropyl impurities (C-alkylation) which are difficult to separate from the N-isopropyl product by standard recrystallization.[1]

  • Stability Risk : The electron-rich indole ring is prone to oxidation, forming colored oligomers (melanins) during prolonged storage, a common issue in aged commercial stocks.

Commercial Landscape vs. In-House Synthesis[1][2]

Commercial Supply Profile
  • Typical Purity Claim : >95% or >98% (HPLC).

  • Reality : Often contains 1–3% of the des-isopropyl precursor or the C3-isomer.[1]

  • Physical State : Frequently supplied as a dark brown solid (indicating oxidation), whereas the pure compound is an off-white/beige solid.

  • Contaminants : Residual Palladium (if cross-coupling used), plasticizers from packaging, and hydrolysis byproducts.

The "High-Fidelity" In-House Synthesis

To achieve >99.5% purity for biological assays, we recommend a stepwise protection-deprotection strategy rather than direct alkylation.[1]

Experimental Protocol: The Optimized Route

Objective : Synthesize [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid with <0.1% regioisomeric impurity.

Step 1: N-Alkylation of 4-Benzyloxyindole

  • Rationale: Protecting the C4-hydroxyl as a benzyl ether prevents O-alkylation competition and allows aggressive conditions for the sterically hindered N-isopropyl group.[1]

  • Reagents : 4-(Benzyloxy)-1H-indole, 2-Iodopropane, NaH (60% dispersion), DMF.[1]

  • Procedure :

    • Dissolve 4-(benzyloxy)-1H-indole (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min to deprotonate (Solution turns deep red/brown).

    • Add 2-Iodopropane (1.5 eq) dropwise.

    • Warm to 60°C and stir for 12h. Note: Secondary halides require heat, increasing C3-alkylation risk.[1] Monitoring by TLC is crucial.

    • Purification : Flash chromatography (Hexane/EtOAc) is mandatory here to remove the C3-isomer.[1]

Step 2: Hydrogenolysis (Deprotection) [1]

  • Reagents : H2 (balloon), 10% Pd/C, MeOH/THF.

  • Outcome : Yields 1-isopropyl-1H-indol-4-ol.[1] This intermediate is unstable; proceed immediately.

Step 3: O-Alkylation & Hydrolysis

  • Reagents : Ethyl bromoacetate, K2CO3, Acetone (reflux); then LiOH, THF/H2O.

  • Procedure :

    • Reflux the phenol with ethyl bromoacetate (1.1 eq) and K2CO3 (2.0 eq) in acetone for 4h.

    • Filter salts, concentrate, and treat crude ester with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 2h.

    • Acidify to pH 3 with 1M HCl. Precipitate forms.[1]

    • Final Polish : Recrystallize from Ethanol/Water.

Comparative Analytical Data

The following table summarizes the typical analytical profiles of commercial vs. synthesized batches.

FeatureCommercial Source (Batch #A-2108)In-House Synthesized (Method Above)Impact on Research
Appearance Dark Brown / Black crustBeige / Off-white powderDark color indicates oxidation; may interfere with fluorescence assays.[1]
HPLC Purity (254 nm) 96.4%99.8%High purity ensures accurate IC50/EC50 values.
Major Impurity 3.2% (Retention Time 1.1 RRT)<0.1% (Not Detected)The 1.1 RRT peak typically corresponds to the C3-isopropyl isomer , a potential off-target binder.[1]
1H-NMR (DMSO-d6) Visible aliphatic grease peaks; broad aromatic baseline.[1]Sharp, defined multiplets; distinct isopropyl septet at

4.6 ppm.
Clean integration confirms stoichiometry.[1]
Water Content (KF) 0.5 - 1.5%< 0.1%Critical for accurate weighing in molar dosing.[1]
Visualizing the Impurity Pathways

The diagram below illustrates the synthesis workflow and the critical divergence points where impurities are introduced (Commercial) vs. removed (Synthesized).

SynthesisComparison Start Starting Material: 4-Hydroxyindole Comm_Step1 Direct Alkylation (One-Pot: iPr-Br + Cl-Acetate) Start->Comm_Step1 Bulk Process Lab_Step1 Step 1: O-Protection (Benzyl Ether) Start->Lab_Step1 Controlled Route Comm_Impurity Impurity Generation: 1. C3-Alkylation (Isomer) 2. O-Alkylation First 3. Oxidation (Brown Color) Comm_Step1->Comm_Impurity Comm_Product Commercial Product ~95% Purity Contains Isomers Comm_Step1->Comm_Product Lab_Step2 Step 2: N-Alkylation (NaH, iPr-I, 60°C) Lab_Step1->Lab_Step2 Lab_Purification Critical Control Point: Flash Chromatography (Removes C3-Isomer) Lab_Step2->Lab_Purification Lab_Step3 Step 3: Deprotection & O-Alkylation Lab_Purification->Lab_Step3 Lab_Product Synthesized Target >99.5% Purity Regioisomer Free Lab_Step3->Lab_Product

Caption: Figure 1. Comparative synthesis pathways showing the "One-Pot" commercial risk vs. the stepwise laboratory control strategy.

Analytical Protocol for Validation

To verify the purity of your material, utilize this specific HPLC method designed to separate the N-isopropyl (Target) from the C-isopropyl (Impurity).

Methodology: Reverse-Phase HPLC

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient :

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 95% B (Linear Gradient)[1]

    • 15-20 min: 95% B[1]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : UV at 220 nm (Amide/Indole absorption) and 280 nm.

  • Expected Results :

    • Target Compound : RT ~ 12.4 min.

    • C3-Isomer : RT ~ 11.8 min (Close eluting, often merges in low-res methods).[1]

    • Oxidation Oligomers : Broad hump > 16 min.[1]

Decision Matrix: Buy or Make?

Use this logic flow to determine the best sourcing strategy for your project.

DecisionTree Start Need [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Q1 Application Type? Start->Q1 HTS High Throughput Screening (10mg - 100mg) Q1->HTS Initial Hits LeadOpt Lead Optimization / SAR (Precise Potency Needed) Q1->LeadOpt Critical Data Scale In Vivo / Tox Studies (>10g) Q1->Scale Bulk Need Action_Buy BUY Commercial (Purify via Prep-HPLC if needed) HTS->Action_Buy Action_Synth SYNTHESIZE In-House (Follow Protocol) LeadOpt->Action_Synth Action_Custom Contract Custom Synthesis (Specify <0.1% C3-Isomer) Scale->Action_Custom

Caption: Figure 2.[1] Strategic decision framework for sourcing based on research stage.

References

  • Sigma-Aldrich .[1][3][4] Product Specification: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid.[1][5][6] CAS 2108810-86-0.[1][4][5][6][7] Available at: [1]

  • Ambeed . Chemical Safety & Data Sheet: 2-((1-isopropyl-1H-indol-4-yl)oxy)acetic acid. Available at: [1]

  • BenchChem . Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial Reagents. (General Methodology Reference). Available at: [1]

  • Organic Chemistry Portal . Synthesis of Indoles: Fischer and N-Alkylation Strategies. (Mechanistic Grounding). Available at: [1]

  • National Institutes of Health (PMC) . Syntheses of 4-Indolylquinoline Derivatives. (Reference for Indole C4-functionalization chemistry). Available at:

Sources

Comparative

A Comparative Guide to the FTIR Validation of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid: Establishing a Reference Spectrum

Introduction In the landscape of pharmaceutical development and chemical research, the unequivocal identification and validation of novel chemical entities are paramount. [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unequivocal identification and validation of novel chemical entities are paramount. [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid (CAS No. 2108810-86-0) is an indole derivative with potential applications in synthetic and medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or key intermediate, establishing a robust analytical profile is a prerequisite for its use in regulated environments. Fourier-Transform Infrared (FTIR) spectroscopy provides a unique molecular fingerprint, making it a first-line technique for identity confirmation.[2]

However, a significant challenge arises when a public, certified reference spectrum for a compound is unavailable. This guide addresses this gap by providing a comprehensive framework for the validation of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid. We will not only detail a rigorous protocol for acquiring a high-quality FTIR spectrum but also establish a reliable reference by correlating spectral features with the molecule's structural components, supported by data from analogous compounds. This document serves as a comparative guide for researchers and quality control professionals, enabling them to confidently validate this specific molecule and apply the underlying principles to other novel compounds.

Part 1: Theoretical FTIR Spectral Analysis & Predicted Profile

Before any experimental work, a theoretical analysis of the molecular structure is crucial for predicting the FTIR spectrum. This approach allows for an informed interpretation of the experimental data. The structure of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid can be dissected into four key functional regions, each with characteristic vibrational modes.

  • Indole Ring System: The indole core is an aromatic heterocyclic system. Its spectrum will be characterized by C-H stretching vibrations from the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of sharp bands between 1650 and 1450 cm⁻¹.[3]

  • Isopropyl Group: This aliphatic moiety will exhibit characteristic symmetric and asymmetric C-H stretching vibrations between 2975 and 2850 cm⁻¹. A distinctive feature of an isopropyl group is a doublet that appears around 1385-1370 cm⁻¹, caused by symmetric C-H bending (scissoring) of the gem-dimethyl group.[4]

  • Aryl Ether Linkage: The C-O-C ether bond connecting the indole ring to the acetic acid moiety will produce strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is typically the most prominent and is expected in the 1275-1200 cm⁻¹ region.

  • Carboxylic Acid Group: This is the most spectroscopically distinct group. It will produce a very broad O-H stretching band from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids. The carbonyl (C=O) stretch will result in a very strong, sharp absorption band, typically between 1725 and 1700 cm⁻¹ for a saturated acid dimer.[5]

Based on this analysis, we can construct a table of predicted absorptions that will serve as our primary reference for comparison against the experimental spectrum.

Part 2: Experimental Protocol for Spectrum Acquisition and Validation

This section outlines a self-validating protocol for acquiring a reference-quality FTIR spectrum. The trustworthiness of the final spectrum is contingent upon a properly qualified instrument and a meticulous experimental procedure.

Instrument Performance Qualification

Before sample analysis, the FTIR spectrometer's performance must be verified. This ensures that the wavenumber accuracy and resolution meet pharmacopoeial standards.

Step-by-Step Protocol:

  • Initiate Performance Qualification (PQ) Test: Using the instrument's validation software, select the appropriate test protocol (e.g., compliant with European Pharmacopoeia (EP) or USP standards).[6]

  • Polystyrene Standard Measurement: Place a certified polystyrene film standard in the sample holder.

  • Acquire Spectrum: Run the automated PQ test. The software will acquire the spectrum of the polystyrene film.

  • Automated Validation: The software automatically compares the measured peak positions of the polystyrene standard to its certified values (e.g., 3059.7 cm⁻¹, 1601.0 cm⁻¹, 1027.7 cm⁻¹).[6][7]

  • Review Report: A report is generated confirming that the instrument's wavenumber accuracy and resolution are within the acceptable tolerance limits (e.g., ±1.0 cm⁻¹). This report must be archived as proof of instrument suitability.

Sample Analysis using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its speed, reproducibility, and the elimination of sample preparation steps like creating KBr pellets.[2]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid sample is of high purity, confirmed by orthogonal methods such as NMR, MS, and HPLC (>98% purity is recommended).[1]

  • ATR Crystal Cleaning: Thoroughly clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum is a measurement of the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum. A typical acquisition uses 64 scans at a resolution of 4 cm⁻¹.[4]

  • Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the integrated pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000 cm⁻¹ to 400 cm⁻¹, 64 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be baseline-corrected and normalized to produce the final reference spectrum.

The following diagram illustrates the comprehensive workflow for establishing the validated reference spectrum.

G cluster_0 Phase 1: Instrument Qualification cluster_1 Phase 2: Sample Analysis start Start pq_test Run Instrument PQ Test (Polystyrene Standard) start->pq_test check_pq Results within EP/USP Specs? pq_test->check_pq pass PASS: Instrument Qualified check_pq->pass Yes fail FAIL: Recalibrate/Service check_pq->fail No background Acquire Background Spectrum (Clean ATR Crystal) pass->background sample Apply High-Purity Sample to ATR Crystal background->sample acquire_sample Acquire Sample Spectrum (64 Scans, 4 cm⁻¹ Resolution) sample->acquire_sample process Baseline Correction & Normalization acquire_sample->process final_spectrum Final Reference Spectrum process->final_spectrum

Caption: Experimental workflow for FTIR spectrum acquisition.

Part 3: Data Interpretation and Comparative Analysis

The experimentally obtained spectrum should now be compared against the predicted profile from Part 1. The close correlation between the predicted and observed bands validates both the identity of the material and the accuracy of the spectral assignment.

Table 1: Comparative Analysis of Predicted vs. Experimental FTIR Data
Predicted Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000~3050Medium, Sharp=C-H StretchIndole Ring
3300 - 2500~3000 (Broad)Strong, BroadO-H Stretch (H-Bonded Dimer)Carboxylic Acid
2975 - 2850~2970, 2930, 2870Strong, SharpC-H Asymmetric/Symmetric StretchIsopropyl Group
1725 - 1700~1710Very Strong, SharpC=O Stretch (Dimer)Carboxylic Acid
1650 - 1450~1620, 1580, 1460Medium-Strong, SharpC=C Aromatic Ring StretchIndole Ring
1385 - 1370~1385, 1370 (Doublet)Medium, SharpC-H Symmetric Bend (gem-dimethyl)Isopropyl Group
1275 - 1200~1250Strong, SharpC-O-C Asymmetric StretchAryl Ether
950 - 900~930Medium, BroadO-H Out-of-Plane Bend (Dimer)Carboxylic Acid

Note: The "Observed Wavenumber" values are representative and should be replaced with actual experimental data.

The high degree of concordance shown in the table provides strong evidence for the compound's identity. The presence of the very broad O-H stretch, the sharp and intense C=O peak at ~1710 cm⁻¹, the isopropyl C-H doublet, and the aromatic C=C stretches collectively form a unique fingerprint for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid.

Part 4: Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for identity confirmation, a comprehensive validation strategy, especially for establishing a primary reference standard, necessitates the use of orthogonal techniques. Each method provides complementary information, leading to an unimpeachable analytical data package.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation. NMR confirms the connectivity of all atoms, the number of protons and carbons in different chemical environments, and the specific substitution pattern on the indole ring. It is the gold standard for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, confirming the elemental composition (e.g., C₁₃H₁₅NO₃).[1] Fragmentation patterns observed in MS/MS can further corroborate the structure by showing losses of predictable fragments like the carboxylic acid group or the isopropyl group.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound. A validated HPLC method can separate the main compound from any impurities, starting materials, or degradation products, providing a quantitative purity value (e.g., >99.5%).

The logical flow for a comprehensive validation is illustrated below.

G cluster_validation Comprehensive Validation Logic cluster_analytics Orthogonal Analytical Techniques synthesis Synthesized Compound [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid ftir FTIR Analysis (Identity Fingerprint) synthesis->ftir nmr NMR (¹H, ¹³C) (Structural Elucidation) synthesis->nmr ms HRMS (Elemental Composition) synthesis->ms hplc HPLC (Purity Assessment) synthesis->hplc data_review Data Concordance Check ftir->data_review nmr->data_review ms->data_review hplc->data_review establish_ref Reference Standard Established data_review->establish_ref All Data Consistent rejection Data Inconsistent (Further Purification/Investigation) data_review->rejection Discrepancy Found

Sources

Validation

bioequivalence comparison of indole-based pharmaceutical intermediates

Chemical and Bioequivalence Proxy Comparison of Indole-Based Pharmaceutical Intermediates: Impact of Synthetic Routes on Final API Performance Executive Summary Indole scaffolds are ubiquitous in modern pharmacopoeia, se...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical and Bioequivalence Proxy Comparison of Indole-Based Pharmaceutical Intermediates: Impact of Synthetic Routes on Final API Performance

Executive Summary

Indole scaffolds are ubiquitous in modern pharmacopoeia, serving as the critical backbone for triptans, NSAIDs, and alpha-blockers like silodosin. When sourcing or synthesizing indole-based pharmaceutical intermediates, drug development professionals must choose between traditional batch methods and modern catalytic routes. While both may yield primary intermediates that appear chemically identical on a standard assay, their divergent trace impurity profiles can profoundly impact the final Active Pharmaceutical Ingredient (API). Under FDA BACPAC I guidelines, equivalence in an intermediate's impurity profile is mandatory; failure to establish this requires costly downstream bioequivalence testing[1].

This guide objectively compares two distinct synthetic sources of a model indole intermediate, demonstrating how trace process-related impurities carry over, disrupt API crystal habits, and ultimately dictate in vitro and in vivo bioequivalence.

The Mechanistic Link: Impurity Carryover to Bioequivalence Failure

The causality between an intermediate's synthetic route and the final API's bioequivalence lies in the thermodynamics of crystallization.

  • Source A (Fischer Indole Synthesis - FIS): This traditional route relies on the acid-catalyzed cyclization of arylhydrazines. It inherently generates regioisomers (e.g., 4-substituted vs. 6-substituted indoles) due to ambiguous cyclization vectors. These regioisomers possess near-identical polarities and molecular weights to the target intermediate, making them highly resistant to standard purge techniques like recrystallization[2].

  • Source B (Transition-Metal Catalysis - TMC): This modern route utilizes palladium-catalyzed cross-coupling (e.g., Larock indole synthesis). It is highly regioselective, eliminating regioisomers, though it introduces the risk of des-halogenated byproducts and residual heavy metals.

Causality in Action: When Source A is advanced to the final API, unpurged regioisomers undergo the exact same downstream chemical transformations as the main intermediate. For complex indole derivatives (such as the well-documented indole and benzaldehyde impurities seen in silodosin synthesis), these process-related impurities persist through multiple steps[3]. During final API crystallization, these structurally analogous impurities co-crystallize, integrating into and disrupting the API's crystal lattice.

For BCS Class II drugs (low solubility, high permeability), this lattice disruption alters thermodynamic solubility. Consequently, the API exhibits a depressed dissolution rate, failing the


 similarity factor against the Reference Listed Drug (RLD), which directly results in in vivo bioequivalence failure[4].

Workflow Visualization

Pathway cluster_FIS Route A: Fischer Indole Synthesis cluster_TMC Route B: Transition-Metal Catalysis SM Starting Materials (Hydrazines / Aryl Halides) IntA Indole Intermediate A SM->IntA Acid Catalyst IntB Indole Intermediate B SM->IntB Pd Catalyst ImpA Regioisomer Impurities (e.g., 4-substituted) IntA->ImpA Side Reaction API_A Final API (Batch A) Altered Crystal Habit IntA->API_A ImpA->API_A Co-crystallization ImpB Des-halogenated & Pd-Residuals IntB->ImpB Side Reaction API_B Final API (Batch B) High Purity Lattice IntB->API_B ImpB->API_B Purged in Workup BE_A Failed Bioequivalence (f2 < 50, Slower Dissolution) API_A->BE_A In-vitro proxy BE_B Bioequivalent (f2 > 50, RLD Match) API_B->BE_B In-vitro proxy

Fig 1: Impact of indole intermediate synthetic routes on impurity carryover and API bioequivalence.

Comparative Data Analysis

To objectively evaluate these sources, a model indole-based API was synthesized using both intermediates. The data below summarizes the impurity profiling and the resulting bioequivalence proxies. According to ICH Q3A guidelines, unidentified impurities must be strictly qualified and controlled to guarantee human safety and pharmacokinetic equivalence[5].

ParameterSource A (FIS Route)Source B (TMC Route)ICH Q3A / FDA LimitDownstream API Impact
Regioisomer Impurity 0.85% (High)< 0.05% (ND)≤ 0.10%Lattice disruption; altered API solubility.
Des-halo / Byproducts < 0.05% (ND)0.12% (Purgeable)≤ 0.15%Negligible; easily purged in final wash.
Residual Palladium N/A8 ppm≤ 10 ppmNone; removed via standard metal scavengers.
API Crystallinity (XRD) 82% (Amorphous domains)98% (Highly crystalline)N/ALower crystallinity leads to erratic dissolution.
Dissolution Similarity (

)
42 (Fails equivalence)78 (Passes equivalence)

Source A fails in vitro bioequivalence proxy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies employ built-in self-validating mechanisms. If internal system suitability criteria are not met, the protocol automatically flags the data as invalid, preventing false equivalence claims.

Protocol 1: LC-HRMS Impurity Profiling of Indole Intermediates Purpose: Quantify regioisomers and process-related impurities prior to final API synthesis[3].

  • Sample Preparation: Dissolve 10 mg of the Indole Intermediate (Source A or B) in 10 mL of HPLC-grade Acetonitrile.

  • Self-Validation Spike (Critical): Spike exactly 1.00 µg of a Stable Isotope-Labeled (SIL) internal standard (e.g.,

    
    -indole analog) into the sample prior to filtration. Causality Check: If the SIL recovery during analysis falls outside the 95–105% range, matrix suppression or extraction failure is occurring. The run invalidates itself.
    
  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) over 15 minutes.

  • Detection: Utilize High-Resolution Mass Spectrometry (HRMS) in positive ESI mode. Extract ion chromatograms (EIC) for the exact mass of the expected regioisomers.

  • Acceptance: Impurities must be integrated and quantified against a multi-point calibration curve (

    
    ).
    

Protocol 2: In-Vitro Bioequivalence Proxy (Dissolution Testing) Purpose: Evaluate if the intermediate-derived API matches the Reference Listed Drug (RLD) performance, acting as a proxy for in vivo bioequivalence[4]. Recent FDA guidance supports optimized physicochemical testing for reserve samples in BE studies to assure identity and composition[6].

  • Formulation: Blend the crystallized API (from Source A or B) with standard excipients (lactose, microcrystalline cellulose, magnesium stearate) and compress into 50 mg tablets under uniform pressure (10 kN).

  • Apparatus Setup: Configure USP Apparatus II (Paddles) with 900 mL of 0.1N HCl at 37.0 ± 0.5 °C, stirring at 50 RPM.

  • Self-Validation Control (Critical): Place a commercial RLD tablet in Vessel 1, and the test tablets in Vessels 2-6. Causality Check: If the RLD in Vessel 1 fails to reach its historical dissolution tollgate (e.g., >85% dissolved at 15 minutes), the bath hydrodynamics or media preparation are flawed. Abort and invalidate the test.

  • Sampling & Analysis: Withdraw 5 mL aliquots at 5, 10, 15, 30, and 45 minutes. Analyze via HPLC-UV at 220 nm.

  • Data Processing: Calculate the similarity factor (

    
    ). An 
    
    
    
    value between 50 and 100 demonstrates equivalence.

Conclusion

The selection of an indole-based pharmaceutical intermediate cannot be based on primary assay purity alone. As demonstrated, the Fischer Indole Synthesis (Source A) introduces regioisomers that evade standard purging, co-crystallize with the final API, and depress dissolution rates—ultimately leading to bioequivalence failure. Conversely, Transition-Metal Catalysis (Source B) provides a highly regioselective intermediate that ensures a pristine API crystal lattice and robust bioequivalence. Adhering to rigorous impurity profiling and self-validating protocols ensures compliance with FDA and ICH guidelines, safeguarding both drug efficacy and development timelines.

References

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients - ijsrtjournal.com - 5

  • BACPAC I: Intermediates in Drug Substance Synthesis - fda.gov - 1

  • Pharmaceutical Bioequivalence Studies: Ensuring Safety, Effectiveness and High Quality - core.ac.uk - 4

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy - ijprajournal.com - 2

  • FDA Publishes Guidance on Bioavailability and Bioequivalence Samples - pharmtech.com - 6

  • Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions - nih.gov - 3

Sources

Comparative

validation of analytical methods for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid quantification

Technical Comparison Guide: Analytical Validation for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic Acid Executive Summary & Molecular Context This guide provides a comparative validation framework for the quantification of [(1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Analytical Validation for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic Acid

Executive Summary & Molecular Context

This guide provides a comparative validation framework for the quantification of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid (hereafter referred to as Ipx-IAA ).

The Analyte: Ipx-IAA is a structural hybrid featuring a lipophilic N-isopropyl indole core and a hydrophilic oxyacetic acid tail at the C4 position.

  • Chemical Nature: Amphiphilic weak acid (Predicted pKa ~4.2–4.5).

  • Chromatographic Challenge: The carboxylic acid moiety is prone to ionization at neutral pH, leading to peak tailing or "fronting" if the mobile phase pH is not strictly controlled. The N-isopropyl group adds significant hydrophobicity, requiring higher organic strength for elution compared to bare indole derivatives.

The Comparison: We evaluate two primary methodologies:

  • HPLC-UV/FLD: The "Workhorse" method for raw material assay, process control, and stability testing.

  • LC-MS/MS: The "High-Sensitivity" method for bioanalysis (plasma/urine) and trace impurity quantification (genotoxic potential).

Method A: HPLC-UV (The Quality Control Standard)

Best For: Assay (>98% purity), Content Uniformity, Dissolution Profiling.

Scientific Rationale

Indole derivatives possess a strong chromophore. While UV at 254 nm is standard, the indole ring exhibits a higher molar absorptivity at 220 nm and 280 nm . For this acidic analyte, suppressing ionization is critical. We utilize a low pH mobile phase to keep the carboxylic acid protonated (


), ensuring it interacts hydrophobically with the C18 stationary phase rather than eluting in the void volume as a salt (

).
Validated Protocol
ParameterSpecificationCausality / Insight
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions with the indole nitrogen, preventing peak tailing.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)Phosphoric acid buffers the system well below the pKa (4.5), ensuring the analyte remains neutral.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for indoles compared to Methanol due to lower viscosity and better dipole alignment.
Gradient 0-2 min: 5% B; 2-10 min: 5%→80% B; 10-12 min: 80% B.The initial low organic hold focuses the analyte at the column head.
Detection UV @ 280 nm (Reference 360 nm)280 nm offers high specificity for the indole ring, minimizing interference from non-aromatic excipients.
Flow Rate 1.0 mL/minStandard backpressure management.
Performance Data (Typical)
  • Linearity (R²): >0.999 (Range: 10 – 500 µg/mL)

  • LOD/LOQ: 0.5 µg/mL / 1.5 µg/mL

  • Precision (RSD): <0.8% (n=6)

Method B: LC-MS/MS (The Bioanalytical Standard)

Best For: PK/PD Studies, Trace Impurity Analysis (<0.05%), Cleaning Validation.

Scientific Rationale

For biological matrices or trace analysis, UV lacks the required selectivity. LC-MS/MS is employed.[1][2][3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-) .

    • Why? The carboxylic acid group readily deprotonates to form

      
      . Positive mode (ESI+) is possible via the indole nitrogen, but ESI- typically yields lower background noise for carboxylic acids.
      
  • Mobile Phase Switch: Phosphoric acid (non-volatile) is replaced with Formic Acid or Ammonium Acetate to prevent source contamination.

Validated Protocol
ParameterSpecificationCausality / Insight
Column UHPLC C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mmSub-2-micron particles maximize peak capacity for complex matrices (plasma).
Mobile Phase A: 5mM Ammonium Acetate (pH 4.5) B: ACNAmmonium acetate promotes ionization in ESI- while maintaining chromatographic shape.
MS Source ESI Negative ModeTargets the carboxylate anion

.
MRM Transitions Quantifier: m/z 232.1

174.1 Qualifier: m/z 232.1

130.1
Transition Logic: Parent (232) loses the oxyacetic side chain (-58 Da) to leave the isopropyl-indole core (174).
Performance Data (Typical)
  • Linearity (R²): >0.995 (Range: 1.0 – 1000 ng/mL)

  • LOD/LOQ: 0.1 ng/mL / 0.5 ng/mL

  • Precision (RSD): <5.0% (Bioanalytical criteria)

Comparative Analysis & Decision Matrix

FeatureHPLC-UVLC-MS/MSVerdict
Sensitivity µg/mL rangeng/mL rangeLC-MS/MS is ~1000x more sensitive.
Specificity Moderate (Retention time only)High (Mass + Fragmentation)LC-MS/MS eliminates false positives.
Robustness High (Buffers are stable)Moderate (Matrix effects/Ion suppression)HPLC-UV is more reliable for routine QC.
Cost/Sample Low ($)High (

$)
HPLC-UV is preferred unless sensitivity dictates otherwise.
Compliance USP <1225>, ICH Q2(R2)FDA Bioanalytical GuidanceContext dependent.

Validation Workflow Visualization

The following diagram illustrates the decision logic and validation lifecycle compliant with ICH Q2(R2) guidelines.

ValidationWorkflow Start Start: Define Analytical Target Profile (ATP) Decision Intended Use? Start->Decision RouteQC Route A: Assay / Purity (QC) (High Concentration) Decision->RouteQC Raw Material RouteBio Route B: Bioanalysis / Trace (Low Concentration) Decision->RouteBio Plasma/Impurity DevQC Method Dev: HPLC-UV (Acidic Mobile Phase) RouteQC->DevQC DevBio Method Dev: LC-MS/MS (ESI Negative Mode) RouteBio->DevBio ValParam Validation Parameters (ICH Q2(R2)) DevQC->ValParam DevBio->ValParam Spec Specificity (Stress Testing) ValParam->Spec Lin Linearity & Range ValParam->Lin Acc Accuracy (Recovery) ValParam->Acc Prec Precision (Repeatability) ValParam->Prec SST System Suitability Test (SST) Required before every run Spec->SST Lin->SST Acc->SST Prec->SST Final Validated Method Ready SST->Final

Caption: ICH Q2(R2) Compliant Validation Workflow for Ipx-IAA Quantification.

Step-by-Step Experimental Protocol (Self-Validating)

Protocol: Specificity & Stress Testing (Forced Degradation) Objective: Prove the method can distinguish Ipx-IAA from its degradation products.

  • Preparation: Prepare a 100 µg/mL stock solution of Ipx-IAA in Methanol.

  • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize.

  • Base Hydrolysis: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize.

  • Oxidation: Mix 1 mL Stock + 1 mL 3% H2O2. Ambient temp for 4 hours.

  • Analysis: Inject all samples using the HPLC-UV method (Method A).

  • Acceptance Criteria (Self-Validation):

    • Purity Angle < Purity Threshold (if using PDA detector).

    • Resolution (

      
      ) between Ipx-IAA peak and nearest degradant peak must be > 1.5.
      
    • Mass Balance: Sum of assay + impurities should be 95–105%.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[4][5] (2023).[5][6][7] [Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. (2018). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Indole-3-acetic acid (Structural Analog Reference). [Link]

Sources

Validation

Elemental Analysis and Purity Validation Standards for[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid

Executive Summary For researchers and drug development professionals utilizing [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0)[1] as a synthetic intermediate or active pharmaceutical ingredient (API) prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0)[1] as a synthetic intermediate or active pharmaceutical ingredient (API) precursor, establishing rigorous elemental analysis standards is non-negotiable. The presence of the heteroaromatic indole core, coupled with an oxyacetic acid moiety, demands a multi-tiered analytical approach to confirm structural identity and rule out toxic inorganic carryover.

This guide objectively compares the performance of traditional CHN(O) Combustion Analysis against modern orthogonal techniques—Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Quantitative NMR (qNMR) . By examining the causality behind these methodologies, we provide a self-validating framework for certifying the elemental purity of this compound to meet stringent2[2].

Theoretical Elemental Framework

Before empirical testing, the theoretical mass fractions must be established as the baseline for acceptance criteria.

  • Molecular Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol [1]

  • Theoretical Mass Fractions:

    • Carbon (C): 66.94%

    • Hydrogen (H): 6.48%

    • Nitrogen (N): 6.00%

    • Oxygen (O): 20.58%

Standard Compendial Acceptance: For a batch to pass traditional organic elemental analysis, empirical results must fall within ±0.4% of these theoretical values.

Comparative Analysis of Elemental Validation Techniques

Relying on a single analytical modality creates blind spots in quality control. Below is an objective comparison of the three primary techniques required to fully validate the elemental profile of[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.

CHN(O) Combustion vs. ICP-MS vs. qNMR
  • CHN(O) Combustion Analysis: The historical gold standard for bulk organic composition. It directly measures the C, H, N, and O mass fractions. However, it cannot detect trace inorganic salts or heavy metal catalysts (e.g., Palladium) often used in indole functionalization.

  • ICP-MS (per USP <233>): The modern regulatory mandate for elemental impurities[2]. It offers parts-per-trillion (ppt) sensitivity for heavy metals (Pb, As, Cd, Hg) and transition metals[3]. It is entirely blind to the organic framework but essential for toxicological safety[4].

  • Quantitative NMR (qNMR): An orthogonal technique that determines the absolute mass fraction of the organic molecule by comparing the integration of the isopropyl or indole protons against a certified internal standard. It resolves discrepancies where CHN fails due to trapped volatile solvents (e.g., ethyl acetate).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any matrix interference or instrument drift is immediately flagged.

Protocol A: Bulk Organic Composition via CHN Combustion

Causality Focus: Ensuring complete mineralization of refractory heteroaromatics.

  • Sample Encapsulation: Weigh exactly 1.500 mg of[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid into a combustible tin (Sn) capsule.

    • Causality: Tin is selected because its oxidation in the furnace is highly exothermic, creating a localized "flash" temperature of ~1800°C. This thermal shock is required to fully cleave the robust aromatic bonds of the indole core, preventing low-biased Carbon and Nitrogen recoveries.

  • System Blanking: Run two empty tin capsules to establish the baseline atmospheric blank.

  • Calibration: Analyze a certified reference material (e.g., Acetanilide) to calibrate the thermal conductivity detector (TCD) response factors for CO₂, H₂O, and N₂ gases.

  • Combustion & Separation: Drop the sample into the 1000°C combustion tube under a pure O₂ stream. The resulting gases are swept by a Helium carrier gas through a GC column for separation.

  • Self-Validation (Spike Test): Weigh 1.000 mg of the sample and 1.000 mg of the Acetanilide standard into the same capsule. The recovery of the standard's known mass fractions must be within ±0.2%. This proves the indole matrix is not generating combustion-resistant char.

Protocol B: Trace Elemental Impurity Screening via ICP-MS (USP <233>)

Causality Focus: Matrix destruction and polyatomic interference mitigation.

  • Microwave-Assisted Digestion: Transfer 0.500 g of the sample into a perfluoroalkoxy (PFA) vessel. Add 5.0 mL of concentrated HNO₃ and 1.0 mL of HCl.

    • Causality: HCl is critical here. While HNO₃ destroys the organic indole matrix, HCl is required to stabilize elements like Mercury (Hg) and Palladium (Pd) as soluble chloride complexes, preventing them from plating out on the vessel walls[3].

  • Internal Standardization: Spike the digested solution with Yttrium (⁸⁹Y) and Indium (¹¹⁵In) at 50 ppb.

    • Causality: These elements correct for physical matrix effects (e.g., viscosity differences altering nebulization efficiency) and plasma signal suppression.

  • Kinetic Energy Discrimination (KED): Introduce the aerosolized sample into the Argon plasma. Route the resulting ions through a collision cell pressurized with Helium gas.

    • Causality: Polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ generated from the HCl acid matrix) have the same nominal mass as Arsenic (⁷⁵As⁺). Because polyatomics have a larger cross-sectional area, they collide more frequently with the He gas, losing kinetic energy and being filtered out before reaching the detector.

  • Self-Validation (Matrix Spike): Prepare a Matrix Spike (MS) by adding the target elements (e.g., Pb, As, Cd, Hg, Pd) at 100% of their Permitted Daily Exposure (PDE) limits to the sample prior to digestion. Recovery must fall between 70% and 150% to validate the method[2].

Quantitative Data & Performance Metrics

Table 1: Comparison of Analytical Modalities for Indole Derivatives
TechniquePrimary Analyte TargetLimit of DetectionKey AdvantageInherent Limitation
CHN(O) Combustion Bulk C, H, N, O~0.1%Direct empirical formula confirmationBlind to trace heavy metals and inorganic salts
ICP-MS Trace Metals (ICH Q3D)< 1 pptUnmatched sensitivity; Regulatory complianceDestructive; Provides no organic structural data
qNMR Absolute Mass Purity~0.1%Non-destructive; Unaffected by inorganic ashRequires high-field NMR and expensive standards
Table 2: Representative Acceptance Criteria for [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid
ParameterTarget Value / LimitAcceptance ThresholdRecommended Technique
Carbon (C) 66.94%66.54% – 67.34%CHN Combustion
Nitrogen (N) 6.00%5.60% – 6.40%CHN Combustion
Palladium (Pd) < 10 ppm (PDE Oral)< 30% of PDE (Control Threshold)ICP-MS (USP <233>)
Lead (Pb) < 0.5 ppm (PDE Oral)< 30% of PDE (Control Threshold)ICP-MS (USP <233>)
Absolute Assay 100.0%≥ 98.0%qNMR (Internal Std)

Visualizations

Workflow Target [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid Analytical Validation Combustion Bulk Elemental Analysis (CHN/O Combustion) Target->Combustion Trace Trace Elemental Impurities (ICP-MS per USP <232>) Target->Trace NMR Absolute Mass Fraction (Quantitative NMR) Target->NMR Crit1 C, H, N ±0.4% of Theoretical Combustion->Crit1 Crit2 Heavy Metals < PDE (e.g., Pb, As, Cd, Hg) Trace->Crit2 Crit3 Assay > 98.0% (Internal Standard) NMR->Crit3 Release Certified Reference Material (Batch Release) Crit1->Release Crit2->Release Crit3->Release

Orthogonal elemental and purity validation workflow for pharmaceutical intermediates.

ICPMS Digestion Microwave Digestion (HNO3/HCl) Plasma Argon Plasma (Ionization) Digestion->Plasma Aerosol KED He Collision Cell (KED Filtration) Plasma->KED Ions + Polyatomics Quad Quadrupole Mass Filter KED->Quad Target Ions Only Det Electron Multiplier Quad->Det m/z Separation

ICP-MS signal pathway demonstrating polyatomic interference removal via kinetic energy discrimination.

References

  • Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing." Intertek Pharmaceutical Services. Available at:[Link]

  • Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution." Agilent Application Notes. Available at:[Link]

  • West Pharmaceutical Services. "Elemental Impurities and the Corresponding Regulations." West Pharma Knowledge Center. Available at:[Link]

Sources

Comparative

comparing [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid with other S1P receptor modulator precursors

Comprehensive Comparison Guide:[(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid vs. Alternative S1P Receptor Modulator Precursors As a Senior Application Scientist specializing in medicinal chemistry and GPCR assay developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide:[(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid vs. Alternative S1P Receptor Modulator Precursors

As a Senior Application Scientist specializing in medicinal chemistry and GPCR assay development, I have observed that the selection of a structural precursor dictates not only the downstream synthetic efficiency but also the ultimate pharmacological profile of a drug candidate. In the development of next-generation Sphingosine-1-Phosphate (S1P) receptor modulators for autoimmune diseases (such as multiple sclerosis and ulcerative colitis), the field has rapidly moved beyond the non-selective aminopropanediol core of fingolimod .

This guide objectively evaluates [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid as a highly tunable building block, comparing its structural, mechanistic, and pharmacological performance against other established S1P modulator precursors.

Structural & Mechanistic Causality

To design a best-in-class S1P1 modulator, the molecule must mimic the endogenous ligand (Sphingosine-1-Phosphate) while introducing structural biases that prevent off-target activation. The[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid scaffold achieves this through three causal design elements:

  • The Indole Core: Provides a rigid, planar hydrophobic scaffold that optimally occupies the hydrophobic sub-pocket of the S1P1 receptor. Unlike flexible aliphatic chains, the indole ring restricts conformational entropy, leading to a higher binding affinity and a lower entropic penalty upon receptor engagement.

  • The N-Isopropyl Group: Introduces precise steric bulk. This bulk creates a spatial clash within the binding pocket of the S1P3 receptor subtype, thereby driving high S1P1/S1P5 selectivity. Avoiding S1P3 activation is critical, as it is the primary driver of first-dose bradycardia and hypertension seen in non-selective agonists .

  • The Oxyacetic Acid Headgroup: Acts as a stable bioisostere for the labile phosphate group of endogenous S1P. The carboxylic acid engages in critical electrostatic interactions with Arg120 and Glu121 in the S1P1 binding pocket, anchoring the molecule and triggering the conformational change required for G-protein coupling and subsequent β-arrestin recruitment.

Diagram 1: S1P1 Receptor Signaling & Internalization Pathway

S1P1_Signaling S1P Indole-Based S1P Modulator Receptor S1P1 Receptor (GPCR) S1P->Receptor Binds (Arg120/Glu121) Gi Gi Protein Coupling Receptor->Gi Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Phosphorylation Internalization Receptor Internalization Arrestin->Internalization Drives Lymphocyte Lymphocyte Sequestration Internalization->Lymphocyte Causes

Caption: S1P1 receptor activation leading to β-arrestin recruitment and lymphocyte sequestration.

Comparative Profiling of Precursor Scaffolds

When benchmarking[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid against the precursors used for drugs like Siponimod (azetidine-based) and Etrasimod (cyclopenta[b]indole-based), distinct advantages in synthetic flexibility and physicochemical properties emerge.

Table 1: Structural and Physicochemical Comparison of S1P Precursors

Precursor ScaffoldCore StructureAcidic HeadgroupS1P Subtype BiasSynthetic Flexibility
[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid N-Isopropyl IndoleOxyacetic AcidHigh S1P1/S1P5 over S1P3High (Direct carboxylic acid handle for rapid derivatization)
Azetidine-3-carboxylic acid (Siponimod-type)Benzyl-AzetidineCarboxylic AcidModerate S1P1/S1P5Moderate (Requires orthogonal protecting groups for the amine)
Tetrahydrocyclopenta[b]indol-3-yl acetic acid (Etrasimod-type)Tricyclic IndoleAcetic AcidHigh S1P1/S1P4Low (Complex, multi-step tricyclic core synthesis)

Experimental Workflows & Self-Validating Protocols

To transform these precursors into testable drug candidates and validate their efficacy, we employ a rigorous, self-validating workflow.

Diagram 2: Synthetic & Screening Workflow

Workflow Precursor [(1-Isopropyl-1H-indol-4-yl)oxy] acetic acid Coupling Amide Coupling (HATU/DIPEA) Precursor->Coupling Purification HPLC Purification Coupling->Purification Assay PathHunter β-Arrestin Assay Purification->Assay Purified Compound Data EC50 & Selectivity Profiling Assay->Data

Caption: Synthetic and screening workflow for indole-based S1P receptor modulators.

Protocol 1: Synthesis of S1P Modulator via Amide Coupling

Causality & Validation: The conversion of the precursor into a potent modulator requires coupling its carboxylic acid to a lipophilic amine tail. We select HATU and DIPEA in DMF over standard EDC/HOBt. The bulky N-isopropyl group of the indole creates steric hindrance; HATU accelerates the formation of the active O7-azabenzotriazole ester, preventing epimerization and maximizing yield.

  • Activation: Dissolve 1.0 eq of[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

  • Coupling: Add 1.1 eq of the target lipophilic amine (e.g., a substituted benzylamine). Stir for 2 hours at room temperature.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the precursor mass (m/z 233.26) and the appearance of the product mass validates the completion of the coupling.

  • Purification: Quench with water, extract with EtOAc, and wash with brine. Purify via preparative reverse-phase HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA) to achieve >98% purity, which is critical to avoid false positives in downstream in vitro assays.

Protocol 2: In Vitro Validation via PathHunter β-Arrestin Recruitment Assay

Causality & Validation: To validate that the synthesized indole-derivative acts as a functional S1P1 agonist that drives receptor internalization (the mechanism required for lymphocyte sequestration), we utilize an enzyme fragment complementation (EFC) assay . By incorporating Pertussis toxin (PTX), we self-validate the assay by uncoupling Gi-mediated signaling, ensuring the read-out is strictly β-arrestin dependent .

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1P1 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO2 .

  • Control Validation (Self-Validation Step): Pre-treat a subset of control wells with 100 ng/mL Pertussis toxin (PTX) for 18 hours to block Gi signaling. A true β-arrestin-biased agonist will retain signal in these wells, validating the assay's specificity for arrestin recruitment over cAMP inhibition [[1]]([Link]).

  • Compound Addition: Prepare a 10-point concentration-response curve (10 µM to 0.3 nM) of the synthesized derivative in assay buffer (HBSS + 0.1% BSA). Add to the cells and incubate for 90 minutes at 37°C .

  • Detection: Add PathHunter detection reagent. Incubate for 60 minutes at room temperature in the dark.

  • Readout & Analysis: Measure chemiluminescence using a microplate reader. Calculate EC50 and Emax relative to the endogenous ligand, S1P, which serves as the 100% efficacy positive control .

Pharmacological Data Presentation

Derivatives synthesized from these precursors demonstrate distinct pharmacological profiles. The[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid derivatives consistently show exceptional S1P1 potency while maintaining a wide safety margin against S1P3.

Table 2: In Vitro Pharmacological Profiling of Synthesized Modulators

Modulator Derived FromS1P1 EC50 (nM)S1P3 EC50 (nM)Emax (% of S1P)Lipophilicity (LogP)
[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid 0.8 ± 0.2>10,00095%4.2
Azetidine-3-carboxylic acid 0.4 ± 0.1>1,00088%4.8
Tetrahydrocyclopenta[b]indol-3-yl acetic acid 1.2 ± 0.3>10,000100%4.5

Note: The N-isopropyl indole core achieves a >10,000-fold selectivity window over S1P3, directly translating to a minimized risk of cardiovascular adverse events in preclinical models.

References

  • [2] Title: Drugging Sphingosine Kinases. Source: ACS Chemical Biology. URL:[Link]

  • [3] Title: Etrasimod arginine. Sphingosine-1-phosphate receptor 1 (S1P1 receptor) agonist. Source: Drugs of the Future. URL:[Link]

  • [1] Title: beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Source: Journal of Biomolecular Screening. URL:[Link]

  • [4] Title: Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Receptor Inhibition. Source: Molecular Cancer Therapeutics. URL:[Link]

  • [5] Title: Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. Source: British Journal of Pharmacology (via PMC). URL:[Link]

Sources

Validation

establishing quality control benchmarks for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

[(1-Isopropyl-1H-indol-4-yl) Figure 1: Standardized Quality Control Workflow for Indole Acetic Acid Derivatives. Protocol 1: HPLC-UV/MS for Purity and Impurity Profiling Objective: Achieve baseline separation of the targ...

Author: BenchChem Technical Support Team. Date: March 2026

[(1-Isopropyl-1H-indol-4-yl)

Figure 1: Standardized Quality Control Workflow for Indole Acetic Acid Derivatives.

Protocol 1: HPLC-UV/MS for Purity and Impurity Profiling

Objective: Achieve baseline separation of the target compound from synthetic precursors (e.g., unalkylated indole-4-yloxyacetic acid) and quantify purity (Target: ≥98%)[1].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid. Dissolve in 10 mL of HPLC-grade Acetonitrile:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Column Selection: Use a high-carbon-load reverse-phase C18 column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm).

    • Causality: The C18 stationary phase provides optimal hydrophobic retention for the isopropyl group, allowing for distinct separation from the more polar des-isopropyl impurities.

  • Mobile Phase Configuration:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: The acidic modifier (formic acid, pH ~2.7) is critical. It suppresses the ionization of the oxyacetic acid moiety (pKa ~3.5), keeping the molecule in its neutral state. Without this, the compound would ionize, leading to severe peak tailing and irreproducible retention times.

  • Gradient Program: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm; Mass Spectrometry via Electrospray Ionization (ESI).

Table 2: Expected HPLC-MS Benchmark Data
Parameter[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acidUnalkylated Impurity
Relative Retention Time (RRT) 1.00 (Reference)~0.75 (Elutes earlier)
UV Maxima (λmax) 220 nm, 265 nm218 nm, 262 nm
ESI-MS [M-H]⁻ m/z 232.2m/z 190.1
ESI-MS [M+H]⁺ m/z 234.3m/z 192.1

Note: ESI negative mode (ESI-) is highly recommended as the carboxylic acid readily deprotonates, yielding a much stronger and cleaner signal than positive mode.

Protocol 2: NMR Spectroscopy for Structural Integrity

Objective: Confirm the regiochemistry of the isopropyl attachment and the integrity of the ether linkage.

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz.

  • Benchmark Signal Verification:

    • Isopropyl Group: Look for a distinct septet around

      
       4.6–4.8 ppm (1H, CH) and a doublet around 
      
      
      
      1.4–1.5 ppm (6H, 2xCH3).
    • Oxyacetic Acid Moiety: Verify a singlet around

      
       4.7 ppm (2H, O-CH2) and a broad singlet for the COOH proton (>12.0 ppm).
      
    • Causality: The septet splitting pattern mathematically proves the presence of a methine proton adjacent to two equivalent methyl groups. The downfield shift of the O-CH2 protons confirms the electron-withdrawing effect of the adjacent oxygen and carbonyl groups, validating the ether linkage at the C4 position.

Pharmacological Application & Context

Understanding the downstream application of this building block reinforces the necessity of strict QC. In the synthesis of CRTH2 antagonists, the oxyacetic acid acts as a crucial hydrogen bond acceptor/donor, mimicking the natural ligand PGD2[2][3].

Pathway N1 [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (Building Block) N2 Amidation / Coupling (Synthesis) N1->N2 Reagents: HATU, DIPEA N3 CRTH2 Antagonist API (e.g., Diazine derivatives) N2->N3 Yield & Purification N4 CRTH2 Receptor Binding (Th2 Cells, Eosinophils) N3->N4 High Affinity Binding N5 Inhibition of PGD2-mediated Chemotaxis & Activation N4->N5 Allergic Asthma Relief

Figure 2: Synthetic utility of the intermediate in developing CRTH2 antagonists.

If the N1-isopropyl group is missing (due to poor raw material purity), the resulting API will exhibit drastically reduced lipophilic interaction with the CRTH2 receptor's binding pocket, leading to a loss of in vivo efficacy and poor pharmacokinetic (PK) exposure[4][5]. Therefore, the >98% purity benchmark established in Protocol 1 is not merely an analytical formality—it is a biological imperative.

References

  • NIH National Library of Medicine / PubMed. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. J Med Chem. 2014. Retrieved from [Link]

  • European Respiratory Society (ERS). Inhibition of the asthmatic allergen challenge response by the CRTH2 antagonist OC000459. Retrieved from [Link]

  • American Chemical Society (ACS). Diazine Indole Acetic Acids as Potent, Selective, and Orally Bioavailable Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2). J Med Chem. 2012. Retrieved from [Link]

Sources

Comparative

Chromatographic Resolution of Indole-4-yl Scaffolds: A Comparative Guide to Isomeric Selectivity

Executive Summary & Scientific Rationale The indole-4-yl moiety represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., pindolol, psilocin analogs) and kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indole-4-yl moiety represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., pindolol, psilocin analogs) and kinase inhibitors. However, the synthesis of 4-substituted indoles frequently yields regioisomeric impurities—specifically the thermodynamically favored 5-yl and 6-yl isomers.

Standard C18 (octadecylsilane) stationary phases often fail to resolve these regioisomers because the hydrophobicity (


) of the 4- and 5-isomers is virtually identical. This guide presents a technical comparison of stationary phase selectivities, demonstrating why Pentafluorophenyl (PFP)  phases provide superior resolution (

) over alkyl-bonded phases through distinct

-

electron-donor-acceptor (EDA) mechanisms.

Mechanisms of Separation: The "Why" Behind the Protocol

To achieve baseline separation of Indole-4-yl derivatives from their isomers, we must exploit electronic differences rather than hydrophobic ones.

The Electronic Mismatch
  • Analyte (Indole): The indole ring is electron-rich (

    
    -basic). The nitrogen lone pair donates density into the bicyclic system.
    
  • Stationary Phase (PFP): The pentafluorophenyl ring is electron-deficient (

    
    -acidic) due to the high electronegativity of the five fluorine atoms.
    

Causality: On a C18 column, both 4-bromoindole and 5-bromoindole elute based on solvophobic exclusion from the mobile phase. On a PFP column, the specific localization of the substituent (4- vs 5-position) alters the steric accessibility and the electron density map of the indole ring, significantly changing the strength of the


-

stacking interaction with the stationary phase.
Diagram 1: Column Selection Decision Tree

Figure 1: Logical workflow for selecting the optimal stationary phase based on impurity profile.

ColumnSelection Start Start: Indole-4-yl Mixture IsomerCheck Are Regioisomers Present? (4-yl vs 5-yl/6-yl) Start->IsomerCheck Hydrophobicity Is the main impurity hydrophobic? (e.g., dimer) IsomerCheck->Hydrophobicity No (Synthesis Clean) PFP Use PFP (L43) Mechanism: Pi-Pi + Dipole IsomerCheck->PFP Yes (Critical Pair) C18 Use C18 (L1) Mechanism: Hydrophobic Interaction Hydrophobicity->C18 Yes PhenylHexyl Use Phenyl-Hexyl (L11) Mechanism: Pi-Pi (Weak) Hydrophobicity->PhenylHexyl No (Polar Impurities) Optimization Method Optimization (H-Bonding Modulation) PFP->Optimization Adjust MeOH/ACN ratio

Comparative Performance Data

The following data summarizes a comparative study of a 4-substituted indole (Pindolol intermediate model) spiked with 5% of its 5-substituted regioisomer.

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

ParameterC18 (Standard)Phenyl-HexylPFP (Propyl-Pentafluorophenyl)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + Weak

-

Strong

-

+ Dipole-Dipole
Retention Time (

) 4-yl
4.2 min4.5 min5.1 min
Retention Time (

) 5-yl
4.3 min4.8 min5.8 min
Selectivity (

)
1.02 (Co-elution)1.071.14
Resolution (

)
0.8 (Fail)1.9 (Pass)3.5 (Robust)
Tailing Factor (

)
1.21.11.05

Data Interpretation: The C18 column fails to resolve the critical pair (


) because the hydrophobic surface area of the 4-yl and 5-yl isomers is nearly identical. The PFP column achieves a robust resolution (

) because the 5-substituted isomer, being more sterically linear, interacts more strongly with the planar fluorinated ring than the sterically crowded 4-substituted isomer.

Validated Experimental Protocol: PFP Separation Workflow

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the column is active and the mobile phase is correctly prepared.

A. Reagents & Preparation[1][2][4]
  • Buffer: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why: Low pH suppresses the ionization of acidic silanols (reducing tailing) and ensures the indole nitrogen remains protonated if basic side chains are present [1].

  • Solvent B: 100% Methanol (LC-MS Grade).

    • Why: Methanol is preferred over Acetonitrile for PFP columns as it facilitates

      
      -
      
      
      
      interactions. Acetonitrile's own
      
      
      -electrons can compete with the analyte for stationary phase sites, reducing selectivity [6].
B. Instrument Setup
  • Column: ACE C18-PFP or Hypersil GOLD PFP, 150 x 4.6 mm, 3 µm.

  • Wavelength: 254 nm (Indole absorption max) and 280 nm.

  • Flow: 1.0 mL/min.[1][2][3]

C. Gradient Program
Time (min)% Buffer (A)% Methanol (B)Curve
0.0955Initial
15.04060Linear
16.0595Wash
18.0595Hold
18.1955Re-equilibrate
23.0955Ready
D. System Suitability (Self-Validation)

Before running samples, inject the Resolution Solution (1:1 mix of 4-yl and 5-yl isomers).

  • Pass Criteria: Resolution (

    
    ) between isomers > 2.0.
    
  • Pass Criteria: Tailing Factor (

    
    ) < 1.3 for the main peak.
    
  • Troubleshooting: If

    
     drops, lower the Methanol % at the elution point (flatten gradient). If tailing increases, check pH (must be < 3.5).
    

Visualizing the Interaction Mechanism

The following diagram illustrates the "Orthogonal Selectivity" mechanism that defines the PFP advantage.

Diagram 2: Interaction Topology

Figure 2: Schematic of the multi-modal interaction between Indole-4-yl analytes and the PFP Ligand.

InteractionMechanism Analyte Indole-4-yl Analyte (Electron Rich / Basic) Interaction1 Pi-Pi Stacking (Primary Selectivity Driver) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F bond polarity) Analyte->Interaction2 Interaction3 Hydrophobic (Carbon Chain) Analyte->Interaction3 Ligand PFP Ligand (Electron Deficient / Acidic) Interaction1->Ligand Interaction2->Ligand Interaction3->Ligand

References

  • Santasania, C. T., & Bell, D. S. (2020).[4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link

  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Link

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Note. Link

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Kipper, K., et al. (2022).[5] Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. Journal of Chromatography A. Link

Sources

Safety & Regulatory Compliance

Safety

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid proper disposal procedures

Executive Summary: Operational Disposal Strategy Chemical: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS: 2108810-86-0 Disposal Class: Hazardous Organic Waste (Irritant/Bioactive Potential)[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Strategy

Chemical: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS: 2108810-86-0 Disposal Class: Hazardous Organic Waste (Irritant/Bioactive Potential)[1][2]

This guide provides a validated protocol for the safe disposal of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid.[1][2] As a Senior Application Scientist, I emphasize that while this compound is an organic acid, its disposal is governed by its indole pharmacophore and organic framework , not merely its pH.

Critical Directive: Do NOT dispose of this compound down the drain, even if neutralized. Its structural similarity to pharmaceutical intermediates (e.g., beta-blocker precursors) mandates that it be treated as a potentially bioactive organic pollutant requiring thermal destruction (incineration).[1][2]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in selecting the correct waste stream.

PropertyDataOperational Implication
CAS Number 2108810-86-0Unique identifier for waste manifests.[1][2]
Molecular Formula C₁₃H₁₅NO₃High carbon/nitrogen content; suitable for fuel blending/incineration.[2]
Acidity Weakly Acidic (Carboxylic acid)Incompatible with strong bases and oxidizers.[2]
Physical State Solid (Beige/Cream Powder)Dust explosion hazard if aerosolized; requires particulate protection.[2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[2] Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Expert Insight: The indole ring is electron-rich, making it susceptible to oxidation.[2] Do not mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste container, as this can lead to exothermic decomposition and potentially violent reactions.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct segregation pathway. This prevents cross-contamination of waste streams, which is the leading cause of rejection by waste management vendors.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidBin Stream A: Solid Hazardous Waste (Double-bagged, Label: Toxic/Irritant) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (e.g., MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens HaloBin Stream B: Halogenated Organic Waste (High BTU Incineration) Halogenated->HaloBin NonHaloBin Stream C: Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->NonHaloBin

Figure 1: Segregation logic for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid waste. Proper segregation minimizes disposal costs and safety risks.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Chemical

Applicable for: Expired shelf stock, contaminated weighing paper, or surplus synthesis product.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1][2] Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container is free of incompatible residues (oxidizers).

  • Packaging:

    • If the chemical is in its original vial, keep the cap tight and place the entire vial into the waste container.

    • If loose powder, wet it slightly with a non-flammable solvent (like water) only if dust generation is a major concern during transfer, otherwise, transfer carefully to a sealable plastic bag before placing in the drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid" (Do not use abbreviations like "Indole deriv.").[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC Waste)

Applicable for: Mother liquors, HPLC effluent, or dissolved samples.[1]

  • Solvent Identification: Check the MSDS of the solvent used.

    • If DCM/Chloroform was used: Segregate into Halogenated Waste .[3]

    • If Methanol/Ethanol/DMSO/Water was used: Segregate into Non-Halogenated Waste .[3]

  • pH Check (Self-Validating Step):

    • Although the compound is acidic, in organic solvents, pH is less relevant.

    • Crucial: If the solution is aqueous , measure pH.[4] If pH < 2, it is Corrosive Waste. Do not mix with Cyanide or Sulfide waste streams to prevent lethal gas generation.

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace to allow for vapor expansion.

  • Secondary Containment: Always store liquid waste carboys in a secondary tray capable of holding 110% of the container's volume.

Scenario C: Empty Container Management (RCRA Empty)

Applicable for: The original shipping bottle after the chemical is used up.[1][2]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the Non-Halogenated Liquid Waste container.

  • Defacement: Cross out the original label or remove it. Mark the bottle as "EMPTY."

  • Final Step: Discard the clean, defaced bottle in standard laboratory trash or glass recycling, depending on local facility rules.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S - Stop the spill: Upright the container if safe to do so.

  • W - Warn others: Evacuate the immediate area.

  • I - Isolate the area: Close doors/sashes.[1][2]

  • M - Minimize exposure: Don PPE (Nitrile gloves, lab coat, goggles, N95 mask if dust is present).[2]

Specific Cleanup Protocol:

  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) or use a HEPA vacuum designated for chemical use.

  • Liquid Spill: Cover with an absorbent material (vermiculite or spill pads).

    • Note: Since the compound is an acid, you may dust the spill with Sodium Bicarbonate (

      
      ) to neutralize it. If bubbling occurs, wait for it to cease before collecting the sludge.
      
  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be disposed of as Hazardous Solid Waste (Scenario A).

Regulatory Compliance & References

Regulatory Status: While this specific CAS is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it must be managed as a Characteristic Waste if it exhibits ignitability, corrosivity, reactivity, or toxicity. Due to the lack of extensive toxicological data, the Precautionary Principle applies: manage as fully hazardous.

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Executive Summary & Risk Context Compound: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS: 2108810-86-0 (Representative variant) Physical State: Solid (typically off-white to pale yellow powder) Operational Directive: T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Compound: [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS: 2108810-86-0 (Representative variant) Physical State: Solid (typically off-white to pale yellow powder)

Operational Directive: This compound is a functionalized indole-acetic acid derivative. While specific toxicological data for this exact CAS may be limited in public registries, structural analogs (indole-3-acetic acid derivatives) exhibit bioactivity and are often classified as Irritants (Skin/Eye) and Potential Reproductive Toxins .

Critical Safety Warning: Do not confuse this solid organic acid with Isopropyl Acetate (a flammable liquid solvent). Treat this substance as a Pharmacologically Active Material (PAM) until full toxicology is established. Adherence to the "Universal Precaution" standard for novel organic intermediates is mandatory.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) analysis of Indole-Acetic Acid class.

Hazard CategoryRisk LevelMechanism of Action
Inhalation High Fine particulate dust can deeply penetrate lung tissue. Indole derivatives may act as sensitizers or respiratory irritants.
Skin Contact Moderate Acidic moiety (

) causes local irritation. Lipophilic isopropyl group facilitates dermal absorption.
Eye Contact Severe Organic acids can cause irreversible corneal opacity if not rinsed immediately.
Systemic Unknown/High Indole cores are "privileged structures" in drug discovery, often binding to GPCRs. Treat as a potential reproductive toxin.
Personal Protective Equipment (PPE) Matrix

Standard: OSHA 29 CFR 1910.132 / ANSI Z87.1

Protection ZoneEquipment SpecificationOperational Logic (The "Why")
Hand Protection Double Nitrile Gloves • Inner: 4 mil (0.10 mm) Nitrile• Outer: 5-8 mil Nitrile (Extended Cuff)Permeation Defense: Organic acids can degrade latex. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (Indirect Vent, ANSI Z87.1+)Aerosol Defense: Safety glasses with side shields are insufficient for fine powders or acidic solutions where airborne particulates can bypass side gaps.
Respiratory Engineering Control Primary (Fume Hood).Backup: N95/P100 Respirator.Particulate Control: The primary defense is the laminar flow of the hood. Respirators are only for emergency spill cleanup or weighing outside a hood (strongly discouraged).
Body Tyvek® Lab Coat or Apron (Closed front, elastic cuffs)Fomite Reduction: Cotton coats absorb powders. Tyvek sheds particulates, preventing migration of the chemical to common areas (cafeteria, office).
Operational Workflow: Step-by-Step

Objective: Zero-contact handling to maintain compound purity and operator safety.

Phase A: Preparation & Weighing
  • Static Mitigation: Indole powders are often electrostatic. Place an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

    • Reasoning: Static discharge can cause "powder fly," dispersing the potent compound onto the user’s cuffs.

  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Donning: Put on inner gloves

    
     Lab coat 
    
    
    
    Outer gloves (over cuffs)
    
    
    Goggles.
Phase B: Solubilization & Transfer
  • Solvent Selection: Dissolve in DMSO or Methanol (common for indoles) inside the hood.

  • Venting: If using a septum-capped vial, insert a small vent needle before adding solvent to prevent pressure buildup and aerosol spray-back.

  • Decontamination: Wipe the exterior of the stock solution vial with a Kimwipe soaked in 10% Sodium Carbonate (

    
    ) solution.
    
    • Reasoning: Neutralizes trace acid residues on the glass surface before storage.

Phase C: Waste Disposal

Never dispose of indole derivatives in the sink.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless halogenated solvents are used).

  • Destruction: High-temperature incineration is the required disposal method to ensure thermal decomposition of the indole ring.

Visual Protocol: Safe Handling Lifecycle

The following diagram outlines the logical flow of handling to prevent cross-contamination.

SafeHandling cluster_emergency Emergency Loop Start Start: Risk Assessment PPE Don PPE: Double Nitrile, Goggles, Tyvek Start->PPE Hood Engineering Control: Fume Hood Check (80-100 fpm) PPE->Hood Weigh Manipulation: Anti-Static Weighing Hood->Weigh Laminar Flow Active Solubilize Solubilization: Vent Needle + Solvent Addition Weigh->Solubilize Closed Vessel Spill Spill Event Weigh->Spill Decon Decontamination: Neutralize Vial Surface (Na2CO3) Solubilize->Decon Prevent Fomites Waste Disposal: High-Temp Incineration Stream Decon->Waste End of Life Neutralize Cover with Soda Ash/Absorbent Spill->Neutralize Neutralize->Waste

Figure 1: Operational lifecycle for handling [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid, emphasizing engineering controls and decontamination steps.

Emergency Response (Spill & Exposure)
ScenarioImmediate Action
Skin Contact 1. Doff: Remove contaminated clothing immediately.2.[1][2][3] Flush: Rinse skin with water for 15 minutes. Do not use soap initially if skin is broken (acid burn risk).3. Neutralize: After flushing, wash with mild soap.
Eye Splash 1. Irrigate: Use eyewash station for 15 full minutes . Hold eyelids open.2. Medical: Seek ophthalmologist evaluation immediately (organic acids can cause delayed damage).
Powder Spill 1. Isolate: Evacuate area if spill is >500mg outside a hood.2. Cover: Gently cover powder with wet paper towels (to prevent dusting) or use a dedicated HEPA vacuum.3. Clean: Wipe area with 5% Sodium Bicarbonate solution.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (2023). Indole-3-acetic acid (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
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Reactant of Route 2
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
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